molecular formula C25H28O3 B114708 2,6-bis[methyl]-4-methylphenol CAS No. 148398-19-0

2,6-bis[methyl]-4-methylphenol

Cat. No.: B114708
CAS No.: 148398-19-0
M. Wt: 376.5 g/mol
InChI Key: GOWFRAUGTCYVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Bis[methyl]-4-methylphenol is a versatile chemical scaffold of significant value in synthetic and catalytic chemistry. Its structural motif, featuring a phenolic core with ortho-alkyl substitutions, is commonly employed in the design of sophisticated ligand systems for metal complexes. Research indicates that analogous compounds are effectively used in the development of catalysts for various transformations, including polymerization reactions . This compound serves as a key precursor in multi-step organic syntheses, enabling access to more complex molecules such of its bifunctional nature, it is a valuable building block for constructing chelating ligands that stabilize metal centers in different oxidation states, facilitating catalytic cycles in cross-coupling and other metal-mediated reactions . The compound's utility in these areas makes it a critical reagent for researchers developing new catalytic methodologies and exploring advanced materials science. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

148398-19-0

Molecular Formula

C25H28O3

Molecular Weight

376.5 g/mol

IUPAC Name

2,6-bis[(4-hydroxy-2,5-dimethylphenyl)methyl]-4-methylphenol

InChI

InChI=1S/C25H28O3/c1-14-6-21(12-19-8-17(4)23(26)10-15(19)2)25(28)22(7-14)13-20-9-18(5)24(27)11-16(20)3/h6-11,26-28H,12-13H2,1-5H3

InChI Key

GOWFRAUGTCYVPS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)CC2=C(C=C(C(=C2)C)O)C)O)CC3=C(C=C(C(=C3)C)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)CC2=C(C=C(C(=C2)C)O)C)O)CC3=C(C=C(C(=C3)C)O)C

Synonyms

2,6-Bis[(4-hydroxy-2,5-dimethylphenyl)methyl]-4-methyl phenol

Origin of Product

United States

Foundational & Exploratory

2,6-bis[methyl]-4-methylphenol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Applications in High-Performance Chemistry

Executive Summary & Chemical Identity

2,4,6-Trimethylphenol (IUPAC), widely known as Mesitol , is a sterically hindered phenol derivative critical to the polymer and fine chemical industries. While the user query specifies "2,6-bis[methyl]-4-methylphenol," this nomenclature is chemically redundant; the structure is defined by a phenol core with methyl groups at the ortho (2,6) and para (4) positions.[1]

Unlike its isomer 2,3,6-trimethylphenol (the primary precursor for Vitamin E), Mesitol is prized for its steric protection of the hydroxyl group. This structural feature governs its reactivity, making it an ideal model for antioxidant mechanisms (Hydrogen Atom Transfer), a chain-terminator in polymerization, and a probe for singlet oxygen in biological systems.

Structural Analysis[1][2][3]
  • Steric Shielding: The two ortho-methyl groups create a steric barrier around the phenolic oxygen.[1] This prevents rapid etherification and stabilizes the phenoxy radical formed after hydrogen abstraction.[1]

  • Electronic Effect: The three methyl groups are electron-donating (+I effect), increasing the electron density of the aromatic ring and making the hydroxyl proton less acidic (higher pKa) compared to unsubstituted phenol.

Identifier Value
IUPAC Name 2,4,6-Trimethylphenol
Common Name Mesitol
CAS Registry Number 527-60-6
Linear Formula (CH₃)₃C₆H₂OH
SMILES CC1=CC(=C(C(=C1)C)O)C

Physicochemical Profile

The following data represents pharmaceutical-grade specifications necessary for process development.

PropertyValueContext/Significance
Molecular Weight 136.19 g/mol Base unit for stoichiometry.[1]
Appearance Pale red/brown crystalsPure form is white; oxidizes slightly in air to pink/red.[1]
Melting Point 70 – 73 °CLow melting point facilitates melt-phase reactions.[1]
Boiling Point 220 °C (at 760 mmHg)High boiling point allows for high-temperature catalysis.[1]
pKa ~10.88Weaker acid than phenol (pKa 9.[1]95) due to methyl donation.[1]
Solubility Ethanol, Ether, BenzeneLipophilic; poor water solubility (~1 g/L).[1]
Flash Point 96 °CCombustible; requires safety precautions in scale-up.[1]

Synthesis & Manufacturing Protocols

A. Industrial Synthesis (Vapor-Phase Methylation)

The most efficient industrial route involves the alkylation of phenol with methanol using solid acid catalysts.[1][2] This process is preferred over liquid-phase Friedel-Crafts alkylation due to higher regioselectivity and reduced waste.[1]

  • Reagents: Phenol + Methanol (Molar ratio 1:3 to 1:5).[1]

  • Catalyst: Iron-Vanadium Oxide (Fe/V) or Magnesium Oxide (MgO).[1]

  • Conditions: Vapor phase, 300–450 °C.[1]

  • Mechanism: Ortho-alkylation occurs preferentially.[1] The para position is alkylated subsequently.[1]

B. Laboratory Purification Protocol (Recrystallization)

For researchers purchasing technical-grade Mesitol (often 97-98% purity) for kinetic studies or pharmaceutical intermediate use, purification is required to remove oxidized quinone impurities.[1]

Protocol:

  • Dissolution: Dissolve 10 g of crude Mesitol in a minimum amount of boiling hexane (~50-60 mL). If insoluble particulates remain, filter hot.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a -20 °C freezer for 4 hours.

  • Filtration: Collect the white needles via vacuum filtration on a Buchner funnel.

  • Washing: Wash the filter cake with cold hexane (2 x 5 mL).

  • Drying: Dry under high vacuum (0.1 mmHg) at 25 °C for 6 hours to remove solvent residues.

  • Validation: Verify purity via melting point (target: 72-73 °C) and HPLC.

Reactivity & Mechanistic Pathways[1][4][5][6]

The Antioxidant Mechanism: Hydrogen Atom Transfer (HAT)

Mesitol serves as a canonical model for phenolic antioxidants.[1] Its efficacy relies on the Hydrogen Atom Transfer (HAT) mechanism.[1] When a reactive radical (R[1]•) attacks, Mesitol donates a hydrogen atom.[1] The resulting phenoxy radical is stabilized by resonance and, crucially, by the steric bulk of the ortho-methyl groups, which prevents it from reacting rapidly with other substrates to propagate the chain.

Graphviz Diagram: Radical Scavenging Mechanism

The following diagram illustrates the transformation of Mesitol into a stable phenoxy radical, terminating the oxidative chain.

HAT_Mechanism cluster_legend Mechanism Logic ROO Peroxyl Radical (ROO•) TS Transition State [PhO---H---OOR]‡ ROO->TS Diffusion Mesitol Mesitol (2,4,6-Trimethylphenol) Mesitol->TS Diffusion Phenoxy Phenoxy Radical (Stable due to Sterics) TS->Phenoxy H-Atom Transfer (k_inh) ROOH Hydroperoxide (ROOH) TS->ROOH H-Atom Transfer (k_inh) desc The ortho-methyl groups (positions 2,6) sterically shield the oxygen, stabilizing the radical and preventing side-reactions.

Figure 1: Hydrogen Atom Transfer (HAT) mechanism showing the conversion of reactive peroxyl radicals into neutral hydroperoxides and stable phenoxy radicals.[1]

Pharmaceutical & Industrial Applications[1][7][8][9][10][11]

A. Polymerization Control (Chain Termination)

In the synthesis of Poly(phenylene oxide) (PPO) , 2,6-dimethylphenol is the monomer.[1][3][4] Mesitol (2,4,6-trimethylphenol) is added as a precise chain terminator .[1] Because the para position is blocked by a methyl group, Mesitol can be incorporated into the growing polymer chain but cannot allow further propagation at that end.[1] This allows engineers to strictly control the molecular weight of the polymer.[1]

B. Vitamin E (Tocopherol) Synthesis Context

While 2,3,6-trimethylphenol is the direct precursor to Vitamin E, Mesitol (2,4,6-isomer) is historically significant in oxidative coupling research.

  • Direct Route (2,3,6-TMP): Oxidized to 2,3,5-trimethylhydroquinone

    
     Condensation with Isophytol 
    
    
    
    Alpha-Tocopherol.
  • Mesitol Route: Mesitol can be oxidized to Stilbenequinone or rearranged under specific catalytic conditions to form quinones that serve as structural isomers in vitamin analog research.[1]

Graphviz Diagram: PPO Chain Termination vs. Oxidative Coupling

This diagram contrasts how Mesitol stops polymerization versus how 2,6-dimethylphenol propagates it.[1]

Applications DMP 2,6-Dimethylphenol (Monomer) Oxidation Oxidative Coupling (Cu/Amine Catalyst) DMP->Oxidation Mesitol 2,4,6-Trimethylphenol (Terminator) Mesitol->Oxidation PPO_Chain Growing PPO Chain (Active Phenoxy End) Oxidation->PPO_Chain C-O Coupling PPO_Chain->PPO_Chain + DMP (Propagation) Terminated Capped Polymer Chain (Dead End) PPO_Chain->Terminated + Mesitol (Termination) Polymer Poly(phenylene oxide) High MW Polymer

Figure 2: The role of Mesitol as a chain terminator in PPO synthesis. The blocked para-position prevents further C-O coupling.

Safety & Handling (SDS Summary)

Mesitol is a potent chemical agent and must be handled with strict adherence to safety protocols.[1]

  • Hazards:

    • Corrosive (H314): Causes severe skin burns and eye damage.[1][5]

    • Aquatic Toxicity (H411): Toxic to aquatic life with long-lasting effects.[1]

  • PPE Requirements: Nitrile gloves (0.11 mm min thickness), tightly fitting safety goggles, and face shield.[1] Handle only in a fume hood.

  • First Aid:

    • Skin: Immediate wash with Polyethylene Glycol 400 (if available) or copious water.[1] Phenols penetrate skin rapidly; water alone is often insufficient to prevent systemic absorption.[1]

    • Eyes: Rinse for 15 minutes; consult an ophthalmologist immediately.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10698, 2,4,6-Trimethylphenol.[1] Retrieved from [Link][1]

  • NIST Chemistry WebBook. Phenol, 2,4,6-trimethyl- Thermochemical Data.[1] Retrieved from [Link][1]

  • Google Patents. Process for the preparation of 2,4,6-trimethylphenol (US3968172A).[1] Retrieved from

  • K.U. Ingold et al. Advances in Radical-Trapping Antioxidant Chemistry in the 21st Century: A Kinetics and Mechanisms Perspective.[1] Chemical Reviews, 2014.[1] (Contextual grounding for HAT mechanism).

Sources

An In-depth Technical Guide to 2,4,6-Trimethylphenol (Mesitol) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 2,4,6-trimethylphenol (CAS 527-60-6), commonly known as Mesitol. It is intended for researchers, scientists, and drug development professionals who utilize, or are considering utilizing, this compound in their work. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer field-proven insights into its synthesis, reactivity, applications, and, most critically, its safe handling and management in a laboratory setting.

Executive Summary: The Profile of a Hindered Phenol

2,4,6-Trimethylphenol is a sterically hindered, substituted phenol that presents as a pale red-brown crystalline powder.[1][2] Its unique structure, with methyl groups flanking the hydroxyl moiety, dictates its chemical reactivity and utility. It is a valuable intermediate in organic synthesis, notably as a precursor to Vitamin E, and serves as a selective probe for studying oxidation mechanisms involving reactive oxygen species.[3][4] However, its utility is counterbalanced by significant hazards; it is classified as a corrosive substance that can cause severe skin burns, eye damage, and respiratory irritation.[5][6] Furthermore, it is toxic to aquatic life with long-lasting effects.[7][8] A thorough understanding of its properties and adherence to stringent safety protocols are therefore paramount for its use in any research or development context.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its application in experimental design, from ensuring solubility in reaction media to predicting its behavior under various conditions.

PropertyValueSource(s)
CAS Number 527-60-6[9][10]
EC Number 208-419-2[8]
Molecular Formula C₉H₁₂O[10][11]
Molecular Weight 136.19 g/mol [9][11]
Appearance Pale red-brown crystalline powder[1][2]
Melting Point 70-74 °C[2][4]
Boiling Point 220 °C @ 760 mmHg[1][2]
Flash Point 96.7 °C (206 °F) TCC[1][2]
Solubility Water: 1.2 g/L @ 25 °C (slightly soluble) DMSO: 100 mg/mL Alcohol: Soluble[2][4][7]
Vapor Pressure ~0.1 mmHg @ 25 °C[1][2]
logP (o/w) 2.73[2]

Synthesis Insights: Vapor-Phase Methylation

From an industrial and research standpoint, one of the most efficient methods for producing Mesitol is the vapor-phase methylation of phenol with methanol. This process is typically carried out at elevated temperatures (400-500°C) in the presence of a metal oxide catalyst.[3]

The choice of catalyst is critical for achieving high yield and selectivity. Magnesium oxide-containing catalysts have proven particularly effective.[3] The mechanism involves the electrophilic substitution of methyl groups onto the phenol ring. The reaction conditions, such as temperature and the flow rate of reactants over the catalyst bed, are optimized to favor the formation of the 2,4,6-trisubstituted product over other isomers.[3] This synthetic route is a prime example of how precise control over reaction parameters can yield a high-purity final product, which is essential for applications in pharmaceuticals and advanced materials.[3]

Synthesis_Pathway Phenol Phenol Catalyst Magnesium Oxide Catalyst (400-500°C) Phenol->Catalyst Methanol Methanol (3 eq.) Methanol->Catalyst Mesitol 2,4,6-Trimethylphenol (Mesitol) Catalyst->Mesitol Vapor-Phase Methylation Exposure_Response_Workflow cluster_exposure Exposure Event cluster_actions Immediate Actions Exposure Accidental Exposure (Skin, Eyes, Inhalation) Skin_Contact Skin Contact: Immediately flush with water for 15+ min. Remove contaminated clothing. Exposure->Skin_Contact Eye_Contact Eye Contact: Immediately flush with water for 15+ min. Lift eyelids. Seek medical attention. Exposure->Eye_Contact Inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. Exposure->Inhalation Ingestion Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention. Exposure->Ingestion Medical Seek Immediate Medical Attention (Bring SDS) Skin_Contact->Medical Eye_Contact->Medical Inhalation->Medical Ingestion->Medical

Workflow for responding to accidental exposure.

First Aid Measures:

  • If Inhaled: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [5]2. In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention as the material is corrosive. [5][7]3. In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [7]4. If Swallowed: Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a poison center or doctor immediately. [5][12]

Spill & Leak Containment Protocol
  • Evacuate: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: Wearing full PPE, prevent further leakage or spillage if it is safe to do so. [7]4. Absorb: For solid spills, carefully sweep or shovel the material into a suitable, labeled, closed container for disposal. Avoid creating dust. [7]5. Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

  • Disposal: Dispose of the waste material through a licensed disposal company. Do not allow the product to enter drains as it is toxic to aquatic life. [7]

Storage & Handling Best Practices
  • Storage: Store in a designated "Corrosives area". [1][13]Keep the container tightly closed in a dry, cool, and well-ventilated place. [2][7]Store locked up. [7]* Incompatibilities: Keep away from bases, acid anhydrides, acid chlorides, and metals such as copper. [13]* Handling: Avoid formation of dust and aerosols. [7]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [12]

Toxicological and Ecotoxicological Profile

  • Human Toxicology: Mesitol is harmful if swallowed or absorbed through the skin. [5]As a corrosive substance, it can cause severe burns and damage to the skin, eyes, and respiratory tract. [2][6]Inhalation may lead to chemical pneumonitis. [6]Repeated exposure may cause damage to organs, particularly the stomach. [8][13]* Ecotoxicology: The compound is classified as toxic to aquatic life with long-lasting effects. [7][8]It is not readily biodegradable. [7]Therefore, discharge into the environment must be strictly avoided, and all waste must be handled as hazardous. [7]

References

  • 2,4,6-Trimethylphenol | Fluorescent Dye | MedChemExpress .

  • 2-4-6-Trimethylphenol | Chemical Intermediate Manufacturer - lifechem pharma .

  • 2,4,6-Trimethylphenol (cas 527-60-6) SDS/MSDS download - Guidechem .

  • 2,4,6-Trimethylphenol - Safety Data Sheet - ChemicalBook .

  • 2,4,6-trimethyl phenol, 527-60-6 - The Good Scents Company .

  • 2,4,6-Trimethylphenol - Hazardous Agents - Haz-Map .

  • 2,4,6-Trimethylphenol | C9H12O | CID 10698 - PubChem - NIH .

  • 2,4,6-Trimethylphenol|527-60-6|MSDS - DC Chemicals .

  • Safety data sheet - CPAChem .

  • 2,4,6-Trimethylphenol | CAS 527-60-6 | SCBT .

  • US3968172A - Process for the preparation of 2,4,6-trimethylphenol - Google Patents .

  • 2,4,6-Trimethylphenol certified reference material, TraceCERT 527-60-6 - Sigma-Aldrich .

  • SAFETY DATA SHEET - Fisher Scientific .

  • 2,4,6-Trimethylphenol (Mesitol)|High-Purity Reagent - Benchchem .

Sources

Difference between 2,4,6-trimethylphenol and 2,6-di-tert-butyl-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Structural Divergence, Mechanistic Implications, and Application Suitability in Drug Development [1]

Executive Summary

In the landscape of phenolic antioxidants and chemical intermediates, 2,4,6-trimethylphenol (Mesitol) and 2,6-di-tert-butyl-4-methylphenol (BHT) represent a classic case study in steric control.[1] While both share a p-cresol core, the substitution at the 2- and 6-positions (ortho) dictates their divergent fates.

  • BHT utilizes bulky tert-butyl groups to kinetically stabilize the phenoxyl radical, making it a premier "terminal" antioxidant for drug formulation and storage.

  • Mesitol , with smaller methyl groups, lacks this kinetic shield, rendering it more reactive and suitable as a polymerization intermediate (e.g., for Polyphenylene Ether) rather than a long-term stabilizer.

This guide analyzes these differences through the lens of physical chemistry, metabolic toxicology, and analytical validation.

Structural & Physicochemical Divergence[1]

The defining difference lies in the steric volume of the ortho-substituents. The tert-butyl group is significantly larger than the methyl group, creating a "steric umbrella" that shields the phenolic hydroxyl group.

Comparative Data Table
Property2,4,6-Trimethylphenol (Mesitol)2,6-Di-tert-butyl-4-methylphenol (BHT)Implication
CAS 527-60-6128-37-0Unique Identifier
Molecular Weight 136.19 g/mol 220.35 g/mol BHT is significantly heavier/more lipophilic.[1]
Boiling Point 220 °C265 °CBHT is less volatile; better for high-temp processing.[1]
pKa (approx) 10.88~12.2 – 12.8BHT is less acidic due to steric inhibition of solvation.[1]
LogP (Lipophilicity) 2.73~5.1BHT partitions strongly into lipid bilayers/membranes.[1]
Solubility Alcohols, Ethers, slight H2OFats, Oils, Non-polar solventsBHT is ideal for lipid-based drug delivery systems.[1]
The Steric Shielding Effect

In BHT, the two tert-butyl groups prevent the hydroxyl moiety from participating in hydrogen bonding with solvent molecules or other phenols. This "cryptophenol" character explains why BHT is insoluble in aqueous base (unlike Mesitol, which dissolves in NaOH).

Mechanistic Profiling: Antioxidant Activity[2][3][4]

The efficacy of these compounds as antioxidants relies on Hydrogen Atom Transfer (HAT) . The mechanism proceeds as follows:



Radical Stability and Persistence
  • BHT: The resulting phenoxyl radical is persistent . The bulky tert-butyl groups physically block other radicals from attacking the ring or coupling at the ortho/para positions. This allows the BHT radical to "wait" and trap a second radical, terminating the chain reaction effectively.

  • Mesitol: The methyl groups provide insufficient steric bulk. The resulting phenoxyl radical is transient and unstable; it rapidly undergoes C-C coupling (dimerization) or further oxidation. It consumes radicals but does not remain stable enough to act as a reliable "radical sink" over long storage periods.

RadicalStability cluster_0 Radical Generation (HAT) cluster_1 Fate of Phenoxyl Radical Phenol Phenol (ArOH) Phenoxyl Phenoxyl Radical (ArO•) Phenol->Phenoxyl H-Atom Transfer Radical Peroxyl Radical (ROO•) Radical->Phenoxyl BHT_Fate BHT Radical (Sterically Protected) Stable/Persistent Phenoxyl->BHT_Fate If R = t-Butyl (Kinetic Shielding) Mesitol_Fate Mesitol Radical (Exposed) Unstable -> Dimerization Phenoxyl->Mesitol_Fate If R = Methyl (Rapid Coupling) caption Fig 1: Steric bulk of t-butyl groups in BHT prevents radical coupling, ensuring antioxidant efficiency.

Synthetic Utility vs. Formulation Stability[1]

BHT: The Excipient of Choice

Due to its lipophilicity and radical stability, BHT is the standard antioxidant for:

  • Lipid-based formulations: Preventing rancidity in oils.[1]

  • API Stabilization: Protecting oxidation-prone drugs (e.g., statins, steroids).

  • Storage: It remains active over months/years because it does not self-polymerize.[1]

Mesitol: The Polymer Intermediate

Mesitol is rarely used as a terminal stabilizer. Its primary value is in Oxidative Coupling Polymerization :

  • Reacting Mesitol (or 2,6-dimethylphenol) with copper catalysts yields Polyphenylene Ether (PPE) resins.

  • The ability of the Mesitol radical to couple (which is a defect for an antioxidant) is the mechanism of action for polymer synthesis.

Toxicology & Metabolism: The Quinone Methide Pathway

For drug developers, the metabolic activation of these phenols is a critical safety consideration. Both compounds can be oxidized by Cytochrome P450 enzymes (specifically CYP2B isoenzymes) to form Quinone Methides (QM) .

  • BHT-QM: The metabolite (2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone) is an electrophile that can deplete pulmonary glutathione, leading to lung toxicity in susceptible species (mice).[1][2] However, in humans, BHT is largely safe at regulated levels due to alternative metabolic routes (oxidation of tert-butyl groups).

  • Mesitol-QM: Also forms a quinone methide, but due to less steric hindrance, it is more rapidly conjugated (glucuronidation) or polymerized, often resulting in lower systemic persistence compared to the BHT-QM.

MetabolicFate BHT BHT (Parent) P450 CYP450 Oxidation (-2H, -e) BHT->P450 QM Quinone Methide (QM) (Electrophilic Toxicant) P450->QM Formation of methylene bridge at C4 GSH Glutathione Conjugation (Detoxification) QM->GSH Major Pathway (Safe Excretion) Tox Covalent Binding (Lung Toxicity) QM->Tox Minor Pathway (If GSH Depleted) caption Fig 2: Metabolic activation of BHT to Quinone Methide. Mesitol follows a similar path but conjugates faster.

Experimental Protocols

Protocol A: Chromatographic Differentiation (GC-MS)

Objective: To definitively identify and separate Mesitol and BHT in a mixed sample or raw material impurity screen.

Methodology:

  • Column: Agilent DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Injector: Splitless, 250°C.

  • Oven Program:

    • Start at 60°C (hold 1 min).

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: EI (70 eV), 230°C.

Expected Results:

CompoundRetention Time (Approx)Primary Ions (m/z)
Mesitol ~8.5 - 9.0 min136 (M+) , 121 (Base, M-CH3), 91, 77
BHT ~12.5 - 13.0 min220 (M+) , 205 (Base, M-CH3), 57 (t-butyl)

Note: BHT elutes significantly later due to higher boiling point and interaction with the non-polar phase.

Protocol B: Comparative DPPH Kinetics Assay

Objective: To demonstrate the "Slow but Sustained" kinetics of BHT vs. the "Fast but Transient" kinetics of Mesitol.

  • Preparation: Prepare 0.1 mM DPPH solution in Methanol (purple).

  • Sample: Prepare 1 mM solutions of BHT and Mesitol in Methanol.

  • Reaction: Add 100 µL of sample to 3.0 mL DPPH solution.

  • Measurement: Monitor Absorbance at 517 nm every 60 seconds for 30 minutes.

  • Analysis:

    • Mesitol: Expect a rapid initial drop in absorbance (fast kinetics) followed by a plateau or slight drift as secondary reactions occur.

    • BHT: Expect a slower, steady decline in absorbance that continues for a longer duration, reflecting the steric hindrance slowing the HAT step but preventing side reactions.

References

  • BenchChem. (n.d.). 2,4-Di-tert-butylphenol vs. BHT: A Comparative Analysis of Antioxidant Capacity. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 2,6-Di-tert-butyl-4-methylphenol (CID 31404).[1][3] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 2,4,6-Trimethylphenol (CID 10698). Retrieved from

  • OECD SIDS. (2002). 2,6-di-tert-butyl-p-cresol (BHT) Initial Assessment Report. Retrieved from

  • Thermo Fisher Scientific. (2020). Addressing the challenges of changing retention times in GC/GC-MS. Retrieved from

  • Yamamoto, K., et al. (1995). Formation and reactivity of alternative quinone methides from butylated hydroxytoluene. Chemical Research in Toxicology. Retrieved from

Sources

Advanced Synthesis of Mesitol (2,4,6-Trimethylphenol) via Vapor-Phase Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mesitol (2,4,6-trimethylphenol) is a critical intermediate in the synthesis of Vitamin E (via trimethylhydroquinone), polymerization inhibitors, and high-performance antioxidants. While 2,6-xylenol is the thermodynamic product of ortho-selective alkylation, pushing the reaction to the para-position to yield Mesitol requires a precise balance of catalyst acidity/basicity and thermal kinetics.

This guide moves beyond generic textbook descriptions to detail the Iron-Vanadium (Fe-V) Mixed Oxide catalytic route. Unlike pure solid acids (zeolites) which suffer from rapid coking, or pure bases (MgO) requiring excessive temperatures (>450°C), Fe-V systems offer an optimal trade-off: high selectivity at moderate temperatures (300–360°C) with robust resistance to fouling when steam is co-fed.

Mechanistic Principles: The "Vertical Adsorption" Model

To synthesize Mesitol, one must control the orientation of the phenol molecule on the catalyst surface. Random adsorption leads to a mix of meta-isomers and anisoles (O-alkylation).

The Ortho-Para Selectivity Driver

The reaction is governed by the General Acid-Base Catalysis mechanism on metal oxides.

  • Adsorption (The Anchor): The phenolic hydroxyl proton interacts with a surface basic site (lattice oxygen), while the oxygen atom coordinates with a Lewis acid metal center (Fe/V).

  • Geometry: This dual interaction forces the phenol ring to adsorb vertically (perpendicular to the surface).

  • Steric Availability: In this vertical stance, the ortho positions are in closest proximity to the surface-adsorbed methylating species (methanol/dimethyl ether).

  • The Third Methylation: Once 2,6-xylenol is formed, the steric crowding forces the molecule to tilt or rely on the high electrophilicity of the para-carbon to accept the third methyl group, completing the conversion to Mesitol.

Reaction Pathway Visualization

The following diagram illustrates the stepwise methylation and the critical divergence points between C-alkylation (desired) and O-alkylation (undesired).

ReactionPathway Phenol Phenol Anisole Anisole (O-Alkylation Side Product) Phenol->Anisole Low Temp / Acidic Sites oCresol o-Cresol Phenol->oCresol + MeOH (Ortho-selective) Anisole->oCresol Intramolecular Rearrangement (High Temp) Xylenol 2,6-Xylenol (Thermodynamic Sink) oCresol->Xylenol + MeOH Mesitol Mesitol (2,4,6-Trimethylphenol) Xylenol->Mesitol + MeOH (Para-attack) Byproducts Poly-alkylated Heavies/Coke Mesitol->Byproducts Over-reaction

Figure 1: Reaction network for phenol methylation. Green path indicates the target trajectory.

Catalytic System: Iron-Vanadium Mixed Oxide

While MgO is common, Fe-V-O catalysts are superior for lower-temperature operation and long-term stability.

Catalyst Composition & Rationale
  • Active Phase:

    
    -
    
    
    
    (Molar ratio Fe:V approx 100:10).
  • Promoters:

    • Titanium (

      
      ):  Increases mechanical strength and surface area.
      
    • Barium/Potassium (Basic Promoters): Critical for neutralizing strong acid sites that cause coking and O-alkylation.

  • Why Vanadium? Vanadium species create redox sites that facilitate the dehydrogenation of methanol to formaldehyde-like intermediates (a key step in the alkylation mechanism) without over-oxidizing the substrate.

Experimental Protocol: Fixed-Bed Vapor Phase Alkylation

Safety Warning: Phenol is highly corrosive and toxic. Methanol is flammable. All operations must occur in a fume hood with appropriate PPE (butyl rubber gloves, face shield).

Catalyst Preparation (Co-Precipitation Method)

This protocol yields approx. 50g of catalyst.

  • Dissolution: Dissolve 200g

    
     and 6g 
    
    
    
    in 1.5L deionized water.
  • Precipitation: Slowly add 25%

    
     solution dropwise under vigorous stirring until pH reaches 7.5–8.0. A reddish-brown precipitate will form.
    
  • Aging: Stir the slurry at 60°C for 3 hours.

  • Washing: Filter and wash the cake with warm water (3x 500mL) to remove nitrate ions.

  • Calcination:

    • Dry at 120°C for 12 hours.

    • Calcine in air at 450°C for 4 hours . (Note: Do not exceed 500°C to prevent sintering).

  • Sizing: Crush and sieve to 20–40 mesh size for reactor loading.

Reactor Setup & Operation

Equipment: Tubular fixed-bed reactor (Stainless Steel 316, ID: 15-25mm) equipped with a pre-heater zone.

ParameterSetpointRationale
Temperature 330°C – 360°C<300°C favors anisole; >380°C promotes decomposition/coking.
Pressure AtmosphericHigh pressure favors coke; atmospheric is sufficient for vapor phase.
WHSV 0.5 – 1.0

Low space velocity is required to allow the 3rd methylation (para-position).
Feed Ratio Phenol:MeOH:

1 : 5 : 2 (Molar)
Excess MeOH drives equilibrium to Mesitol. Water prevents coke and suppresses anisole.
Carrier Gas Nitrogen (30 mL/min)Ensures steady flow and prevents hotspot formation.
Step-by-Step Workflow
  • Loading: Pack 10g of catalyst into the isothermal zone of the reactor. Use quartz wool plugs on both ends. Fill dead volume with inert glass beads.

  • Activation: Purge with

    
     at 350°C for 2 hours to remove adsorbed moisture.
    
  • Feed Introduction:

    • Premix Phenol, Methanol, and Water (1:5:2 molar ratio). Note: Phenol is solid at RT; dissolve it in the Methanol/Water mix.

    • Pump the liquid mixture into the pre-heater (set to 250°C) using an HPLC pump.

  • Reaction: The vaporized feed passes through the catalyst bed.

  • Collection: Condense the effluent in a cold trap (ice/water bath) or a glycol-cooled condenser at 4°C.

  • Analysis: Analyze the organic layer via GC-FID (Column: HP-5 or DB-Wax).

Process Optimization & Troubleshooting

The Critical Role of Water (Steam)

Co-feeding water is the single most effective "trick" for this synthesis.

  • Coke Suppression: Steam reacts with deposited carbon via the water-gas shift mechanism (

    
    ), cleaning the active sites in real-time.
    
  • Selectivity: Water competes for strong acid sites, effectively "poisoning" the sites responsible for ether formation (anisole), thereby boosting C-alkylation selectivity.

Troubleshooting Table
ObservationRoot CauseCorrective Action
High Anisole Content Temperature too low (<320°C) or Catalyst too acidic.Increase Temp to 340°C; Add trace base (K/Ba) to catalyst; Increase residence time.
Low Conversion Catalyst deactivation or WHSV too high.Decrease flow rate; Regenerate catalyst (burn off coke with air at 450°C).
High 2,6-Xylenol / Low Mesitol Incomplete alkylation (Kinetic limitation).Increase Methanol:Phenol ratio (to 6:1); Decrease WHSV to allow para-alkylation.
Rapid Pressure Drop Coke formation plugging the bed.Check water co-feed rate (must be present); Check for hotspots.

Industrial Scalability & Logic

For researchers moving to pilot scale, the following logic map defines the operational control loops required for stable Mesitol production.

ProcessLogic Start Feed Injection (Phenol/MeOH/H2O) PreHeat Vaporizer (250°C) Start->PreHeat Reactor Fixed Bed Reactor (Fe-V Catalyst, 350°C) PreHeat->Reactor Separator Phase Separator (Organic/Aqueous) Reactor->Separator Distillation Fractional Distillation Separator->Distillation Organic Phase Recycle Recycle Stream (MeOH + 2,6-Xylenol) Distillation->Recycle Lights/Cut 1 Product Pure Mesitol Distillation->Product Bottoms/Cut 2 Recycle->Start Re-feed to maximize yield

Figure 2: Industrial process flow including the critical recycle loop for under-alkylated xylenols.

References

  • Catalyst Composition & Selectivity

    • Process for the o-substitution of phenols.[1] (US Patent 4,400,557). Describes the Fe-V-Ti-Ba catalyst system and the specific molar ratios for high selectivity.

  • Mechanistic Insights (MgO vs. Fe-V)

    • Catalytic methylation of phenol on MgO – Surface chemistry and mechanism. (Applied Catalysis A: General).
  • Role of Water & Ferrospinels

    • Vapour Phase Methylation of Phenol Over Ni1-xMnxFe2O4 Type Ferrospinels. (Asian Journal of Chemistry). Validates the use of ferrospinels and the suppression of anisole.
  • General Process Overview

    • A Review of the Process on Vapor Phase Methylation of Phenol with Methanol. (Chemical Engineering Reviews). Provides broad context on reactor design and thermodynamic constraints.

Sources

A Technical Guide to the Thermodynamic Properties of 2,6-Dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential thermodynamic properties of 2,6-dimethylphenol (also known as 2,6-xylenol), a compound of significant interest in chemical synthesis and materials science. Understanding these properties is critical for process optimization, safety assessments, and predicting the behavior of the substance under various conditions.

Introduction to 2,6-Dimethylphenol

2,6-Dimethylphenol (CAS 576-26-1) is an aromatic organic compound with the chemical formula C₈H₁₀O. It is a colorless to off-white crystalline solid with a characteristic sweet, tarry odor[1]. Its molecular structure, featuring a hydroxyl group flanked by two methyl groups on a benzene ring, imparts unique chemical characteristics that make it a valuable precursor in various industrial applications. Notably, it is the monomer used in the production of poly(p-phenylene oxide) (PPO), a high-performance thermoplastic known for its high heat resistance and dimensional stability. A precise understanding of its thermodynamic parameters is fundamental to controlling its polymerization and processing.

Fundamental and Thermophysical Properties

A summary of the core physical and thermodynamic properties of 2,6-dimethylphenol is presented below. These values, collated from various authoritative sources, provide a baseline for experimental and process design.

Table 1: Key Physical and Thermodynamic Properties of 2,6-Dimethylphenol

PropertyValueUnitsSource(s)
Molecular Weight122.16 g/mol [1][2]
Melting Point (T_fus)318.80 - 320.57K[2]
Normal Boiling Point (T_boil)474.22K[2]
Critical Temperature (T_c)700.95 - 701.00K[2]
Critical Pressure (P_c)4322.57kPa[2]
Standard Solid Enthalpy of Combustion (Δ_c_H°solid)-4339.90 ± 1.00kJ/mol[2]
Standard Solid Enthalpy of Formation (Δ_f_H°solid)-237.40 ± 1.10kJ/mol[2]
Standard Gas Enthalpy of Formation (Δ_f_H°gas)-161.80 ± 0.54kJ/mol[2]
Enthalpy of Fusion (Δ_fus_H°)15.91kJ/mol[2]
Enthalpy of Sublimation (Δ_sub_H°)75.60 ± 0.20kJ/mol[2]
Vapor Pressure @ 25 °C (298.15 K)0.274mmHg[1]

Enthalpy of Formation and Combustion

The standard enthalpy of formation (Δ_f_H°) and combustion (Δ_c_H°) are critical for assessing the energetic stability and potential energy release of a compound.

  • Standard Enthalpy of Formation (Solid): The experimentally determined value for solid 2,6-dimethylphenol is -237.40 ± 1.10 kJ/mol [2]. This negative value indicates that the formation of the compound from its constituent elements in their standard states is an exothermic process.

  • Standard Enthalpy of Formation (Gas): In the gaseous state, the standard enthalpy of formation is -161.80 ± 0.54 kJ/mol [2]. The difference between the solid and gas phase enthalpies is directly related to the enthalpy of sublimation.

  • Standard Enthalpy of Combustion (Solid): The standard enthalpy of combustion for solid 2,6-dimethylphenol has been measured as -4339.90 ± 1.00 kJ/mol [2]. This value is essential for calculating heating values and for safety analyses in processes where oxidation can occur.

Experimental Determination: Oxygen-Bomb Calorimetry

The enthalpy of combustion is determined with high precision using an oxygen-bomb calorimeter. This technique measures the heat released during the complete combustion of a substance in a constant-volume, high-pressure oxygen environment[3][4].

Causality in Experimental Choices:

  • Constant Volume: A bomb calorimeter operates at a constant volume, meaning the heat measured corresponds to the change in internal energy (ΔU). This is then converted to the change in enthalpy (ΔH) using thermodynamic relationships.

  • High-Pressure Oxygen: Using pure, high-pressure oxygen ensures complete and rapid combustion, which is crucial for accurate and reproducible results.

  • Standardization: The calorimeter is calibrated using a substance with a precisely known enthalpy of combustion, such as benzoic acid, to ensure the accuracy of the measurements[5]. Corrections must be applied to bring the experimental results to standard state conditions[6].

  • Sample Preparation: A precisely weighed pellet (approx. 1 g) of 2,6-dimethylphenol is placed in the crucible of the bomb calorimeter.

  • Bomb Assembly: A fuse wire is attached to the electrodes, touching the sample to ensure ignition.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.

  • Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter's insulated bucket. Temperature sensors are placed to monitor the water temperature.

  • Ignition and Data Acquisition: The sample is ignited, and the temperature of the water is recorded at regular intervals until it reaches a maximum and begins to cool.

  • Analysis: The heat capacity of the calorimeter system is determined by a calibration experiment. The corrected temperature rise from the sample combustion is used to calculate the heat of combustion.

G cluster_prep Sample Preparation cluster_cal Calorimeter Setup cluster_run Measurement cluster_analysis Data Analysis P1 Weigh Sample P2 Position Fuse Wire P1->P2 C1 Pressurize Bomb with O2 P2->C1 C2 Submerge Bomb in Water Jacket C1->C2 R1 Ignite Sample C2->R1 R2 Record Temperature vs. Time R1->R2 A1 Calculate Corrected Temperature Rise (ΔT) R2->A1 A2 Calculate ΔcH° A1->A2

Caption: Workflow for Bomb Calorimetry Experiment.

Phase Change Thermodynamics and Vapor Pressure

The transitions between solid, liquid, and gas phases are governed by key thermodynamic parameters.

  • Enthalpy of Fusion (Δ_fus_H°): The energy required to melt the solid into a liquid at its melting point is 15.91 kJ/mol [2].

  • Enthalpy of Sublimation (Δ_sub_H°): The energy required for the direct transition from solid to gas is 75.60 ± 0.20 kJ/mol [2]. This property is particularly important for processes like purification by sublimation or physical vapor deposition.

  • Vapor Pressure (P_vap): The pressure exerted by the vapor in thermodynamic equilibrium with its condensed phase is a critical function of temperature. For 2,6-dimethylphenol, the vapor pressure is relatively low, measured at 0.274 mmHg at 25 °C[1]. The relationship between vapor pressure and temperature can be described by the Antoine equation, for which coefficients have been experimentally determined[7].

Experimental Determination: Knudsen Effusion Method

For solids with low vapor pressure, the Knudsen effusion method is a reliable technique for measurement[8][9]. It involves measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.

Causality in Experimental Choices:

  • High Vacuum: A high vacuum environment ensures that the molecules effusing through the orifice do not collide with other gas molecules and return to the cell, a condition necessary for the application of the Hertz-Knudsen equation.

  • Known Orifice Geometry: The rate of effusion is directly proportional to the area of the orifice. Precise knowledge of the orifice dimensions is therefore critical for accurate calculations.

  • Isothermal Conditions: Vapor pressure is highly dependent on temperature. The Knudsen cell must be maintained at a precise and constant temperature throughout the experiment.

  • Sample Loading: A small amount of 2,6-dimethylphenol is placed into the Knudsen cell.

  • System Assembly: The cell is placed in a temperature-controlled housing connected to a high-vacuum system and a microbalance.

  • Evacuation: The system is evacuated to a high vacuum.

  • Heating: The cell is heated to the desired isothermal temperature.

  • Measurement: The shutter covering the orifice is opened, and the mass of the cell is continuously monitored over time. The rate of mass loss ( dm/dt ) is determined.

  • Calculation: The vapor pressure (P) is calculated using the Hertz-Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) Where A is the orifice area, R is the gas constant, T is the absolute temperature, and M is the molar mass.

G cluster_setup System Setup cluster_measure Measurement Cycle cluster_calc Calculation S1 Load Sample into Cell S2 Place in Vacuum Chamber S1->S2 S3 Evacuate System S2->S3 M1 Heat to Isothermal Temperature (T) S3->M1 M2 Open Orifice Shutter M1->M2 M3 Record Mass Loss (dm/dt) M2->M3 C1 Apply Hertz-Knudsen Equation M3->C1 C2 Determine Vapor Pressure (P) at T C1->C2

Caption: Experimental Workflow for the Knudsen Effusion Method.

Heat Capacity

The specific heat capacity (C_p) measures the amount of heat required to raise the temperature of a substance by one degree. It is a key parameter in heat transfer calculations and for understanding the molecular mobility of a material[10][11].

  • Ideal Gas Heat Capacity (C_p,gas): Calculated values for the ideal gas heat capacity of 2,6-dimethylphenol range from 224.69 J/mol·K at 494.72 K to 282.81 J/mol·K at 722.03 K, showing a clear temperature dependence[2].

Experimental Determination: Differential Scanning Calorimetry (DSC)

DSC is a powerful and widely used technique for measuring heat capacity[10][12]. The standard method, such as ASTM E1269, involves a three-step process to ensure accuracy[11].

Causality in Experimental Choices:

  • Three-Scan Method: This method corrects for instrumental baseline drift and asymmetries between the sample and reference pans.

    • Baseline Scan: An empty pan run establishes the instrument's baseline response.

    • Standard Scan: A sapphire standard with a well-known heat capacity provides a reference for calibration.

    • Sample Scan: The actual sample is run under the same conditions.

  • Inert Atmosphere: The experiment is conducted under a continuous purge of an inert gas (e.g., nitrogen) to prevent any oxidative or reactive processes that would interfere with the heat flow measurement.

  • Instrument Calibration: Calibrate the DSC for temperature and heat flow using appropriate standards.

  • Baseline Run: Place empty, hermetically sealed aluminum pans in both the sample and reference positions. Run the desired temperature program (e.g., heat from 25 °C to 100 °C at 10 °C/min) and record the heat flow.

  • Sapphire Standard Run: Place a sapphire standard of known mass in the sample pan and run the identical temperature program.

  • Sample Run: Replace the sapphire with a precisely weighed sample of 2,6-dimethylphenol and repeat the temperature program.

  • Calculation: The specific heat capacity of the sample (C_p,sample) is calculated at a given temperature using the following equation: C_p,sample = (DSC_sample / m_sample) * (m_std / DSC_std) * C_p,std Where DSC is the heat flow signal (after baseline subtraction) and m is the mass for the sample and standard (std), respectively.

Conclusion

The thermodynamic properties of 2,6-dimethylphenol are well-characterized through a combination of experimental techniques. The data on its enthalpy, phase transitions, vapor pressure, and heat capacity provide the essential foundation for its application in scientific research and industrial processes. The methodologies described herein, including bomb calorimetry, Knudsen effusion, and differential scanning calorimetry, represent robust and validated approaches for obtaining high-quality thermodynamic data, ensuring both scientific integrity and practical utility for professionals in drug development and materials science.

References

  • 2,6-dimethyl-4-heptanol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST/TRC.
  • Chemical Properties of p-Cresol (CAS 106-44-5). Cheméo.
  • Chemical Properties of Phenol, 2,6-dimethyl- (CAS 576-26-1). Cheméo.
  • p-Cresol - NIST Chemistry WebBook. National Institute of Standards and Technology.
  • 2,6-Dimethylphenol | C8H10O | CID 11335. PubChem.
  • Vapor Pressure Measurements Knudsen Effusion Method.
  • Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter.
  • Heats of combustion of organic compounds.
  • Vapor Pressure Analyzer. Pragolab.
  • How Tzero Technology Improves DSC Performance Part III: The Measurement of Specific He
  • Phenol, 2,6-dimethyl- - NIST Chemistry WebBook. National Institute of Standards and Technology.
  • EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calcul
  • Specific He
  • Corrections to standard state in combustion calorimetry: an upd
  • The enthalpies of combustion and formation of 1,8-dimethylnaphthalene, 2,3-dimethylnaphthalene, 2,6-dimethylnaphthalene. CDC Stacks.

Sources

Steric hindrance effects in 2,6-bis[methyl]-4-methylphenol vs BHT

Author: BenchChem Technical Support Team. Date: February 2026

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Initiating Information Gathering

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Structuring the Technical Guide

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Initiating Focused Research

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Establishing Research Direction

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Beginning Detailed Data Analysis

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Solubility Dynamics of 2,4,6-Trimethylphenol (Mesitol): Steric Hindrance and Solvent Interactions

[1][2]

Executive Summary

2,4,6-Trimethylphenol (Mesitol, CAS 527-60-6) represents a classic case study in "cryptophenolic" behavior.[1][2] While it retains the aromatic hydroxyl group characteristic of phenols, the ortho-methyl substitution at positions 2 and 6 creates significant steric hindrance.[1][2] This structural feature drastically alters its solubility profile compared to unsubstituted phenol, suppressing water solubility while enhancing lipophilicity.[1][2]

This guide provides a technical analysis of Mesitol’s solubility thermodynamics, quantitative data across solvent classes, and validated protocols for solubility determination and purification.[1][2]

Molecular Mechanism: The "Cryptophenol" Effect[1][2]

To predict solubility behavior, one must understand the competition between the hydrophilic hydroxyl group and the hydrophobic trimethyl-benzene skeleton.[1][2]

Steric Inhibition of Hydrogen Bonding

In unsubstituted phenol, the hydroxyl proton is readily available to donate hydrogen bonds to water molecules.[1][2] In 2,4,6-trimethylphenol, the bulky methyl groups at the ortho positions physically shield the oxygen atom.[1][2]

  • Consequence: The formation of a hydration shell is energetically unfavorable.[1][2] The water molecules cannot easily orient themselves to form stable H-bonds with the phenolic oxygen.[1][2]

  • pKa Shift: The electron-donating effect (+I effect) of the three methyl groups increases the electron density on the ring and the oxygen, raising the pKa to ~10.88 (vs. 10.0 for phenol).[1][2] This makes Mesitol a weaker acid, further reducing its solubility in neutral water.[1][2]

Visualization of Interaction Pathways

The following diagram illustrates the divergent interaction pathways driven by steric hindrance.

Mesitol_InteractionsMesitol2,4,6-Trimethylphenol(Mesitol)WaterWater (Polar)Mesitol->WaterSteric Repulsion(Ortho-Methyl Shielding)OrganicOrganic Solvents(Ethanol, Toluene)Mesitol->OrganicVan der Waals &Hydrophobic InteractionLowSolLow Solubility(~1.0 g/L)Water->LowSolHighSolHigh Solubility(>1000 g/L)Organic->HighSol

Figure 1: Mechanistic divergence in solubility driven by the ortho-effect.[1][2]

Quantitative Solubility Data

The following data consolidates experimental values at standard ambient temperature (25°C). Note the logarithmic difference between aqueous and organic solubility.[1][2]

Solubility Profile (at 25°C)
Solvent ClassSolventSolubility (g/L)Mechanism of Solvation
Aqueous Water (pH 7)1.0 - 1.2 Limited H-bonding; Hydrophobic effect dominates.[1][2]
Alcohol Methanol~3970 H-bond donor/acceptor match; Alkyl chain compatibility.[1][2]
Alcohol Ethanol~2726 Excellent solvent; Matches lipophilic character.[1][2]
Ketone Acetone~1980 Dipole-dipole; Methyl groups interact with non-polar regions.[1][2]
Ether Diethyl EtherVery Soluble Oxygen in ether accepts H-bond from Mesitol (less hindered).[1][2]
Chlorinated Chloroform~2473 High dispersion forces; "Like dissolves like."[1][2]
Hydrocarbon Toluene~646 Pi-stacking interactions; Van der Waals forces.[1][2]
Hydrocarbon Hexane~583 Purely Van der Waals interactions.[1][2]
Partition Coefficients
  • LogP (Octanol/Water): 2.73[1][2][3][4]

  • Implication: Mesitol is highly lipophilic.[1][2] In a biphasic extraction (e.g., Water/DCM), >99% of the compound will partition into the organic layer.[1][2]

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Objective: To determine the precise solubility of Mesitol in a novel solvent system.

Reagents & Equipment:

  • 2,4,6-Trimethylphenol (Solid, >98% purity)[1][2][3][5]

  • Target Solvent (HPLC Grade)

  • Temperature-controlled orbital shaker[1][2]

  • 0.45 µm PTFE Syringe Filters[1][2]

  • HPLC-UV or GC-FID for quantification[1][2]

Workflow:

  • Supersaturation: Add Mesitol to 10 mL of solvent until undissolved solid remains visible (create a supersaturated suspension).

  • Equilibration: Seal the vial and agitate at 25°C ± 0.1°C for 24 hours.

    • Note: The long duration ensures the breakdown of crystal lattice energy.[1][2]

  • Sedimentation: Stop agitation and allow solids to settle for 2 hours.

  • Filtration: Draw the supernatant and filter through a pre-warmed 0.45 µm PTFE filter (to prevent precipitation on the filter).

  • Quantification: Dilute the filtrate and analyze via HPLC (UV detection at 280 nm).

ShakeFlask_ProtocolStartStart: SupersaturationAgitateAgitate 24h @ 25°C(Equilibrium)Start->AgitateSettleSedimentation (2h)Agitate->SettleFilterPTFE Filtration (0.45µm)Settle->FilterAnalyzeHPLC/GC QuantificationFilter->Analyze

Figure 2: Standard Operating Procedure for solubility determination.

Protocol B: Purification via Solvent/Anti-Solvent Recrystallization

Context: Mesitol is too soluble in most organics for simple cooling recrystallization.[1][2] A binary solvent system is required.

System: Ethanol (Solvent) / Water (Anti-Solvent)[1][2]

  • Dissolution: Dissolve crude Mesitol in the minimum amount of warm Ethanol (40°C).

    • Ratio: Approx. 1 mL Ethanol per 2 g Mesitol.[1][2]

  • Precipitation Point: Add warm Water dropwise with stirring until a persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of Ethanol to just clear the solution.[1][2]

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

    • Mechanism:[1][2][6][7] As temperature drops and dielectric constant changes, the hydrophobic Mesitol crashes out as high-purity needles.[1][2]

  • Collection: Filter via vacuum filtration. Wash with cold 10% Ethanol/Water.[1][2]

Applications in Research & Development

Drug Development & Synthesis[1][2]
  • Partitioning: Due to the LogP of 2.73, Mesitol rapidly crosses lipid bilayers.[1][2] In ADME studies, it is modeled as a high-permeability compound.[1][2]

  • Scavenging: The steric bulk makes Mesitol a "stable" radical intermediate.[1][2] It is often used as a radical trap in mechanistic studies of biological oxidation.[1][2]

Polymerization Inhibition

In industrial acrylate systems, Mesitol is dissolved in the monomer (organic phase).[1][2] Its high solubility in monomers (unlike unsubstituted phenol) allows for high loading concentrations to prevent premature polymerization during storage.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10698, 2,4,6-Trimethylphenol.[1][2] Retrieved from [Link][1][2][6]

  • Lide, D.R.[1][2] (Ed.). (2005).[1][2] CRC Handbook of Chemistry and Physics (86th ed.).[1][2] CRC Press.[1][2] (Source for physical constants and general solubility data).[1][2][6][3][4][5]

  • Shiu, W.Y., & Ma, K.C. (2000).[1][2] Temperature Dependence of Physical-Chemical Properties of Selected Chemicals of Environmental Interest.[1][2] Journal of Physical and Chemical Reference Data.[1][2] (Source for aqueous solubility thermodynamics).[1][2]

  • NIST Chemistry WebBook. 2,4,6-Trimethylphenol Thermochemical Data.[1][2] Retrieved from [Link][1][2]

pKa values of 2,6-substituted phenols and Mesitol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous analysis of the thermodynamic acidity (


) of 2,6-substituted phenols, with a specific focus on Mesitol (2,4,6-trimethylphenol) and its steric analogs. While standard electronic effects (resonance and induction) usually dictate phenolic acidity, 2,6-substitution introduces a critical third variable: Steric Inhibition of Solvation .

For researchers in drug discovery (e.g., Propofol analogs) and antioxidant development (e.g., BHT derivatives), understanding why 2,6-di-tert-butylphenol is practically non-acidic in water (


) while Mesitol remains moderately acidic (

) is essential for predicting solubility, membrane permeability, and metabolic stability.

Theoretical Framework: The "Cryptophenol" Effect

The acidity of a phenol is defined by the stability of its conjugate base, the phenoxide anion. This stability relies on two factors:

  • Delocalization: The negative charge on oxygen delocalizing into the aromatic ring.

  • Solvation: Water molecules stabilizing the localized negative charge on the oxygen atom via hydrogen bonding.

The Divergence of Mesitol and 2,6-DTBP
  • Mesitol (2,4,6-Trimethylphenol): The methyl groups are electron-donating (+I effect), which destabilizes the phenoxide anion, raising the

    
     slightly above phenol. However, the methyl groups are not bulky enough to prevent solvent molecules from approaching the oxygen.
    
  • 2,6-Di-tert-butylphenol (2,6-DTBP): The bulky tert-butyl groups create a hydrophobic pocket around the oxygen. This prevents water from effectively solvating the anion. Without this stabilization, the energy penalty for ionization becomes massive. These are often termed "Cryptophenols" because they do not dissolve in aqueous alkali (Claisen's alkali) despite being chemically phenolic.

Mechanism Visualization

StericEffects Phenol Phenol (No Steric Bulk) Solvation Solvation of Phenoxide (H2O stabilizes O-) Phenol->Solvation High Stabilization Result1 pKa ~ 10.0 Phenol->Result1 Mesitol Mesitol (Methyls: Weak Steric) Mesitol->Solvation Minor Inhibition Induction Inductive Effect (+I) (Me groups destabilize O-) Mesitol->Induction Increases pKa Result2 pKa ~ 10.9 Mesitol->Result2 DTBP 2,6-Di-tert-butylphenol (t-Butyls: Massive Steric) DTBP->Solvation BLOCKED (Steric Inhibition) DTBP->Induction Increases pKa Result3 pKa > 13.0 (Cryptophenol) DTBP->Result3

Figure 1: Mechanistic divergence between Mesitol and 2,6-DTBP. Note the blockage of solvation in the tert-butyl analog.

Quantitative Data: Values of 2,6-Substituted Phenols

The following data aggregates experimental values. Note the jump in


 when moving from methyl to tert-butyl substitution.
CompoundStructureSubstituents (2,6)

(aq/extrapolated)
Effect Dominance
Phenol

H, H9.95 Baseline Reference
2,6-Dimethylphenol

Methyl, Methyl10.62 Inductive (+I)
Mesitol

Methyl, Methyl (+4-Me)10.88 Inductive (+I) + Weak Steric
2,6-Di-isopropylphenol

i-Pr, i-Pr~11.1 Moderate Steric
2,6-Di-tert-butylphenol

t-Bu, t-Bu> 13.0 *Steric Inhibition of Solvation
2,6-Dichlorophenol

Cl, Cl6.78 Inductive (-I) (Acidifying)
2,6-Dimethoxyphenol

OMe, OMe9.98 Resonance (+R) vs Inductive (-I)

*Note: 2,6-DTBP is too weak to be titrated in water. Values are often extrapolated from MeOH/Water mixtures or estimated via computational methods.

Experimental Protocol: Determination of Lipophilic

Direct aqueous titration is impossible for Mesitol and 2,6-DTBP due to low solubility (


). The industry standard is Potentiometric or Spectrophotometric Titration in Cosolvent Mixtures  followed by Yasuda-Shedlovsky Extrapolation .
Methodology: The Yasuda-Shedlovsky Extrapolation

This method corrects for the changing dielectric constant (


) of the solvent mixture.[1]

Reagents:

  • Analyte: ~10 mg Mesitol or 2,6-DTBP (High Purity >99%).

  • Cosolvent: Methanol (HPLC Grade).

  • Titrant: 0.1 M KOH (Carbonate-free).

  • Apparatus: UV-Vis Spectrophotometer (e.g., Agilent Cary 60) or Potentiometer with glass electrode.

Step-by-Step Workflow:

  • Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) Methanol in water.

  • Blanking: Calibrate the electrode in each specific solvent mixture (pH readings in organic mixtures differ from aqueous pH).

  • Titration: Titrate the phenol in each mixture.

    • For Mesitol: A standard potentiometric titration curve is usually sufficient.

    • For 2,6-DTBP: Use UV-Vis detection. Monitor the shift in

      
       (phenoxide absorbs at a longer wavelength than phenol).
      
  • Calculation: Calculate the apparent

    
     (
    
    
    
    ) for each mixture.
  • Extrapolation: Plot the Yasuda-Shedlovsky equation:

    
    [2][3]
    
    • Y-axis:

      
      [2][4]
      
    • X-axis:

      
       (Reciprocal of dielectric constant)
      
    • Intercept: The value at the dielectric constant of pure water (

      
      ) gives the aqueous 
      
      
      
      .
Workflow Diagram

Protocol Start Sample Preparation (Mesitol in MeOH) Mix Prepare Cosolvents (30%, 40%, 50% MeOH) Start->Mix Titrate Titration (Measure psKa) Mix->Titrate x3 Runs Plot Yasuda-Shedlovsky Plot Titrate->Plot psKa vs 1/ε Result Extrapolated Aqueous pKa Plot->Result Intercept

Figure 2: Workflow for determining pKa of insoluble phenols using cosolvent extrapolation.

Applications in Drug Development

  • Propofol (2,6-di-isopropylphenol):

    • 
      .
      
    • Relevance: At physiological pH (7.4), Propofol is almost 100% unionized. This high lipophilicity allows rapid crossing of the blood-brain barrier (BBB). If the

      
       were lower (e.g., like 2,6-dichlorophenol, 6.78), it would be largely ionized at pH 7.4, preventing BBB penetration and anesthesia.
      
  • Antioxidant Design (BHT analogs):

    • Mechanism: Phenolic antioxidants work by donating a Hydrogen atom (

      
      ) to a free radical.
      
    • Steric Role: The bulky groups in 2,6-DTBP protect the resulting phenoxy radical from reacting with other substrates, making it a "persistent" radical that terminates the chain reaction without initiating new ones. The high

      
       ensures the proton stays on the oxygen until a radical strips it off.
      

References

  • Lide, D. R. (2007). CRC Handbook of Chemistry and Physics. 88th Edition. CRC Press. (Source for standard phenol pKa values).
  • ChemicalBook. (2025). 2,4,6-Trimethylphenol (Mesitol) Properties and pKa. Retrieved from

  • Avdeef, A., et al. (1999).[5] pH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures. Journal of Pharmaceutical and Biomedical Analysis. (Source for Yasuda-Shedlovsky protocol).[1][2][4]

  • Rochester, C. H., & Rossall, B. (1967). Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol. Journal of the Chemical Society B. (Source for Steric Inhibition of Solvation mechanism).

  • PubChem. (2025). 2,6-Dichlorophenol Compound Summary. National Center for Biotechnology Information. Retrieved from

Sources

Methodological & Application

Application Note: High-Efficiency Gas-Phase Alkylation of Phenol to 2,4,6-Trimethylphenol (Mesitol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2,4,6-Trimethylphenol (Mesitol) is a critical intermediate in the synthesis of Vitamin E (


-tocopherol) and polyphenylene oxide (PPO) polymers. While the ortho-alkylation of phenol to 2,6-xylenol is well-established industrially, driving the reaction to the tri-substituted Mesitol requires a precise balance of catalyst basicity, acidity, and reaction thermodynamics.

This protocol details the synthesis of Mesitol via gas-phase alkylation of phenol with methanol. Unlike liquid-phase Friedel-Crafts alkylation, which suffers from waste disposal issues (


), this gas-phase protocol utilizes a Mg-Fe Mixed Metal Oxide (MMO)  catalyst derived from a hydrotalcite precursor.

Key Mechanistic Insight: Standard MgO catalysts are highly ortho-selective due to the "vertical adsorption" of phenoxide species, which blocks the para-position. To achieve 2,4,6-trimethylation, we introduce Iron (Fe) into the MgO lattice. The Fe sites introduce mild acidity and redox properties that facilitate the activation of methanol and the subsequent attack at the para-position of the intermediate 2,6-xylenol.

Catalyst Preparation: Mg-Fe Mixed Oxide (Ferrospinel)

The success of this protocol hinges on the catalyst's pore structure and acid-base distribution. We utilize a co-precipitation method to form a Layered Double Hydroxide (LDH) precursor, which transforms into a homogenous mixed oxide upon calcination.

Reagents
  • Magnesium Nitrate Hexahydrate (

    
    )
    
  • Iron(III) Nitrate Nonahydrate (

    
    )
    
  • Sodium Hydroxide (

    
    )
    
  • Sodium Carbonate (

    
    )
    
  • Deionized Water (

    
    )
    
Synthesis Protocol
  • Precursor Solution (Solution A): Dissolve

    
     and 
    
    
    
    in DI water to achieve a total cation concentration of 1.0 M. The Mg:Fe molar ratio should be 3:1 .
    • Why: A 3:1 ratio mimics the natural hydrotalcite structure, ensuring maximum dispersion of Fe ions within the MgO matrix after calcination.

  • Precipitating Agent (Solution B): Prepare a solution containing

    
     (2.0 M) and 
    
    
    
    (0.5 M).
  • Co-Precipitation:

    • Add Solution A dropwise into a beaker containing 200 mL of DI water under vigorous stirring at 60°C.

    • Simultaneously add Solution B to maintain a constant pH of 10.0 ± 0.2 .

    • Critical Control Point: pH fluctuation leads to phase segregation (pure MgO or pure

      
      ), drastically reducing selectivity.
      
  • Aging: Stir the resulting slurry at 60°C for 4 hours, then age statically at room temperature for 18 hours.

  • Filtration & Washing: Filter the precipitate and wash with warm DI water until the filtrate is neutral (pH 7) and nitrate-free.

  • Drying & Calcination:

    • Dry at 110°C for 12 hours.

    • Calcine in a muffle furnace at 450°C for 6 hours (Ramp rate: 5°C/min).

    • Result: This converts the hydrotalcite (

      
      ) into the active Mg-Fe mixed oxide (
      
      
      
      ).

Experimental Setup & Workflow

The reaction is conducted in a continuous-flow fixed-bed reactor. The system must handle high temperatures and ensure rapid vaporization of the feed to prevent liquid-phase polymerization.

Reactor Diagram (Graphviz)

ReactorSetup Feed Feed Reservoir (Phenol + MeOH + H2O) Pump HPLC Pump (Flow Control) Feed->Pump Liquid Vaporizer Pre-Heater / Vaporizer (250°C) Pump->Vaporizer Liquid Reactor Fixed Bed Reactor (Mg-Fe Catalyst, 450°C) Vaporizer->Reactor Vapor (N2 Carrier) Condenser Ice-Water Condenser Reactor->Condenser Product Gas Trap Product Trap (Liquid Collection) Condenser->Trap Condensate GC GC-FID Analysis Trap->GC Sampling

Figure 1: Schematic of the fixed-bed reactor setup for gas-phase alkylation.

Operational Protocol

Reactor Loading
  • Pack the reactor (Stainless steel, ID 10-15 mm) with 2.0 g of pelletized Mg-Fe catalyst (20-40 mesh).

  • Place quartz wool plugs above and below the catalyst bed to prevent channeling.

  • Fill the dead volume with inert silicon carbide (SiC) to ensure uniform heat distribution.

Activation

Before introducing the feed, the catalyst surface must be cleaned of adsorbed water and carbonates.

  • Gas: Pure Nitrogen (

    
    ).
    
  • Flow: 30 mL/min.[1]

  • Temp: Ramp to 450°C and hold for 2 hours.

Reaction Parameters

To target 2,4,6-TMP, a high methanol ratio is required to drive the reaction past the 2,6-xylenol stage.

ParameterSettingRationale
Temperature 400°C - 450°C< 400°C favors anisole/cresols; > 450°C causes decomposition/coking.
Pressure Atmospheric (1 atm)High pressure is not required; atmospheric pressure minimizes safety risks.
Feed Ratio (Molar) 1 : 6 : 1 (Phenol:MeOH:

)
Excess MeOH (6x) drives tri-alkylation. Water (1x) suppresses coke formation.
WHSV 1.0

Weight Hourly Space Velocity. Lower WHSV increases contact time for para-alkylation.
Carrier Gas

(20 mL/min)
Assists in vapor transport and prevents feed condensation.
Product Analysis
  • Collect liquid products in the trap every hour.

  • Analysis: Gas Chromatography (GC) with a capillary column (e.g., HP-5 or DB-Wax) and FID detector.[2]

  • Internal Standard: Use n-Decane or Chlorobenzene.

  • Calculation:

    
    
    
    
    
    [3]

Mechanistic Pathway & Logic[4][5]

Understanding the reaction pathway is crucial for troubleshooting. The reaction proceeds through sequential methylation.[4]

Reaction Network Diagram (Graphviz)

Mechanism Phenol Phenol Anisole Anisole (O-alkylation) Phenol->Anisole Low T (<350°C) OCresol o-Cresol Phenol->OCresol Direct C-alkylation Anisole->OCresol Rearrangement Xylenol 2,6-Xylenol (Major Intermediate) OCresol->Xylenol + MeOH Mesitol 2,4,6-Trimethylphenol (Target) Xylenol->Mesitol + MeOH (Requires Acid Sites) Coke Coke/Tars Xylenol->Coke Dehydrogenation Mesitol->Coke Over-reaction

Figure 2: Reaction network. The conversion of 2,6-Xylenol to Mesitol is the rate-limiting step requiring optimized acidity.

Mechanistic Note: On basic MgO sites, phenol adsorbs dissociatively as a phenolate anion. The ring is oriented perpendicular to the surface, exposing the ortho positions to the methylating agent (methanol) while shielding the para position. This is why 2,6-xylenol is the natural endpoint. By adding Fe (or Ga), we introduce sites that can activate methanol and allow for "tilted" adsorption or direct attack on the para position of the 2,6-xylenol intermediate [1, 2].

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High Anisole Selectivity Temperature too low (< 350°C).Increase reactor temperature to 425-450°C to favor C-alkylation over O-alkylation.
Stalled at 2,6-Xylenol Insufficient Methanol or high WHSV.Increase MeOH:Phenol ratio to 6:1 or 8:1. Decrease WHSV to 0.5

.[3]
Rapid Deactivation Coke deposition on catalyst pores.Regeneration: Switch feed to Air/N2 (10:90) at 450°C for 4 hours to burn off carbon.
Low Overall Conversion Catalyst sintering or loss of basicity.Check synthesis pH. Ensure calcination did not exceed 500°C.

References

  • Catalytic alkylation of Phenol and Methanol to 2,6-Xylenol using Iron Oxides. Molecular Catalysis, 2025.

  • Mg/Ga mixed-oxide catalysts for phenol methylation: Outstanding performance in 2,4,6-trimethylphenol synthesis. ResearchGate, 2025.[5]

  • Vapour Phase Methylation of Phenol Over Ni1-xMnxFe2O4 Type Ferrospinels. Asian Journal of Chemistry, 2008.

  • Process for the preparation of 2,4,6-trimethylphenol (Patent US3968172A). Google Patents.

  • 2,4,6-Trimethylphenol (Mesitol) | High-Purity Reagent. BenchChem.

Sources

Synthesis of Iron(II) Aryloxide Complexes Using Mesitol Ligands: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Sterically Hindered Iron(II) Aryloxides

Iron, being the most abundant transition metal in the Earth's crust, offers a cost-effective and environmentally benign alternative to precious metal catalysts.[1][2] In the realm of coordination chemistry and catalysis, iron(II) complexes have emerged as versatile platforms for a myriad of chemical transformations. Among these, iron(II) aryloxide complexes, particularly those bearing sterically demanding ligands, have garnered significant attention. The incorporation of bulky substituents on the aryloxide ligand, such as the methyl groups in mesitol (2,4,6-trimethylphenol), plays a crucial role in dictating the electronic and steric environment of the iron center. This steric hindrance can prevent the formation of multinuclear bridged species, leading to the isolation of low-coordinate, highly reactive monomeric or dimeric complexes.[3] These characteristics are paramount in designing catalysts with specific activity and selectivity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a representative iron(II) aryloxide complex using mesitol as the ligand. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss the characterization of these paramagnetic species.

Synthetic Strategy: Protonolysis of an Iron(II) Amide Precursor

The synthesis of iron(II) aryloxide complexes can be achieved through several routes, including salt metathesis and protonolysis. The protonolysis pathway, involving the reaction of a protic ligand source (like a phenol) with a reactive metal precursor bearing a basic ligand (such as an amide), is often a clean and high-yielding method.

In this guide, we will focus on the synthesis of an iron(II) mesityloxide complex via the protonolysis of bis[bis(trimethylsilyl)amido]iron(II), Fe[N(SiMe₃)₂]₂. This iron(II) amide is a highly versatile starting material due to the lability of the Fe-N bonds and the volatility of the silylamine byproduct, which simplifies product purification.

The overall reaction proceeds as follows:

Fe[N(SiMe₃)₂]₂ + 2 HOMes → [Fe(OMes)₂]ₓ + 2 HN(SiMe₃)₂

Where HOMes represents mesitol (2,4,6-trimethylphenol) and [Fe(OMes)₂]ₓ can be a monomer, dimer, or other oligomer depending on the reaction conditions and the presence of coordinating solvents.

Experimental Protocols

Part 1: Synthesis of the Precursor, Bis[bis(trimethylsilyl)amido]iron(II) (Fe[N(SiMe₃)₂]₂)

Rationale: The quality of the final iron(II) aryloxide complex is highly dependent on the purity of the Fe[N(SiMe₃)₂]₂ precursor. The synthesis described here is adapted from established literature procedures and emphasizes the importance of obtaining a tetrahydrofuran (THF)-free product, as coordinated THF can influence the reactivity and nuclearity of the subsequent aryloxide complex.

Materials:

  • Anhydrous Iron(II) Chloride (FeCl₂)

  • Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂)

  • Anhydrous Diethyl Ether (Et₂O)

  • Anhydrous Hexane

  • All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Procedure:

  • In a glovebox, charge a Schlenk flask with anhydrous FeCl₂ (1.0 eq).

  • Add anhydrous diethyl ether to create a slurry.

  • In a separate Schlenk flask, dissolve LiN(SiMe₃)₂ (2.0 eq) in anhydrous diethyl ether.

  • Slowly add the LiN(SiMe₃)₂ solution to the FeCl₂ slurry at room temperature with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours. The color of the suspension will typically change, and a precipitate of LiCl will form.

  • Remove the solvent in vacuo.

  • Extract the solid residue with anhydrous hexane and filter to remove the LiCl precipitate.

  • Remove the hexane from the filtrate in vacuo to yield crude Fe[N(SiMe₃)₂]₂.

  • Purify the product by sublimation or distillation under high vacuum to obtain a pale green, crystalline solid.

Self-Validation: The purity of the Fe[N(SiMe₃)₂]₂ can be assessed by ¹H NMR spectroscopy. A single, broad resonance for the SiMe₃ protons is expected. The absence of signals corresponding to coordinated THF (typically around 3.58 and 1.73 ppm) is crucial.

Part 2: Synthesis of the Iron(II) Mesityloxide Complex

Rationale: This protocol details the protonolysis reaction between the Fe[N(SiMe₃)₂]₂ precursor and mesitol. The stoichiometry is critical to ensure complete conversion to the desired bis(aryloxide) complex. The use of a coordinating solvent like THF can lead to the isolation of a monomeric THF adduct.

Materials:

  • Fe[N(SiMe₃)₂]₂ (prepared as in Part 1)

  • Mesitol (2,4,6-trimethylphenol, HOMes)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • All manipulations should be performed under an inert atmosphere.

Procedure:

  • In a glovebox, dissolve Fe[N(SiMe₃)₂]₂ (1.0 eq) in a minimal amount of anhydrous hexane or toluene.

  • In a separate vial, dissolve mesitol (2.0 eq) in anhydrous THF.

  • Slowly add the mesitol solution to the stirred solution of Fe[N(SiMe₃)₂]₂ at room temperature.

  • A color change is typically observed upon addition.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Remove all volatiles in vacuo to obtain a solid residue.

  • Wash the solid with cold anhydrous hexane to remove any unreacted starting materials and the HN(SiMe₃)₂ byproduct.

  • Recrystallize the product from a minimal amount of hot THF or by vapor diffusion of hexane into a concentrated THF solution to obtain crystalline material, likely of the form [Fe(OMes)₂(THF)₂].

Table 1: Summary of Reagents and Typical Yields

ReagentMolar Eq.Molecular Weight ( g/mol )Typical Mass (for 1 mmol scale)Typical Yield
FeCl₂1.0126.75127 mg-
LiN(SiMe₃)₂2.0167.33335 mg70-90% (for Fe[N(SiMe₃)₂]₂)
Fe[N(SiMe₃)₂]₂1.0376.64377 mg-
Mesitol2.0136.19272 mg60-80% (for [Fe(OMes)₂(THF)₂])

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_precursor Part 1: Precursor Synthesis cluster_complex Part 2: Complex Synthesis FeCl2 FeCl₂ reaction1 reaction1 LiN 2 LiN(SiMe₃)₂ FeN Fe[N(SiMe₃)₂]₂ FeN_ref Fe[N(SiMe₃)₂]₂ LiCl 2 LiCl (byproduct) reaction1->FeN Et₂O, RT, 12-16h reaction1->LiCl HOMes 2 HOMes reaction2 reaction2 FeOMes [Fe(OMes)₂(THF)₂] HNSi 2 HN(SiMe₃)₂ (byproduct) reaction2->FeOMes THF, RT, 2-4h reaction2->HNSi

Caption: Synthetic workflow for the preparation of [Fe(OMes)₂(THF)₂].

Characterization of Iron(II) Mesityloxide Complexes

Due to the high-spin d⁶ electron configuration of the iron(II) center, these complexes are paramagnetic.[4] This property significantly influences their spectroscopic characterization, particularly NMR spectroscopy.

¹H NMR Spectroscopy: The ¹H NMR spectra of paramagnetic complexes exhibit broad resonances with chemical shifts that are spread over a wide range.[4] The signals are paramagnetically shifted due to the interaction of the nuclei with the unpaired electrons of the metal center. This can make spectral assignment challenging, but it also provides valuable information about the electronic structure of the complex. The interpretation often requires variable-temperature studies and comparison with analogous complexes.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes. It provides precise information on bond lengths, bond angles, and the coordination geometry of the iron center. For example, a tetrahedral geometry is expected for a four-coordinate [Fe(OMes)₂(THF)₂] complex.

Magnetic Susceptibility: Measurement of the magnetic susceptibility (e.g., using the Evans method in solution) can confirm the high-spin nature of the iron(II) center. A magnetic moment close to the spin-only value of 4.9 μB is expected for a high-spin d⁶ ion.

Applications and Future Directions

Iron(II) aryloxide complexes with bulky ligands are promising candidates for a range of catalytic applications, including:

  • Polymerization: As initiators for the ring-opening polymerization of cyclic esters.

  • Cross-Coupling Reactions: As pre-catalysts for various C-C and C-N bond-forming reactions.

  • Small Molecule Activation: The low-coordinate and electron-rich nature of the iron center can facilitate the activation of small molecules like H₂, CO₂, and N₂.[5]

The modularity of the aryloxide ligand allows for fine-tuning of the steric and electronic properties of the iron center, enabling the rational design of catalysts for specific applications. Further research in this area will likely focus on exploring the reactivity of these complexes in challenging chemical transformations and their immobilization on solid supports for heterogeneous catalysis.

References

  • Request PDF on ResearchGate. (2025, August 7). Quantitation of the THF Content in Fe[N(SiMe3)2]2 · x THF. Retrieved from [Link]

  • Holland, P. L., et al. (2017). Quantitation of the THF Content in Fe[N(SiMe3)2]2·xTHF. Inorganic Chemistry, 56(7), 4143–4149. [Link]

  • NMR Spectroscopy of Paramagnetic Complexes. (n.d.). Retrieved from [Link]

  • Werncke, C. G., et al. (2014). Two-Coordinate Iron(I) Complex [Fe{N(SiMe3)2}2]−: Synthesis, Properties, and Redox Activity. Angewandte Chemie International Edition, 53(51), 14173–14177. [Link]

  • Synthesis and x-ray structural characterization of Mg(2,4,6-R3C6H2)2(THF)2 (R = Me, iso-Pr) and the three-coordinate magnesiate species [Li(THF)0.6(Et2O)0.4][Mg(2,4,6-iso-Pr3C6H2)3]. (n.d.). ACS Publications. Retrieved from [Link]

  • Tailoring the Photophysical Properties of a Homoleptic Iron(II) Tetra N-Heterocyclic Carbene Complex by Attaching an Imidazolium Group to the (C∧N∧C) Pincer Ligand—A Comparative Study. (2024, February 12). National Center for Biotechnology Information. Retrieved from [Link]

  • Fe[C(SiMe3)3]2: Synthesis and reactivity of a monomeric homoleptic iron(II) alkyl complex. (2025, August 6). ResearchGate. Retrieved from [Link]

  • *1H NMR spectrum of the iron complex 2a containing THF marked with ;.... (n.d.). ResearchGate. Retrieved from [Link]

  • Crystal structures of two novel iron isocyanides from the reaction of 2,6-dimethylphenyl isocyanide, CNXyl, with bis(anthracene)ferrate(−1). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and spectroscopic and x-ray structural studies of the mesitylphosphines Ph2Mes and PHMes2 (Mes = 2,4,6-Me3C6H2) and their lithium salts [Li(THF)3PHMes] and [{Li(OEt2)PMes2}2]. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis and Characterization of Iron(II) Quinaldate Complexes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 111 Synthesis and X-Ray Crystal Structure of [(thf)4Ca{Fe2(CO)6(µ-CO)(µ-PPh2)}2]. (n.d.). Jordan Journal of Chemistry. Retrieved from [Link]

  • Iron(o) Arene and Iron(ii) Hydride Complexes from the Hydrogenation or Thermolysis of High-spin Iron(ii) Alkyls. (n.d.). Retrieved from [Link]

  • Two-Coordinate Iron(I) Complex [Fe{N(SiMe3)2}2] : Synthesis, Properties, and Redox. (2014, November 4). The Long Group. Retrieved from [Link]

  • Monomeric M(II) (M = Fe, Co, Ni) complexes supported by bulky aryloxide ligands tethered to an arene functionality; synthesis, electrochemistry and study of the M(II) - arene interaction. (2025, April 29). RSC Publishing. Retrieved from [Link]

  • Complexes of iron(II) with silylated pentalene ligands; building blocks for homo- and heterobimetallics. (n.d.). University of Oxford Department of Chemistry. Retrieved from [Link]

  • Catalytic Applications of Natural Iron Oxides and Hydroxides: A Review. (n.d.). MDPI. Retrieved from [Link]

Sources

Application Note: 2,4,6-Trimethylphenol (Mesitol) as a Mechanistic Probe in Radical Scavenging Studies

[1]

Executive Summary

This guide details the utility of 2,4,6-Trimethylphenol (TMP) , also known as Mesitol, as a specialized radical scavenger and mechanistic probe in oxidation studies.[1][2] Unlike generic antioxidants, TMP offers a unique structural advantage: the methyl groups at the ortho and para positions provide significant steric hindrance while electronically activating the phenolic hydroxyl group.

This specific architecture allows researchers to isolate the Hydrogen Atom Transfer (HAT) mechanism and study the stability of phenoxyl radicals without the interference of rapid C-C coupling (dimerization) often seen with unsubstituted phenols. This note provides validated protocols for kinetic assessment using DPPH and lipid peroxidation models, supported by mechanistic insights into the oxidative degradation pathways of TMP.

Mechanistic Principles

The Structural Advantage

The efficacy of TMP as an antioxidant is governed by two competing factors:

  • Electronic Activation: The three methyl groups are electron-donating.[1] This increases the electron density on the aromatic ring and weakens the O-H bond. The Bond Dissociation Enthalpy (BDE) of TMP is approximately 78-80 kcal/mol , significantly lower than that of phenol (~88 kcal/mol), making H-atom abstraction thermodynamically favorable.[1]

  • Steric Stabilization: The bulky methyl groups at positions 2 and 6 (ortho) shield the oxygen center.[1][3] Once the H-atom is donated, the resulting 2,4,6-trimethylphenoxyl radical is kinetically stabilized.[1] Unlike unhindered phenoxyl radicals that rapidly dimerize, the TMP radical persists longer, allowing for the study of second-order decay kinetics or disproportionation reactions.

Oxidative Pathway

When TMP intercepts a radical (

11Quinone Methide1

TMP_Mechanismcluster_0Radical Scavenging PhaseTMP2,4,6-Trimethylphenol(Substrate)PhenoxylPhenoxyl Radical(Intermediate)TMP->Phenoxyl HAT (Fast)-ROOHRadicalPeroxyl Radical(ROO•)QMQuinone Methide(Transient)Phenoxyl->QM Disproportionationor OxidationProd12,6-dimethyl-4-(hydroxymethyl)phenolQM->Prod1 +H2OProd23,5-dimethyl-4-hydroxybenzaldehydeQM->Prod2 Further Ox.

Figure 1: Oxidative degradation pathway of 2,4,6-Trimethylphenol.[1] The steric blocking at ortho/para positions prevents simple dimerization, forcing the reaction through quinone methide-like intermediates to form oxidized benzylic products.

Experimental Protocols

Protocol A: Determination of Stoichiometric Factors via DPPH Assay

This protocol determines the number of radicals scavenged per molecule of TMP. Unlike simple IC50 measurements, this kinetic approach reveals the "stoichiometric factor" (

1

Reagents:

  • DPPH Stock: 100 µM 2,2-diphenyl-1-picrylhydrazyl in HPLC-grade Methanol. (Prepare fresh; protect from light).[1]

  • TMP Stock: 1.0 mM 2,4,6-Trimethylphenol in Methanol.[1]

  • Standard: Trolox (for validation).[1]

Workflow:

  • Preparation: Dilute TMP stock to concentrations ranging from 10 µM to 100 µM.

  • Reaction: In a 96-well plate, mix 20 µL of TMP solution with 180 µL of DPPH stock.

  • Blanking: Use Methanol (180 µL) + TMP (20 µL) as sample blanks to correct for native absorbance.

  • Monitoring: Measure absorbance at 517 nm immediately (

    
    ) and every 60 seconds for 30 minutes.
    
  • Calculation: Plot the concentration of DPPH remaining (

    
    ) vs. time.
    

Data Analysis: The stoichiometric factor (


1
Parameter2,4,6-TrimethylphenolPhenol (Unsubstituted)Trolox (Standard)
Reaction Rate (

)
Fast (

)
SlowVery Fast
Stoichiometry (

)
~2.0< 1.0 (variable)2.0
Mechanism HAT dominantHAT / PCETHAT
Protocol B: Inhibition of Lipid Peroxidation (Linoleic Acid Model)

This assay validates TMP's ability to protect lipid chains, mimicking biological membranes.[1]

Reagents:

  • Linoleic Acid Emulsion: 25 mM linoleic acid in 0.1 M phosphate buffer (pH 7.4) with 0.5% Tween-20.[1]

  • Initiator: AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[1][4]

  • TBA Reagent: 0.67% Thiobarbituric acid in 50% acetic acid.[1]

Step-by-Step Methodology:

  • Incubation: Mix 2.5 mL of Linoleic Acid Emulsion with 50 µL of TMP (various concentrations).

  • Initiation: Add 100 µL of 50 mM AAPH solution.

  • Thermal Stress: Incubate at 37°C in the dark.

  • Sampling: At 30-minute intervals, withdraw 100 µL aliquots.

  • Derivatization: Mix aliquot with 2 mL TBA reagent and heat at 95°C for 60 minutes.

  • Quantification: Cool and measure absorbance at 532 nm (detecting Malondialdehyde-TBA adducts).

WorkflowStep1Prepare Linoleic AcidEmulsion (pH 7.4)Step2Add TMP (Scavenger)& AAPH (Initiator)Step1->Step2Step3Incubate @ 37°C(Dark)Step2->Step3Step4Aliquot Sampling(t = 0, 30, 60, 90 min)Step3->Step4 Kinetic MonitoringStep5TBA Derivatization(95°C, 60 min)Step4->Step5Step6Read Absorbance@ 532 nmStep5->Step6

Figure 2: Experimental workflow for assessing lipid peroxidation inhibition. The critical step is the thermal derivatization (Step 5) which converts oxidation byproducts into a chromophore.

Troubleshooting & Validation

To ensure data integrity (Trustworthiness), every experiment must include the following controls:

  • Solvent Interference: TMP is soluble in alcohols and DMSO.[1] Ensure the final solvent concentration in the assay does not exceed 1% (v/v), as solvents like DMSO can themselves scavenge hydroxyl radicals, leading to false positives.

  • The "Induction Period" Check: In the lipid peroxidation assay, a true chain-breaking antioxidant like TMP should produce a distinct lag phase (induction period) where oxidation is near zero, followed by a return to the control rate once the antioxidant is depleted. If you observe only a lower slope without a lag phase, the mechanism may be retardation (chain transfer) rather than true scavenging.[1]

  • Quinone Interference: The oxidation products of TMP (quinones) can absorb in the UV-Vis region.[1] Always run a "TMP + Initiator" blank without the lipid/DPPH substrate to subtract any absorbance generated by the scavenger's own degradation.

References

  • BenchChem. (2025).[1][5] The Antioxidant Profile of 4-Methoxy-2,3,6-trimethylphenol: A Technical Guide. Retrieved from [1]

  • Ross, A. et al. (2017).[1] Reactions of HDDA benzynes with structurally complex, multifunctional natural products.[1] Nature Chemistry.[1] [1]

  • Szymusiak, H. (2002).[1] Bond Dissociation Enthalpy of Phenolic Antioxidants.[1][3][6] Polish Journal of Food and Nutrition Sciences.[1] Retrieved from [1]

  • NIST. (2023). Phenol, 2,4,6-trimethyl- Thermochemical Data.[1][7] NIST Chemistry WebBook, SRD 69.[1][7] Retrieved from [1]

  • Royal Society of Chemistry. (2023).[1] Unexpected 2,4,6-trimethylphenol oxidation in the presence of Fe(III) aquacomplexes.[1][2] New Journal of Chemistry.[1] Retrieved from [1]

Application Note: Sterically Tuned ROP Catalysts Derived from 2,6-Dimethyl-4-Methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis and utilization of Aluminum Bis(2,4,6-trimethylphenoxide) complexes as highly tunable Lewis acid catalysts for the Ring-Opening Polymerization (ROP) of cyclic esters.

These catalysts, derived from 2,6-dimethyl-4-methylphenol (commonly known as Mesitol ), represent a critical "steric middle ground" in the library of phenoxide-based initiators. While the bulky 2,6-di-tert-butyl analogs (e.g., BHT-based MAD) offer extreme stereocontrol, they often suffer from slow kinetics. The Mesitol-derived system provides a superior balance of reaction rate and molecular weight control, making it an essential tool for kinetic studies and the synthesis of biodegradable polyesters like Polylactide (PLA) and Polycaprolactone (PCL).

Scientific Background & Rationale

The Steric Tuning Hypothesis

In the coordination-insertion mechanism of ROP, the metal center's electrophilicity and the ligand's steric bulk dictate the polymerization rate (


) and stereoselectivity (

or

).
  • Precursor: 2,6-dimethyl-4-methylphenol (Mesitol).

  • Catalyst Structure: The target species is typically a discrete aluminum complex,

    
      (Methylaluminum bis(2,4,6-trimethylphenoxide)).
    
  • Advantage: Unlike the ubiquitous BHT-based catalysts (which possess massive tert-butyl groups), the Mesitol-derived catalyst features methyl groups at the ortho positions. This reduces the steric cone angle around the Aluminum center, significantly increasing the rate of monomer coordination while maintaining enough bulk to prevent uncontrolled aggregation.

Mechanism of Action

The polymerization proceeds via a Coordination-Insertion Mechanism . The Lewis acidic Al center activates the carbonyl oxygen of the cyclic ester (Lactide/Caprolactone). The nucleophilic alkoxide (or initiating group) attacks the carbonyl carbon, cleaving the acyl-oxygen bond and inserting the monomer into the Al-O bond.

Experimental Protocols

Protocol A: Catalyst Synthesis (Inert Atmosphere Required)

Objective: Synthesize Methylaluminum Bis(2,4,6-trimethylphenoxide) [


] from Trimethylaluminum (

) and Mesitol.

Safety Warning:


 is pyrophoric. All manipulations must be performed in a glovebox (

ppm

) or using strict Schlenk techniques.

Materials:

  • Precursor: 2,6-dimethyl-4-methylphenol (Mesitol), sublimed or recrystallized from hexane.

  • Reagent: Trimethylaluminum (

    
     in toluene).
    
  • Solvent: Toluene (anhydrous, distilled over Na/Benzophenone).

Step-by-Step Methodology:

  • Preparation: In a glovebox, dissolve 2,6-dimethyl-4-methylphenol (2.0 equiv, 10.0 mmol, 1.36 g) in 20 mL of cold toluene (-30 °C).

  • Addition: Slowly add the

    
     solution (1.0 equiv, 5.0 mmol, 2.5 mL) dropwise to the stirring phenol solution.
    
    • Observation: Gas evolution (Methane,

      
      ) will be vigorous.
      
  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours to ensure complete deprotonation of the phenol and removal of methane.

    • Reaction:

      
      
      
  • Isolation: Remove volatiles under reduced pressure (vacuum line) to yield a white/off-white solid.

  • Purification: Recrystallize from a concentrated toluene/hexane mixture at -30 °C if necessary.

  • Validation: Confirm structure via

    
     NMR (
    
    
    
    ). Look for the disappearance of the phenolic -OH signal and the shift of the Al-Me peak (typically around -0.3 to -1.0 ppm).
Protocol B: Ring-Opening Polymerization of rac-Lactide[1][2]

Objective: Polymerize rac-Lactide to form Poly(lactic acid) (PLA) with controlled molecular weight.

Step-by-Step Methodology:

  • Monomer Prep: Purify rac-Lactide by recrystallization from dry toluene (x3) and sublimation.

  • Initiation: In a Schlenk tube (glovebox), dissolve the catalyst

    
     (0.05 mmol) in 5 mL of toluene.
    
  • Co-Initiator (Optional): For "Immortal" ROP behavior, add 1 equiv of Benzyl Alcohol (

    
    ) to generate the active alkoxide species in situ.
    
    • Note: If using

      
       alone, the initiation is slower (via the Al-Me group) or requires a trace alcohol impurity. We recommend adding 1 equiv 
      
      
      
      for precise Mn control.
  • Polymerization: Add rac-Lactide (5.0 mmol, 100 equiv) to the stirring catalyst solution.

    • 
      .
      
  • Conditions: Seal the tube and heat to 70 °C in an oil bath.

  • Quenching: After the desired time (monitor via conversion), quench by adding 0.5 mL of wet methanol with 1 drop of HCl.

  • Workup: Precipitate the polymer into 200 mL of cold methanol. Filter and dry under vacuum at 40 °C.

Mechanistic Visualization

The following diagram illustrates the Coordination-Insertion Pathway for this specific catalyst system.

ROP_Mechanism cluster_legend Key Interactions Catalyst Active Species (Mes-O)2-Al-OR Coordination Coordination Complex (Lewis Acid Activation) Catalyst->Coordination + Monomer Monomer Cyclic Ester (Lactide) Monomer->Coordination TS Transition State (Nucleophilic Attack) Coordination->TS Rate Determining Step Insertion Ring Opening & Insertion TS->Insertion Acyl-O Bond Cleavage Propagation Chain Propagation (Repeat Cycle) Insertion->Propagation New Active Chain End Propagation->Coordination + n Monomer Text1 Al center activates Carbonyl Text2 Alkoxide (-OR) attacks Carbonyl C

Figure 1: The Coordination-Insertion mechanism. The steric bulk of the Mesitol ligands (Mes-O) prevents catalyst dimerization, ensuring the Aluminum center remains accessible for monomer coordination.

Data Analysis & Expected Results

The Mesitol-derived catalyst (


) typically exhibits faster kinetics than the tert-butyl analogs but may show slightly broader polydispersity (PDI) if not handled strictly.
Comparative Performance Table (Typical Values)
Catalyst SystemLigand Sterics

(Rate)
Control (PDI)Stereoselectivity (

)

Moderate (Methyl) High Excellent (1.05 - 1.15) Moderate (Heterotactic bias)

High (t-Butyl)LowGood (1.10 - 1.20)High

Low (None)Very HighPoor (>1.5)Low (Atactic)

Key Interpretation:

  • Narrow PDI (<1.15): Indicates a "Living" polymerization where initiation is faster than propagation (

    
    ) and termination/transfer is negligible.
    
  • Linear

    
     vs. Conversion:  A plot of molecular weight against conversion should be linear, confirming the controlled nature of the polymerization.
    

Troubleshooting & Optimization

  • Broad PDI (>1.3):

    • Cause: Impurities (water/acid) in the monomer or slow initiation.

    • Fix: Ensure Lactide is sublimed. Use Benzyl Alcohol as a co-initiator to bypass the slow Al-Me initiation step.

  • No Polymerization:

    • Cause: Catalyst decomposition (hydrolysis).

    • Fix: Verify

      
       quality. Ensure the white catalyst solid is handled only in the glovebox.
      
  • Gelation:

    • Cause: Transesterification (back-biting) at high conversions.

    • Fix: Stop the reaction at 90-95% conversion; do not let it stir overnight after completion.

References

  • Panda, T. K. (2017). Highly Active and Iso-selective Catalysts for ROP of Cyclic Esters Using Group 2 Metal Initiators.[1] Chemistry - A European Journal. Link[1]

  • Wu, J., Pan, X., Tang, N., & Lin, C. C. (2007).[2] Synthesis, characterization of aluminum complexes and the application in ring-opening polymerization of L-lactide.[3][1][2][4] European Polymer Journal.[1][2] Link[2]

  • Gao, J., Reibenspies, J. H., & Martell, A. E. (2002).[5] Oxidative coupling polymerization of 2,6-dimethylphenol catalyzed by macrocyclic tetracopper(II) complexes.[5] Inorganica Chimica Acta. Link(Reference for Mesitol/Phenol reactivity context).

  • Du, H., Pang, X., Yu, H., Zhuang, X., Chen, X., & Jing, X. (2007). Polymerization of rac-lactide using Schiff base aluminum catalysts: Structure, activity, and stereoselectivity. Macromolecules. Link(Foundational text on Aluminum-Salen/Phenoxide ROP mechanisms).

Sources

Application Note: Oxidative Coupling of 2,4,6-Trimethylphenol (Mesitol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous, reproducible protocol for the oxidative coupling of 2,4,6-trimethylphenol (mesitol). Primary Product: Unlike 2,6-dimethylphenol which forms poly(phenylene oxide) (PPO), the para-methyl blocking group in mesitol dictates a unique reaction pathway. The primary products are 1,2-bis(3,5-dimethyl-4-hydroxyphenyl)ethane (bibenzyl dimer) and its further oxidized derivative, 3,3',5,5'-tetramethylstilbene-4,4'-quinone (TMSQ). Significance: These products serve as critical intermediates for high-performance antioxidants, charge-transport materials, and dyes. Methodology: This guide details an optimized aerobic oxidation using a Copper(II)-Amine complex, emphasizing the "Quinone Methide" mechanism.

Mechanistic Insight & Causality

The oxidative coupling of phenols is governed by the stability and steric environment of the phenoxy radical.

The "Blocked Para" Effect

In 2,6-dimethylphenol, the para position is open, allowing C-O coupling (polymerization) or C-C coupling (diphenoquinone). In 2,4,6-trimethylphenol, the para position is blocked by a methyl group.

  • Direct Ring Coupling: Sterically hindered and energetically unfavorable.

  • Side-Chain Oxidation: The phenoxy radical disproportionates or loses a hydrogen atom from the para-methyl group, forming a Quinone Methide intermediate.

  • Dimerization: Two quinone methide molecules (or a radical + quinone methide) couple at the alpha-carbon to form a bibenzyl linkage.

Reaction Pathway Diagram

MesitolOxidation Mesitol 2,4,6-Trimethylphenol (Mesitol) Radical Phenoxy Radical Mesitol->Radical -e-, -H+ (Oxidation) QM Quinone Methide (Intermediate) Radical->QM -H• (from p-CH3) Bibenzyl Bibenzyl Dimer (C-C Coupling) QM->Bibenzyl Dimerization Stilbene Stilbenequinone (TMSQ) Bibenzyl->Stilbene Further Oxidation (-4H)

Figure 1: Mechanistic pathway shifting from ring oxidation to side-chain coupling due to para-methyl blocking.

Protocol: Aerobic Oxidative Coupling (Cu-TMEDA System)

This protocol utilizes a Copper(I)/Amine catalyst system with molecular oxygen as the oxidant. It is preferred for its high atom economy and mild conditions.

Reagents & Equipment
ReagentGradeRole
2,4,6-Trimethylphenol >98%Substrate
CuCl (Copper(I) Chloride) 99%Catalyst Precursor
TMEDA (N,N,N',N'-Tetramethylethylenediamine)99%Ligand
Dichloromethane (DCM) HPLCSolvent
Methanol ACSQuenching/Precipitation
Oxygen (O2) IndustrialOxidant
Experimental Setup
  • Reactor: 250 mL three-neck round-bottom flask equipped with a reflux condenser, a gas inlet tube (sparger), and a magnetic stir bar.

  • Temperature Control: Oil bath set to 30°C.

Step-by-Step Procedure
  • Catalyst Preparation (In Situ):

    • In the reaction flask, dissolve CuCl (0.1 mmol) in DCM (50 mL) .

    • Add TMEDA (0.2 mmol) under stirring. The solution should turn a clear, pale green/blue, indicating complex formation.

    • Note: Maintain a slight N2 flow initially to prevent premature oxidation of the catalyst if precise kinetics are required, though Cu(II) is also active.

  • Substrate Addition:

    • Add 2,4,6-Trimethylphenol (10 mmol, 1.36 g) to the catalyst solution.

    • Ensure complete dissolution.

  • Oxidation Phase:

    • Switch the gas inlet to Oxygen (O2) . Bubble O2 through the solution at a rate of ~50-100 mL/min.

    • Stir vigorously (800 RPM) to maximize gas-liquid mass transfer.

    • Observation: The solution will darken (yellow

      
       orange 
      
      
      
      red) as the quinone methide and stilbenequinone species form.
    • Time: Reaction typically reaches conversion in 2-4 hours . Monitor by TLC (Silica, Hexane/EtOAc 8:1).

  • Quenching & Isolation:

    • Stop O2 flow.

    • Pour the reaction mixture into 200 mL of cold Methanol containing 1% HCl. This protonates the phenoxides and precipitates the product.

    • Filtration: Collect the precipitate by vacuum filtration.

    • Purification: Recrystallize from Acetone/Water or Chloroform/Methanol to separate the bibenzyl (colorless/pale) from the stilbenequinone (red/orange).

Critical Parameters & Troubleshooting
ParameterEffectOptimization Strategy
O2 Flow Rate Rate-limiting stepUse a fritted glass sparger to decrease bubble size.
Catalyst Ratio SelectivityHigh Cu loading favors the stilbenequinone (over-oxidation). Low loading favors the bibenzyl.
Water Content Catalyst deactivationUse anhydrous solvents; water can coordinate to Cu and inhibit the reaction.

Biocatalytic Alternative (Green Chemistry)

For applications requiring metal-free synthesis (e.g., pharma intermediates), enzymatic oxidation is a viable alternative.

Protocol: Laccase-Mediated Coupling
  • Enzyme: Trametes versicolor Laccase (>10 U/mg).

  • Medium: Acetate Buffer (pH 4.5) / Acetone (50:50 v/v).

  • Procedure:

    • Dissolve mesitol (5 mmol) in 25 mL Acetone.

    • Add 25 mL Acetate buffer containing Laccase (100 U).

    • Stir open to air at 30°C for 24 hours.

    • Extract with Ethyl Acetate.

  • Advantage: High specificity for the bibenzyl dimer; less formation of the stilbenequinone compared to Cu/O2.

Analytical Validation

To confirm the "coupling via methyl group" mechanism, use NMR spectroscopy.

1H-NMR Signature (CDCl3)
  • Starting Material (Mesitol): Singlet at

    
     2.20 ppm (p-CH3).
    
  • Product (Bibenzyl Dimer):

    • Disappearance: The para-methyl singlet (

      
       2.20) disappears.
      
    • Appearance: A new singlet at

      
       2.8-3.0 ppm  corresponding to the ethylene bridge (
      
      
      
      ).
    • Aromatic Protons: Shift slightly downfield due to the loss of electron-donating character of the methyl group.

Workflow Diagram

Workflow Start Start: Mesitol + Cu/TMEDA Reaction Aerobic Oxidation (DCM, 30°C, 4h) Start->Reaction Check TLC Check (Hex/EtOAc) Reaction->Check Check->Reaction Incomplete Quench Quench in MeOH/HCl Check->Quench Complete Filter Filtration & Drying Quench->Filter Analyze NMR/IR Analysis Filter->Analyze

Figure 2: Operational workflow for the chemical synthesis and isolation.

References

  • Hay, A. S. (1969). "Oxidative Coupling of Phenols." Journal of Polymer Science Part A-1: Polymer Chemistry.

  • Kuriakose, G., et al. (2013). "Oxidative coupling of hindered phenols: A mechanistic insight." RSC Advances.

  • Nishida, Y., et al. (2001). "Copper-catalyzed oxidative coupling of 2,4,6-trimethylphenol." Journal of Molecular Catalysis A: Chemical.

  • Mustafa, R., et al. (2020). "Laccase-catalyzed synthesis of dimeric phenols." Biocatalysis and Biotransformation.

Preparation of Mesitol-based phenoxyl radicals for ESR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Mesitol-Based Phenoxyl Radicals for ESR Spectroscopy

Abstract & Scope

Target Audience: Medicinal Chemists, Free Radical Biologists, and Spectroscopists.[1] Objective: To provide a rigorous, self-validating protocol for the generation of 2,4,6-trimethylphenoxy (Mesitol) radicals.

Phenoxyl radicals serve as the primary intermediate in the antioxidant activity of phenolic drugs (e.g., Vitamin E analogues, propofol). Mesitol (2,4,6-trimethylphenol) is the ideal "goldilocks" model: its ortho-methyl groups provide sufficient steric hindrance to allow detection by Electron Spin Resonance (ESR) without the total kinetic inertness of tri-tert-butyl systems. This note details two complementary generation methods: Chemical Oxidation (Static) for structural characterization and UV-Photolysis (Dynamic) for kinetic decay studies.[2]

Theoretical Background: The H-Atom Transfer (HAT) Mechanism

The generation of the phenoxyl radical is a proton-coupled electron transfer or direct Hydrogen Atom Transfer (HAT).[2] The stability of the resulting radical depends on the delocalization of the unpaired electron into the aromatic ring and the steric shielding of the oxygen center.[2]

Mechanism Visualization

The following diagram illustrates the oxidative pathway from Mesitol to its radical form and subsequent decay (dimerization).

G Mesitol Mesitol (2,4,6-Trimethylphenol) Transition Transition State [PhO---H---Ox]‡ Mesitol->Transition HAT Oxidant Oxidant / Initiator (PbO2 or t-BuO•) Oxidant->Transition Radical Mesitol Radical (Phenoxyl Species) Transition->Radical -H (Transfer) Dimer Dimerization Products (Quinone Methides/C-C Coupling) Radical->Dimer Decay (k_dimer)

Figure 1: Mechanistic pathway of phenoxyl radical generation and decay.

Experimental Protocols

Method A: Chemical Oxidation (The "Static" Method)

Best for: High-resolution spectral acquisition, hyperfine coupling constant (hfc) determination, and teaching demonstrations.

Reagents:

  • Substrate: Mesitol (2,4,6-trimethylphenol), recrystallized from hexane.

  • Oxidant: Lead(IV) oxide (PbO₂), high purity.

  • Solvent: Toluene (preferred over Benzene for safety) or Benzene (for historic comparison).[2] Must be anhydrous.[1][2]

Protocol:

  • Preparation: Dissolve Mesitol (10 mg) in Toluene (2 mL) in a small vial.

  • Deoxygenation (CRITICAL): Oxygen is paramagnetic and causes line broadening.[2] Bubble dry Nitrogen (N₂) through the solution for 5 minutes.[2]

  • Oxidation Column: Prepare a Pasteur pipette plugged with glass wool.[2] Fill with ~2 cm of PbO₂ powder.[2]

  • Filtration: Pass the Mesitol solution through the PbO₂ column directly into the quartz ESR tube. The solution should turn a transient yellow/orange color.[2]

  • Measurement: Immediately freeze the sample in liquid nitrogen (77 K) if transport is needed, or place directly into the ESR cavity at room temperature.

    • Note: The radical is stable for 10–30 minutes at 25°C due to steric hindrance.[2]

Method B: Photolytic Generation (The "Dynamic" Method)

Best for: Time-resolved ESR, kinetic studies, and studying short-lived intermediates.

Reagents:

  • Substrate: Mesitol.[2]

  • Photo-initiator: Di-tert-butyl peroxide (DTBP).[2]

  • Solvent: Toluene or tert-butylbenzene.[2]

Protocol:

  • Mixture: Prepare a solution of Mesitol (10 mM) and DTBP (10% v/v) in Toluene.

  • Deoxygenation: Perform three Freeze-Pump-Thaw cycles to remove O₂ completely.[2] Vacuum seal the tube or keep under positive Argon pressure.[2]

  • Irradiation: Insert the tube into the ESR cavity equipped with an irradiation grid.

  • Excitation: Irradiate with a high-pressure Mercury/Xenon lamp (UV > 300 nm).[2]

    • Mechanism:[1][3][4] DTBP

      
       2 t-BuO•. The t-BuO• radical abstracts the phenolic hydrogen: t-BuO[2]• + ArOH 
      
      
      
      t-BuOH + ArO•.
  • Data Capture: Acquire spectra during irradiation (Steady State) or trigger acquisition immediately after shutter closure (Decay Kinetics).

Data Analysis & Interpretation

To validate that you have generated the specific 2,4,6-trimethylphenoxy radical, compare your spectrum against these standard hyperfine coupling constants.

Table 1: Expected Hyperfine Coupling Constants (hfc) in Gauss (G)

Nucleus PositionMultiplicityApprox.[1][2] Coupling Constant (

)
Interpretation
Para-Methyl (3H)Quartet (1:3:3:1)~ 11.8 G Dominant splitting feature.[2] Large spin density at para position.[1][2]
Ortho-Methyls (6H)Septet~ 6.5 G Secondary splitting.[2] Steric groups bearing significant spin density.[1][2]
Meta-Protons (2H)Triplet (1:2:1)~ 1.7 G Smallest splitting.[2] Node in the SOMO (Singly Occupied Molecular Orbital).[2]
g-value Singlet Center2.0045 ± 0.0005 Characteristic of oxygen-centered organic radicals.[2]

Note: Values may shift slightly (± 0.2 G) depending on solvent polarity.

Signal Processing Workflow

The following diagram outlines the logic for confirming the species identity.

ESR_Logic Input Raw ESR Spectrum Check1 Check g-value (Is it ~2.004?) Input->Check1 Check2 Analyze Splitting (Quartet of Septets?) Check1->Check2 Yes Invalid Error: Impurity or Oxidation Check1->Invalid No (Metal contamination?) Valid Confirmed: Mesitol Radical Check2->Valid Yes Check2->Invalid No (Check solvent/O2)

Figure 2: Decision tree for spectral validation.

Troubleshooting & Optimization

  • Line Broadening: If hyperfine structure is smeared, oxygen is the likely culprit.[2] Re-purge with Nitrogen or Argon.[2]

  • Low Signal Intensity:

    • Method A: The PbO₂ may be "wet."[2] Dry PbO₂ in an oven at 120°C for 2 hours before use.

    • Method B: Ensure the UV lamp is focused directly on the cavity window and the quartz glass is clean.[2]

  • Signal Decay: Mesitol radicals eventually dimerize to form quinone methides.[2] If the signal vanishes too quickly, cool the cavity to 0°C or -20°C using a variable temperature (VT) unit.[2]

References

  • Ingold, K. U., & Pratt, D. A. (2014). Advances in Radical-Trapping Antioxidant Chemistry in the 21st Century: A Kinetics and Mechanisms Perspective. Chemical Reviews, 114(18), 9022-9046.

  • Stone, T. J., & Waters, W. A. (1964). Aryloxy-radicals. Part I. Electron spin resonance spectra of radicals from some substituted monohydric phenols. Journal of the Chemical Society, 213-218.[2]

  • Valgimigli, L., et al. (2008). Solvent Effects on the Antioxidant Activity of Vitamin E. Journal of Organic Chemistry, 73(16), 6163–6171.

  • Bruker BioSpin. (n.d.). EPR Spectroscopy: The Basics and Applications. Bruker Application Notes.

Sources

2,6-bis[methyl]-4-methylphenol as a model substrate for enzymatic halogenation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: 2,4,6-Trimethylphenol as a Model Substrate for Enzymatic Halogenation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Enzymatic halogenation offers a powerful tool for the selective incorporation of halogen atoms into organic molecules under mild, environmentally benign conditions. This capability is of high interest in pharmaceutical development, where halogenation can significantly modulate a drug candidate's metabolic stability, binding affinity, and bioavailability. This guide details the use of 2,4,6-trimethylphenol (TMP) as an exemplary model substrate for studying and harnessing the activity of halogenating enzymes, particularly vanadium-dependent haloperoxidases (VHPOs). We provide the scientific rationale for TMP's suitability, a detailed mechanistic overview, and robust, step-by-step protocols for both spectrophotometric activity assays and preparative-scale reactions, complete with data analysis and troubleshooting.

Introduction: The Strategic Value of Enzymatic Halogenation

The introduction of halogen atoms is a cornerstone of modern medicinal chemistry. Over 40% of drugs in clinical trials contain halogens, which are used to fine-tune pharmacokinetic and pharmacodynamic properties.[1] Traditional chemical halogenation methods often require harsh reagents, high energy input, and can suffer from poor regioselectivity. Biocatalysis, using enzymes like haloperoxidases, presents a compelling alternative, offering exquisite control over reaction outcomes under aqueous, ambient conditions.[2][3]

To effectively screen new enzymes, optimize reaction conditions, or probe enzymatic mechanisms, a reliable model substrate is indispensable. 2,4,6-trimethylphenol (TMP) serves this role exceptionally well. Its key advantages include:

  • High Reactivity: The electron-donating methyl groups activate the aromatic ring, making it highly susceptible to electrophilic attack.

  • Simplified Product Profile: The methyl groups at positions 2, 4, and 6 block the most reactive sites for electrophilic aromatic substitution. Halogenation is thus directed to the hydroxyl group or involves ipso-substitution, simplifying product analysis compared to unsubstituted phenols.

  • Ease of Monitoring: Both the disappearance of TMP and the appearance of halogenated products can be readily monitored using standard analytical techniques like UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

This guide focuses on the application of TMP in assays involving vanadium-dependent haloperoxidases (VHPOs), a robust class of enzymes found in fungi, algae, and bacteria that utilize hydrogen peroxide to oxidize halides.[4]

Scientific Principles and Mechanism

The Catalytic Cycle of Vanadium-Dependent Haloperoxidases (VHPOs)

VHPOs catalyze the two-electron oxidation of a halide ion (Cl⁻, Br⁻, or I⁻) using hydrogen peroxide (H₂O₂) as the terminal oxidant.[5] The generally accepted mechanism proceeds through the following key steps[5][6]:

  • Peroxo-Complex Formation: Hydrogen peroxide coordinates to the vanadium(V) center in the enzyme's active site, forming a peroxo-vanadate complex.

  • Halide Attack: A halide ion (X⁻) performs a nucleophilic attack on an electrophilic oxygen of the bound peroxide.

  • Formation of the Halogenating Species: This attack breaks the O-O bond, leading to the formation of a freely diffusible hypohalous acid (HOX).[5] It is this powerful electrophile that carries out the halogenation of the organic substrate.

  • Electrophilic Aromatic Substitution: The generated HOX reacts with the electron-rich aromatic ring of 2,4,6-trimethylphenol. Due to the positions of the methyl groups, the reaction can lead to the formation of halogenated cyclohexadienones.[7]

The overall reaction can be summarized as: Substrate-H + H₂O₂ + X⁻ + H⁺ → Substrate-X + 2H₂O

Why 2,4,6-Trimethylphenol is an Effective Model

The structure of TMP is ideal for probing the fundamental activity of haloperoxidases. Phenols are classic substrates for these enzymes.[1][3] The methyl groups at the ortho- and para- positions enhance the nucleophilicity of the aromatic ring, accelerating the rate of electrophilic attack by the enzyme-generated hypohalous acid.[3] While unsubstituted phenol would yield a mixture of ortho- and para-halogenated products, TMP's blocked positions lead to a more constrained and analyzable product mixture, often yielding quinone-like structures.[7]

Experimental Workflow and Protocols

The overall experimental process involves setting up the enzymatic reaction, monitoring its progress, and analyzing the final products.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction & Monitoring cluster_analysis Phase 3: Analysis reagents Prepare Buffers, Substrate (TMP), Halide, and H2O2 Stocks enzyme Prepare Enzyme Solution (e.g., Vanadium Chloroperoxidase) setup Assemble Reaction Mixture: Buffer, TMP, Halide, Enzyme enzyme->setup initiate Initiate with H2O2 setup->initiate monitor Monitor Reaction Progress (Spectrophotometry or HPLC) initiate->monitor quench Quench Reaction (e.g., with Sodium Azide) monitor->quench extract Product Extraction (e.g., with Ethyl Acetate) quench->extract analyze Analyze Products (HPLC, GC-MS) extract->analyze caption Fig. 1: General Experimental Workflow.

Caption: Fig. 1: General Experimental Workflow.

Protocol 1: Spectrophotometric Assay for Haloperoxidase Activity

This protocol provides a rapid method to determine enzyme activity by monitoring the consumption of a substrate or the formation of a colored product. For TMP, we can indirectly monitor the halogenation by coupling it to the oxidation of a chromogenic indicator like Guaiacol, which turns brown upon oxidation.[8]

A. Materials and Reagents

Reagent/MaterialSpecifications
Vanadium Haloperoxidase (V-HPO)e.g., from Curvularia inaequalis (commercially available)
2,4,6-Trimethylphenol (TMP)≥98% purity
Guaiacol (2-methoxyphenol)≥98% purity
Potassium Bromide (KBr)ACS grade or higher
Hydrogen Peroxide (H₂O₂)30% (w/w) solution, stabilized
Sodium Phosphate Buffer100 mM, pH 6.0
SpectrophotometerCapable of reading at 470 nm
1.5 mL CuvettesQuartz or disposable plastic

B. Preparation of Stock Solutions

  • 100 mM Sodium Phosphate Buffer (pH 6.0): Prepare by mixing appropriate volumes of 100 mM monobasic and dibasic sodium phosphate solutions. Adjust pH as needed.

  • 10 mM TMP Stock: Dissolve 13.62 mg of TMP in 10 mL of 50% ethanol/water. Rationale: TMP has limited aqueous solubility; ethanol aids dissolution.

  • 25 mM Guaiacol Stock: Dissolve 31.04 mg of guaiacol in 10 mL of deionized water.[8]

  • 1 M KBr Stock: Dissolve 11.9 g of KBr in 100 mL of deionized water.

  • 10 mM H₂O₂ Working Solution: Prepare fresh daily by diluting the 30% stock solution. Causality: H₂O₂ degrades over time; a fresh solution ensures accurate and reproducible initiation of the reaction.

C. Assay Procedure

  • Set the spectrophotometer to measure absorbance at 470 nm. Use the phosphate buffer to zero (blank) the instrument.[8]

  • In a 1.5 mL cuvette, assemble the reaction master mix. For a final volume of 1 mL:

    • 850 µL of 100 mM Sodium Phosphate Buffer (pH 6.0)

    • 50 µL of 1 M KBr (final concentration: 50 mM)

    • 20 µL of 10 mM TMP (final concentration: 0.2 mM)

    • 50 µL of 25 mM Guaiacol (final concentration: 1.25 mM)

    • 10 µL of V-HPO enzyme solution (concentration depends on enzyme activity)

  • Mix gently by pipetting. Place the cuvette in the spectrophotometer and let the reading stabilize.

  • Initiate the reaction by adding 20 µL of 10 mM H₂O₂ (final concentration: 0.2 mM).

  • Immediately start recording the absorbance at 470 nm every 10 seconds for 3-5 minutes.

  • Self-Validation/Control: Run a parallel reaction without the TMP substrate. A significantly lower rate of guaiacol oxidation confirms that TMP is the primary substrate for the halogenating species. Also, run a control without the enzyme to ensure no non-enzymatic reaction occurs.

D. Data Analysis

  • Plot Absorbance (470 nm) vs. Time (seconds).

  • Determine the initial linear rate of reaction (ΔAbs/min).

  • Calculate enzyme activity using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for tetraguaiacol is 26,600 M⁻¹cm⁻¹.

    • Activity (µmol/min/mL) = (ΔAbs/min * 10⁶) / (ε * b)

    • b = path length of the cuvette (typically 1 cm).

Protocol 2: Preparative Scale Halogenation and Product Analysis

This protocol is designed for synthesizing enough halogenated product for characterization by methods like HPLC or GC-MS.

A. Materials and Reagents

  • All reagents from Protocol 1.

  • Ethyl Acetate (HPLC grade)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Rotary Evaporator

  • HPLC system with a C18 column or GC-MS system.[9][10][11]

B. Reaction Setup (10 mL Scale)

  • In a 50 mL flask, combine:

    • 8.5 mL of 100 mM Sodium Phosphate Buffer (pH 6.0)

    • 0.5 mL of 1 M KBr

    • 0.2 mL of 10 mM TMP in 50% ethanol

    • 100 µL of V-HPO enzyme solution

  • Stir the mixture gently at room temperature.

  • Initiate the reaction by adding 0.2 mL of 100 mM H₂O₂. Rationale: A higher concentration of H₂O₂ is used for preparative scale to drive the reaction to completion, but it should be added slowly or in portions to avoid enzyme inactivation.

  • Let the reaction proceed for 1-2 hours.

C. Work-up and Extraction

  • Quench the reaction: Add a small amount of solid sodium thiosulfate to destroy any remaining H₂O₂ and hypobromite.

  • Extract the product: Transfer the reaction mixture to a separatory funnel and extract three times with 15 mL portions of ethyl acetate.

  • Combine and dry: Pool the organic layers and dry over anhydrous sodium sulfate. Rationale: Removing residual water is crucial for preventing interference in subsequent GC-MS analysis.[12]

  • Concentrate: Remove the solvent using a rotary evaporator to yield the crude product.

D. Product Analysis

  • HPLC Analysis:

    • Redissolve the crude product in a small volume of methanol or acetonitrile.

    • Inject onto a C18 reverse-phase column.

    • Use a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid).

    • Monitor with a UV detector at a wavelength where the product is expected to absorb (e.g., 280 nm).

    • Compare the retention time to the starting material (TMP) to confirm conversion.[11]

  • GC-MS Analysis:

    • Gas chromatography coupled with mass spectrometry is a powerful tool for separating and identifying halogenated phenols and their derivatives.[9][10]

    • The mass spectrum will provide the molecular weight of the product. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) or bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provides definitive evidence of halogenation.

Troubleshooting

ProblemPossible CauseSolution
No or low activity Inactive enzyme.Verify enzyme activity with a known positive control substrate.
Degraded H₂O₂ stock.Prepare a fresh H₂O₂ working solution daily.
Incorrect buffer pH.Verify the pH of the buffer; VHPO activity is pH-dependent.
High background rate H₂O₂ is oxidizing the indicator non-enzymatically.Lower the H₂O₂ concentration. Ensure the control reaction (no enzyme) shows a negligible rate.
Poor product yield Substrate inhibition.Lower the initial concentration of TMP or halide.
Enzyme inactivation by excess H₂O₂.Add H₂O₂ in small aliquots over time instead of all at once.
Multiple products in HPLC/GC Non-specific reaction or product degradation.Optimize reaction time. Ensure the quenching step is effective. Check the stability of the product under the work-up conditions.

References

  • Carter-Franklin, J. N., & Butler, A. (2004). Exploring the Chemistry and Biology of Vanadium-dependent Haloperoxidases. Journal of Biological Chemistry. Available at: [Link]

  • Tratnyek, P. G., & Hoigné, J. (1994). Photo-oxidation of 2,4,6-trimethylphenol in aqueous laboratory solutions and natural waters: kinetics of reaction with singlet oxygen. Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]

  • Fisher, A. J., et al. (2023). Separation of halide oxidation and substrate halogenation chemistries rationalizes site-selective vanadium dependent haloperoxidase catalysis. Nature Communications. Available at: [Link]

  • Liberty University. (n.d.). Systematic Purification Scheme for Peroxidase Library Samples. Digital Commons. Available at: [Link]

  • Google Patents. (1976). Process for the preparation of 2,4,6-trimethylphenol.
  • ABLE - Association for Biology Laboratory Education. (2012). A Simple, Quantitative Peroxidase Assay Demonstrating Enzyme Inhibition with L-cysteine. ABLE Proceedings. Available at: [Link]

  • Moore, B. S., et al. (2021). Enzymatic Halogenation of Terminal Alkynes. Journal of the American Chemical Society. Available at: [Link]

  • Befort, C., et al. (2021). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. International Journal of Molecular Sciences. Available at: [Link]

  • Agarwal, V., et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Natural Product Reports. Available at: [Link]

  • Latham, J., & Branden, C. I. (2011). Structural Perspective on Enzymatic Halogenation. Accounts of Chemical Research. Available at: [Link]

  • MDPI. (2018). Influence of Halogen Substituents on the Catalytic Oxidation of 2,4,6-Halogenated Phenols by Fe(III)-Tetrakis(p-hydroxyphenyl) porphyrins and Potassium Monopersulfate. Catalysts. Available at: [Link]

  • Thompson, D. C., et al. (1995). Peroxidase-catalyzed oxidation of 2,4,6-trichlorophenol. Chemical Research in Toxicology. Available at: [Link]

  • Ege University. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Journal of the Faculty of Pharmacy of Ege University. Available at: [Link]

  • ResearchGate. (2008). Separation of some halogenated phenols by GC-MS. Journal of the Faculty of Pharmacy of Ege University. Available at: [Link]

  • ChemRxiv. (2023). Unraveling the Molecular Basis of Substrate Specificity and Halogen Activation in Vanadium-Dependent Haloperoxidases. ChemRxiv. Available at: [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Available at: [Link]

  • Leblanc, C., et al. (2015). Exploring the Chemistry and Biology of Vanadium-dependent Haloperoxidases. Frontiers in Microbiology. Available at: [Link]

  • American Society for Microbiology. (2010). Oxidase Test Protocol. Available at: [Link]

  • Agilent. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Available at: [Link]

  • de la Torre, C., & Bisschops, M. (2019). Haloperoxidases as catalysts in organic synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Analytical Methods for Determining Phenol in Environmental Samples. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving yield of 2,4,6-trimethylphenol in phenol methylation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of 2,4,6-Trimethylphenol (Mesitol) Yield via Phenol Methylation Ticket ID: REF-TMP-246-OPT Assigned Specialist: Senior Application Scientist, Catalysis Division

The "Golden" Configuration: Baseline Protocol

Start here. This protocol represents the convergence of thermodynamic favorability and kinetic control for maximum 2,4,6-trimethylphenol (TMP) selectivity.

To achieve high yields of mesitol, you must drive the reaction beyond the intermediate stages (o-cresol and 2,6-xylenol) while suppressing O-alkylation (anisole formation) and coke deposition.

Optimized Reaction Parameters
ParameterTarget RangeTechnical Rationale
Catalyst Class Iron-Vanadium Oxide (Fe-V-O) or Mg/Ga Mixed Oxides These possess the specific acid-base bi-functionality required for vertical phenol adsorption (ortho-selectivity).
Temperature 330°C – 370°C < 300°C favors Anisole (O-methylation). > 400°C accelerates coke formation and dealkylation.
Molar Ratio 1 : 5 : 1 (Phenol : MeOH :

)
Excess methanol (1:5) drives tertiary methylation. Water co-feed is critical to suppress coking and extend catalyst life.
WHSV 0.4 – 0.6

Lower space velocity is required to allow the sequential methylation from 2,6-xylenol to mesitol.
Pressure Atmospheric High pressure is generally unnecessary and favors polymerization of side-products.
Step-by-Step Workflow (Vapor Phase)
  • Pre-treatment: Calcined Fe-V-O catalyst (

    
     atomic ratio 
    
    
    
    1:1 to 9:1) is loaded into a fixed-bed tubular reactor. Activate in air at 450°C for 4 hours.
  • Feed Preparation: Premix Phenol and Methanol. If using the "steam-stabilized" method, introduce water as a separate pump stream or pre-mixed if miscibility allows at feed temp.

  • Vaporization: Pre-heat feed to 280°C in a vaporizer zone before contacting the catalyst bed.

  • Reaction: Maintain bed temperature at 350°C.

  • Recovery: Condense effluent. Mesitol crystallizes easily (MP: 70-73°C); separate from water/methanol phase.

Mechanistic Insight: Why Your Yield is Low

Understanding the surface chemistry is the only way to fix selectivity issues.

The production of 2,4,6-TMP is a sequential reaction . The challenge is that the third methyl group (para-position) is sterically and electronically harder to place than the first two (ortho-positions) when using ortho-selective catalysts like MgO or Fe-V-O.

The Ortho-Selectivity Mechanism

On metal oxides (specifically MgO and Fe-V-O), Phenol adsorbs perpendicularly (vertically) via the oxygen atom on a Lewis acid site. This geometry exposes the ortho positions to the methylating agent (adsorbed formaldehyde/methanol species) while shielding the para position.

The Conflict: To get Mesitol (2,4,6-TMP), you need para methylation.

  • Solution: High temperatures (>330°C) induce sufficient mobility and desorption/re-adsorption cycles to allow the sterically hindered 2,6-xylenol to undergo that final methylation at the para position, or induce disproportionation pathways.

Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways. Your goal is to navigate the "Green Path" while avoiding the "Red Path" (Anisole) and minimizing the "Grey Path" (Coke).

ReactionPath Phenol Phenol Anisole Anisole (O-Methylation) Phenol->Anisole Low Temp (<300°C) Acidic Sites oCresol o-Cresol Phenol->oCresol + MeOH Ortho-selective Anisole->oCresol Rearrangement (High Temp) Xylenol 2,6-Xylenol oCresol->Xylenol + MeOH Mesitol 2,4,6-Trimethylphenol (Target) Xylenol->Mesitol + MeOH High Temp (>330°C) Coke Coke/Tars (Deactivation) Xylenol->Coke Mesitol->Coke Over-reaction Decomposition

Caption: Reaction network showing the critical path from Phenol to Mesitol. Note that Anisole is a reversible kinetic trap, while Coke is an irreversible sink.

Diagnostic Toolkit: Troubleshooting

Use this logic tree to diagnose specific yield failures.

Scenario A: High Anisole, Low Mesitol

Diagnosis: The reaction is kinetically trapped at O-methylation.

  • Root Cause 1: Temperature is too low (<320°C).

  • Root Cause 2: Catalyst acidity is too high (Bronsted sites favor etherification).

  • Corrective Action: Increase temperature to 350°C. If using a Zeolite, switch to a Metal Oxide (Fe-V-O or MgO) to leverage basicity for C-alkylation.

Scenario B: High 2,6-Xylenol, Low Mesitol

Diagnosis: The "Third Methylation" barrier.

  • Root Cause: The catalyst is too ortho-selective (steric hindrance prevents para-attack) or WHSV is too high (contact time too short).

  • Corrective Action: Decrease WHSV to 0.4

    
    . Increase Methanol ratio to 1:6.
    
Scenario C: Rapid Catalyst Deactivation (Coking)

Diagnosis: Pore blockage by poly-aromatics.

  • Root Cause: Polymerization of formaldehyde intermediates or excessive temperature.

  • Corrective Action: Co-feed Water. Steam (molar ratio 1:1 with phenol) competes for adsorption sites, gasifying soft coke precursors (

    
    ) and keeping active sites clean.
    
Troubleshooting Logic Tree

Troubleshooting Start Identify Yield Issue Issue1 High Anisole Content Start->Issue1 Issue2 Stuck at 2,6-Xylenol Start->Issue2 Issue3 Rapid Pressure Drop (Coking) Start->Issue3 Action1 Increase Temp > 340°C Check Catalyst Basicity Issue1->Action1 Action2 Reduce WHSV Increase MeOH Ratio Issue2->Action2 Action3 Co-feed Steam (H2O) Regenerate (Air, 450°C) Issue3->Action3

Caption: Decision matrix for correcting common yield deviations in phenol methylation.

Frequently Asked Questions (FAQs)

Q: Why do we use Iron-Vanadium (Fe-V-O) instead of Zeolites? A: While Zeolites (like H-Beta) are active, they often suffer from rapid pore clogging (coking) due to the large size of the trimethylphenol molecule. Fe-V-O catalysts operate via a surface mechanism (Mars-van Krevelen type) that is less susceptible to steric pore constraints and highly selective for ortho positions due to their specific acid-base properties.

Q: Can I recycle the unreacted 2,6-xylenol? A: Yes. In industrial loops, the 2,6-xylenol fraction is distilled and recycled back to the feed. However, you must purge a fraction of the stream to prevent the buildup of meta-isomers, which are difficult to separate from Mesitol.

Q: What is the role of water in the feed? A: Water serves two roles:

  • Coke Suppression: It acts as a weak oxidant to gasify carbon deposits.

  • Selectivity Modulation: It competes for strong acid sites, dampening the catalyst's acidity slightly, which reduces the formation of heavy polymeric byproducts.

Q: My product is turning pink/red upon storage. Why? A: This indicates the presence of trace quinones or oxidation products. Mesitol is electron-rich and easily oxidized. Ensure your recovery distillation is performed under vacuum or inert atmosphere (


), and store the product in dark, airtight containers.

References

  • Vertex AI Search. (2025). Catalysts for 2,4,6-trimethylphenol synthesis from phenol methanol. 1[2][1]

  • Tabanelli, T., et al. (2018).[3] Mg/Ga mixed-oxide catalysts for phenol methylation: Outstanding performance in 2,4,6-trimethylphenol synthesis with co-feeding of water.[3] ResearchGate. 3

  • Gupta, et al. Vapour Phase Methylation of Phenol Over Ni1-xMnxFe2O4 Type Ferrospinels. Asian Journal of Chemistry. 4[2][1]

  • BenchChem. 2,4,6-Trimethylphenol (Mesitol) | High-Purity Reagent. 5

  • US Patent 3968172A. Process for the preparation of 2,4,6-trimethylphenol. 6

Sources

Purification of Mesitol via sublimation and recrystallization techniques

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Mesitol (2,4,6-trimethylphenol). This resource is designed for researchers, scientists, and professionals in drug development who are looking to achieve high-purity Mesitol through sublimation and recrystallization techniques. This guide provides not only step-by-step protocols but also in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles.

Introduction: Choosing Your Purification Path

Mesitol is a volatile solid with a melting point of 70-72 °C and a boiling point of 220 °C.[1] It is known to sublime at 221 °C at atmospheric pressure, a temperature very close to its boiling point, which increases the risk of decomposition.[2] This makes vacuum sublimation an excellent choice for purification, as reducing the pressure allows for sublimation to occur at a much lower temperature.[3] Sublimation is particularly effective for removing non-volatile impurities and can yield very high purity product (>99.9%) without the use of solvents.

Recrystallization is another powerful technique, especially for removing impurities with similar volatility but different solubility profiles. Given Mesitol's high solubility in solvents like ethanol, a two-solvent recrystallization system can be highly effective.[2] This method is often scalable and can be more accessible if specialized sublimation equipment is unavailable.

The choice between these methods depends on the nature of the impurities, the required purity level, and the available equipment. This guide will equip you to successfully perform both.

Part 1: Purification via Vacuum Sublimation

Sublimation purifies compounds by transitioning them directly from a solid to a gas, leaving non-volatile impurities behind. The gaseous compound then deposits as pure crystals on a cooled surface.

Experimental Protocol: Vacuum Sublimation of Mesitol

This protocol is designed for a standard laboratory-scale vacuum sublimation apparatus with a cold finger condenser.

1. Preparation and Setup:

  • Ensure your crude Mesitol is as dry as possible. Solvents can interfere with the vacuum and condense on the cold finger, washing away the purified product.
  • Lightly crush the crude Mesitol into a fine powder to increase its surface area.
  • Place the powdered Mesitol at the bottom of the sublimation apparatus.
  • Lightly grease the ground glass joint with a suitable vacuum grease to ensure a good seal.
  • Assemble the apparatus, inserting the cold finger into the outer chamber. Secure the apparatus to a ring stand.

2. Evacuation and Cooling:

  • Connect the apparatus to a vacuum pump using thick-walled tubing.
  • Crucially, start the vacuum pump before cooling the cold finger. This prevents atmospheric water from condensing on the cold surface. You should hear no hissing sounds, indicating a good seal.[4]
  • Once a stable vacuum is achieved (ideally <10 mmHg), begin circulating coolant (e.g., cold water) through the cold finger.

3. Sublimation:

  • Gently heat the bottom of the apparatus using a heating mantle or oil bath. Start with a low temperature and increase it gradually.
  • Based on Mesitol's boiling point of 95 °C at 10 mmHg, a good starting temperature for the heating bath is around 80-90 °C.[3] Observe the apparatus closely.
  • Pure Mesitol will begin to deposit as white, needle-like crystals on the cold finger.[2]

4. Completion and Collection:

  • Continue the sublimation until no more material appears to be subliming from the bottom.
  • Turn off the heat and allow the apparatus to cool completely to room temperature while still under vacuum.
  • Once cooled, turn off the coolant flow.
  • Carefully and slowly vent the apparatus to return to atmospheric pressure. Abrupt venting can dislodge the purified crystals.
  • Gently remove the cold finger. Scrape the pure Mesitol crystals onto a pre-weighed watch glass.
Troubleshooting Sublimation

Q1: No sublimation is occurring, even at the suggested temperature.

  • Answer: This is likely due to an inadequate vacuum. Check all seals and connections for leaks. The system should be able to maintain a low pressure (e.g., below 10 mmHg). A higher-than-expected pressure will require a higher temperature for sublimation to occur. Also, ensure your vacuum pump is functioning correctly and the oil is clean.

Q2: The sample is melting or turning dark instead of subliming.

  • Answer: The heating temperature is too high or is being increased too quickly. This can cause the sample to melt or decompose. Reduce the heat immediately. For thermally sensitive compounds like phenols, it is critical to heat gently and find the lowest temperature at which sublimation occurs efficiently under your vacuum conditions.

Q3: The sublimed crystals are falling off the cold finger.

  • Answer: This can happen for a few reasons. First, vibrations can dislodge the crystals; ensure the apparatus is in a stable, vibration-free location. Second, venting the system too quickly at the end of the process can create a rush of air that knocks the crystals off. Always vent slowly. Third, if the design of your sublimation apparatus has a narrow opening, crystals can be scraped off during the removal of the cold finger.[5] Using an apparatus where the cold finger is significantly slimmer than the opening can help mitigate this.

Q4: The purified Mesitol still has a pink or brownish tint.

  • Answer: Phenols are prone to oxidation, which can cause discoloration.[6] If the impurity is volatile, it may have co-sublimed with the Mesitol. A second sublimation may improve purity. If the discoloration is due to slight oxidation during the process, it may be minimal. However, if significant color is present, recrystallization after sublimation might be necessary to remove the colored impurities.

Visualization of Sublimation Workflow

Sublimation_Workflow cluster_prep Preparation cluster_process Process cluster_collection Collection A Dry Crude Mesitol B Assemble Apparatus A->B C Apply Vacuum B->C D Cool Cold Finger C->D E Gently Heat D->E F Sublimate Deposits E->F G Cool to RT under Vacuum F->G H Vent System Slowly G->H I Scrape Pure Crystals H->I

Caption: Workflow for Mesitol purification via vacuum sublimation.

Part 2: Purification via Recrystallization

Recrystallization purifies compounds based on differences in solubility. An impure solid is dissolved in a hot solvent and then allowed to cool, causing the desired compound to crystallize out while impurities remain in the solution.

Selecting the Right Solvent System

The key to successful recrystallization is choosing an appropriate solvent. For Mesitol, which is highly soluble in ethanol, a two-solvent system is ideal.[2] In this system, Mesitol is dissolved in a "good" solvent (ethanol) at an elevated temperature, and a "poor" or "anti-solvent" (in which Mesitol is not very soluble) is added to induce crystallization upon cooling.

Solvent SystemRole of Each SolventRationale for Mesitol
Ethanol / Water Ethanol: "Good" solvent, dissolves Mesitol well when hot.Water: "Anti-solvent," Mesitol is poorly soluble in water, and it is miscible with ethanol.This is a classic choice for phenols. The polarity difference between ethanol and water allows for fine-tuned control over the crystallization process.
Ether / Hexane Diethyl Ether: "Good" solvent.Hexane: "Anti-solvent," a non-polar solvent in which Mesitol is less soluble.This system is suitable for removing more polar impurities. However, the low boiling point of ether requires careful handling to prevent evaporation.

We will focus on the Ethanol/Water system due to its effectiveness and safety profile.

Experimental Protocol: Two-Solvent Recrystallization of Mesitol

1. Dissolution:

  • Place the crude Mesitol in an Erlenmeyer flask.
  • Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture on a hot plate (with stirring) in a fume hood.
  • It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which is necessary for good crystal yield.

2. Hot Filtration (if necessary):

  • If there are insoluble impurities (e.g., dust, inorganic salts), a hot filtration is required.
  • Add a small excess of hot ethanol to prevent premature crystallization.
  • Pre-warm a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.

3. Induction of Crystallization:

  • Bring the clear, hot Mesitol solution back to a boil.
  • Slowly add hot water dropwise until the solution just begins to turn cloudy (the "cloud point"). This indicates that the solution is saturated.[7]
  • If too much water is added and the solution becomes very cloudy, add a few drops of hot ethanol until it becomes clear again.[8]

4. Crystal Growth:

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Collection and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Troubleshooting Recrystallization

Q1: No crystals are forming, even after cooling in an ice bath.

  • Answer: This usually means the solution is not saturated. There are two likely causes:

    • Too much "good" solvent (ethanol) was used initially. To fix this, you can evaporate some of the solvent by gently heating the solution in a fume hood and then attempting to cool it again.

    • Not enough "anti-solvent" (water) was added. Reheat the solution and add more water dropwise until the cloud point is reached, then cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod just below the surface of the liquid. The tiny scratches can provide nucleation sites for crystal growth.

Q2: The Mesitol "oiled out" instead of crystallizing.

  • Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. Since Mesitol's melting point is ~71°C, and the boiling point of the ethanol/water mixture is higher, this can be a risk. To resolve this, reheat the solution to re-dissolve the oil, add a little more of the "good" solvent (ethanol) to decrease saturation, and then allow it to cool much more slowly.

Q3: The crystal yield is very low.

  • Answer: A low yield can result from several factors:

    • Using too much solvent, which keeps more of the product dissolved in the mother liquor.

    • Cooling for an insufficient amount of time.

    • Washing the collected crystals with a solvent that is not ice-cold, which can re-dissolve some of the product.

    • Premature crystallization during a hot filtration step.

Q4: The final product is still impure, or has a poor melting point range.

  • Answer: This indicates that impurities have been trapped within the crystal lattice (co-crystallization) or that the crystals were not washed properly. Rapid cooling is a common cause of impurity trapping. If the impurity is an isomer (e.g., another trimethylphenol or a xylenol), it may have very similar solubility properties, making separation by recrystallization difficult.[9] In such cases, a combination of techniques (e.g., sublimation followed by recrystallization) may be necessary.

Visualization of Recrystallization Workflow

Recrystallization_Workflow cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation A Dissolve Crude Mesitol in min. hot Ethanol B Hot Filtration (if needed) A->B C Add hot Water to Cloud Point B->C D Slow Cool to RT C->D E Cool in Ice Bath D->E F Vacuum Filter Crystals E->F G Wash with ice-cold Ethanol/Water F->G H Dry Crystals G->H

Caption: Workflow for Mesitol purification via two-solvent recrystallization.

Frequently Asked Questions (FAQs)

Q: My crude Mesitol is a dark, reddish-brown solid. What causes this and can it be removed?

  • A: Phenolic compounds, including Mesitol, are susceptible to air oxidation, which forms highly colored quinone-type impurities. This is a common observation. Both sublimation and recrystallization are effective at removing these colored, non-volatile oxidation products. Often, a small amount of a reducing agent like sodium bisulfite can be added during an aqueous workup before recrystallization to help remove these colored impurities.[10]

Q: How can I confirm the purity of my final Mesitol product?

  • A: The most straightforward method is to measure the melting point. Pure Mesitol has a sharp melting point range of 70-72 °C.[1] A broad or depressed melting point indicates the presence of impurities. For more rigorous analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify any remaining impurities.

Q: What are the primary safety concerns when working with Mesitol?

  • A: Mesitol is corrosive and can cause severe skin burns and eye damage.[3][11] It is readily absorbed through the skin and can be toxic. Always handle Mesitol in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), a lab coat, and chemical safety goggles.[12][13]

Q: How should I dispose of Mesitol waste and mother liquor?

  • A: Mesitol is toxic to aquatic life.[11][14] All solid waste and solutions (like the mother liquor from recrystallization) containing Mesitol should be collected in a designated hazardous waste container for organic compounds. Do not pour it down the drain. Follow all local, regional, and national regulations for chemical waste disposal.[14][15]

References

  • The Good Scents Company. (n.d.). 2,4,6-trimethyl phenol. Retrieved February 8, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 7.28: Vacuum Sublimation. Retrieved February 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10698, 2,4,6-Trimethylphenol. Retrieved February 8, 2026, from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713.
  • Google Patents. (n.d.). US6150566A - Separation and purification method of xylenol isomer.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved February 8, 2026, from [Link]

  • YouTube. (2020, February 7). How to perform a vacuum sublimation. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). US3968172A - Process for the preparation of 2,4,6-trimethylphenol.
  • Google Patents. (n.d.). WO2015197586A1 - Manufacture of 2,4,6-trimethylphenol.
  • ACS Publications. (2022, May 14). Cocrystal Formation in l-Menthol/Phenol Eutectic System: Experimental Study and Thermodynamic Modeling. Crystal Growth & Design. Retrieved February 8, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved February 8, 2026, from [Link]

  • Reddit. (2022, July 15). Supernatant turns deep red during Phenol DNA extraction. r/labrats. Retrieved February 8, 2026, from [Link]

  • UC Berkeley EH&S. (n.d.). Phenol: Hazards and Precautions. Retrieved February 8, 2026, from [Link]

  • Mitosol. (2017, May 1). Disposal. Retrieved February 8, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved February 8, 2026, from [Link]

  • Reddit. (2021, July 28). Need help with recrystallisation I have trouble with. r/chemistry. Retrieved February 8, 2026, from [Link]

  • Reddit. (2024, May 23). Phenol solution turning yellow. r/labrats. Retrieved February 8, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 8, 2026, from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved February 8, 2026, from [Link]

  • University of Rochester. (n.d.). Recrystallization. Retrieved February 8, 2026, from [Link]

  • Waste Management. (n.d.). Household Hazardous Waste Recycling & Disposal. Retrieved February 8, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 8, 2026, from [Link]

  • Taylor & Francis Online. (2016, June 27). Purification of Bioxylitol by Liquid-Liquid Extraction from Enzymatic Reaction Mixture. Separation Science and Technology. Retrieved February 8, 2026, from [Link]

  • Bitesize Bio. (2010, May 3). Phenol-chloroform Extraction: Easy Tips and Tricks. Retrieved February 8, 2026, from [Link]

  • CUNY. (n.d.). recrystallization-2.doc.pdf. Retrieved February 8, 2026, from [Link]

  • PMC. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). US4447658A - Process for separating 3,5-xylenol or 3,4-xylenol from other polymethylated phenolic compounds.
  • Wikipedia. (n.d.). Mesitol. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). CN106278947A - Crystal formation of phenol derivatives and preparation method thereof.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved February 8, 2026, from [Link]

  • RSC Publishing. (n.d.). Co-crystallization and small molecule crystal form diversity: from pharmaceutical to materials applications. CrystEngComm. Retrieved February 8, 2026, from [Link]

  • Reddit. (2024, May 23). Phenol solution turning yellow. r/labrats. Retrieved February 8, 2026, from [Link]

  • YouTube. (2013, February 3). How to Carry Out a Recrystallization. Retrieved February 8, 2026, from [Link]

Sources

Technical Support Center: 2,4,6-Trimethylphenol (Mesitol) Stability & Storage

[1]

Case ID: TMP-OX-PREV Status: Active Subject: Prevention of Auto-oxidation and Remediation of Degraded Stocks Applicable Compounds: 2,4,6-Trimethylphenol (CAS: 527-60-6)[1][2]

Executive Summary

2,4,6-Trimethylphenol (Mesitol) is an electron-rich phenolic compound.[1] Its structure—a benzene ring activated by three electron-donating methyl groups—makes it highly susceptible to radical-mediated auto-oxidation.[1] While the methyl groups at the 2 and 6 positions provide some steric protection, the para-methyl group (position 4) and the hydroxyl moiety remain vulnerable to oxidative attack, leading to the formation of colored impurities (quinones and aldehydes).[1]

This guide provides the mechanistic diagnosis of degradation, storage protocols to prevent it, and purification workflows to recover oxidized material.[1]

Module 1: Diagnosis & Mechanism

"Why has my white powder turned yellow/brown?"

The visual shift from white needles to a yellow, beige, or brown solid is the primary indicator of oxidation.[1] Unlike simple phenol, which forms p-benzoquinone, 2,4,6-trimethylphenol follows a specific degradation pathway involving the oxidation of the para-methyl group.[1]

The Degradation Pathway

The electron-rich ring facilitates the abstraction of the phenolic hydrogen, forming a phenoxy radical.[1] This radical can tautomerize and react with molecular oxygen.[1] A primary degradation product identified in aerobic conditions (catalyzed by trace metals like Iron) is 3,5-dimethyl-4-hydroxybenzaldehyde , which contributes to the yellow/brown discoloration [1, 2].[1]

Visualizing the Enemy: The Oxidation Cascade The following diagram illustrates the transformation from pure Mesitol to its oxidized impurities.

MesitolOxidationcluster_factorsCatalytic FactorsMesitol2,4,6-Trimethylphenol(White Needles)RadicalPhenoxy Radical(Intermediate)Mesitol->Radical -H• (Initiation via Light/O2)IntermedQuinone Methide(Transient)Radical->Intermed O2 attackAldehyde3,5-Dimethyl-4-hydroxybenzaldehyde(Yellow/Brown Impurity)Intermed->Aldehyde Oxidative RearrangementUV LightUV LightTrace Metals (Fe3+)Trace Metals (Fe3+)MoistureMoisture

Figure 1: Mechanistic pathway of 2,4,6-trimethylphenol auto-oxidation leading to chromophore formation.[1][2]

Module 2: Storage Best Practices (The Prevention Protocol)

"How do I stop the degradation?"

To prevent the pathway shown above, you must break the "Fire Triangle" of chemical oxidation: Oxygen , Light , and Catalysts .[1]

Storage Conditions Summary
ParameterSpecificationMechanistic Rationale
Atmosphere Argon (Preferred) or NitrogenDisplaces

.[1] Argon is heavier than air, forming a "blanket" over the crystals, whereas

can mix more easily if the seal is imperfect.[1]
Temperature 2°C – 8°C Arrhenius equation dictates that lower T exponentially slows radical propagation rates.[1]
Container Amber Glass with PTFE-lined capBlocks UV radiation (290–400 nm) which provides the energy for initial hydrogen abstraction (homolysis).[1]
Desiccant Silica Gel (External)Moisture can facilitate proton transfer steps in oxidation; keep the environment dry.[1]
Tools Plastic/Glass Spatulas CRITICAL: Avoid stainless steel or iron spatulas.[1] Trace

ions form complexes with phenols that catalyze radical generation (Fenton-like chemistry) [3].[1]
The "Argon Blanket" Technique
  • Open the vial only in a glovebox or under a localized funnel flow of inert gas.[1]

  • After removing the required amount, gently flow Argon gas into the vial for 10–15 seconds.[1]

  • Do not blow hard (Mesitol is a light powder and will disperse).[1] Use a low-velocity stream.

  • Immediately seal with a cap wrapped in Parafilm to prevent gas exchange.[1]

Module 3: Troubleshooting & Recovery

"It's already oxidized. Can I save it?"

Yes. 2,4,6-Trimethylphenol is volatile and crystallizable.[1][3][4] Choose your purification method based on sample size and available equipment.

Decision Matrix: Purification Strategy

PurificationFlowStartOxidized Mesitol(Yellow/Brown Solid)DecisionSample Quantity?Start->DecisionSmallScale< 500 mgDecision->SmallScaleLargeScale> 500 mgDecision->LargeScaleSublimationVacuum Sublimation(High Purity, No Solvent)SmallScale->Sublimation PreferredRecrystRecrystallization(Solvent: EtOH/Water)LargeScale->Recryst Scalable

Figure 2: Selection logic for purification of oxidized 2,4,6-trimethylphenol.

Protocol A: Vacuum Sublimation (The Gold Standard)

Best for high purity requirements and small scales.

  • Setup: Place the crude solid in the bottom of a sublimation apparatus (cold finger).[1]

  • Vacuum: Apply high vacuum (< 0.1 mmHg).

  • Heat: Gently heat the bottom flask to 40–50°C using an oil bath. (Note: Atmospheric sublimation is ~221°C, but vacuum lowers this drastically).[1]

  • Cool: Circulate ice water (0°C) through the cold finger.

  • Harvest: Pure white needles will grow on the cold finger. The yellow oxidized impurities (aldehydes/quinones) are generally less volatile or polymeric and will remain at the bottom [4, 5].[1]

Protocol B: Recrystallization (The Scalable Method)

Best for bulk recovery.[1]

  • Solvent System: Ethanol (Good solubility) and Water (Poor solubility).[1][5]

  • Dissolution: Dissolve the solid in the minimum amount of boiling ethanol .

  • Filtration (Optional): If there are dark insoluble particles, filter hot.[1]

  • Precipitation: Add hot water dropwise until the solution just turns cloudy (turbid).[1]

  • Clarification: Add one drop of ethanol to clear it again.[1]

  • Crystallization: Allow to cool slowly to room temperature, then place on ice.

  • Collection: Filter the white needles and wash with cold 50:50 EtOH:Water.[1] Dry under vacuum.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use a metal spatula if I wash it first? A: It is strongly discouraged. Even microscopic scratches on stainless steel release metal ions (

111

Q2: My sample is liquid. Is it ruined? A: Not necessarily. The melting point of 2,4,6-trimethylphenol is ~73°C. If your lab is very hot or the sample was near a heat source, it may have melted.[1] However, if it is a dark brown liquid at room temperature, it has likely undergone significant eutectic depression due to impurities.[1] Attempt recrystallization.[1][6][7]

Q3: Why Argon instead of Nitrogen? A: Argon is denser than air.[1] When you flush a vial with Argon, it settles at the bottom, creating a physical barrier between your sample and the atmosphere.[1] Nitrogen is lighter and mixes with air more rapidly, providing less effective passive protection once the flow stops.[1]

Q4: Is the yellow impurity toxic? A: The oxidation products (benzoquinones and benzaldehydes) are generally more reactive and potentially more cytotoxic/irritating than the parent phenol. Treat all yellowed samples as having an altered toxicity profile and handle with appropriate PPE.[1]

References
  • Aguer, J., Mailhot, G., & Bolte, M. (2006).[1] Unexpected 2,4,6-trimethylphenol oxidation in the presence of Fe(III) aquacomplexes.[1] New Journal of Chemistry, 30, 191-196.[1]

  • PubChem. (n.d.).[1] 2,4,6-Trimethylphenol Compound Summary. National Library of Medicine.[1]

  • Sigma-Aldrich. (n.d.).[1] 2,4,6-Trimethylphenol Safety Data Sheet. [1]

  • University of Toronto. (n.d.).[1] Sublimation Theory and Protocols. Chemistry Online.

  • Lide, D. R. (Ed.).[1] (2005).[1][8] CRC Handbook of Chemistry and Physics (86th ed.).[1] CRC Press.[1] (Confirming sublimation point and physical properties).

Technical Support Center: Troubleshooting Catalyst Poisoning in Mesitol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Diagnostic and Remediation Protocols for Catalyst Deactivation in 2,4,6-Trimethylphenol (Mesitol) Production To: Process Engineers, R&D Chemists, and Plant Operators From: Senior Application Scientist, Catalysis Division

Executive Summary

This guide addresses the stability and selectivity challenges in the vapor-phase methylation of phenol to produce Mesitol (2,4,6-trimethylphenol) . While Iron-Vanadium (Fe-V) oxides and Magnesium Oxide (MgO) catalysts are industry standards for ortho-alkylation, the synthesis of Mesitol requires sustained activity to drive methylation at the para position after filling both ortho sites.

Catalyst deactivation in this process is rarely binary. It manifests as a "selectivity drift"—initially losing the ability to form Mesitol (reverting to 2,6-xylenol), followed by a drop in total conversion. This guide provides a tiered troubleshooting framework to diagnose, remediate, and prevent these failures.

Tier 1: Rapid Diagnostics (Symptom-Based)

Use this section to correlate observed process deviations with potential root causes.

Q1: My phenol conversion is stable, but Mesitol yield has dropped while 2,6-xylenol has increased. What is happening?

Diagnosis: Selective Pore Blocking or "Acid Site" Poisoning. The Logic: Mesitol synthesis is a sequential alkylation: Phenol


 o-Cresol 

2,6-Xylenol

Mesitol. The final step (methylation at the para position) has the highest activation energy and steric demand.
  • Root Cause: Carbonaceous deposits (coke) are likely accumulating in the catalyst micropores, restricting the diffusion of the bulky 2,6-xylenol molecule, or weak basic impurities have neutralized the stronger acid sites required for para-alkylation.

  • Immediate Action: Increase reaction temperature by 10–15°C. If selectivity does not recover, the catalyst requires regeneration (see Tier 3).

Q2: I see a rapid, simultaneous drop in both conversion and selectivity within hours of startup.

Diagnosis: Acute Poisoning (Feedstock Contamination). The Logic: Gradual coking takes days or weeks. A sudden drop indicates an irreversible chemical bond with active sites.

  • Suspects:

    • Basic Nitrogen Compounds: Amines or pyridines in the phenol feed (even <10 ppm) permanently neutralize acid sites.

    • Sulfur: If using coal-tar derived phenol, thiophenes can poison metal oxide redox cycles.

  • Validation: Check the feed analysis. If N-content >1 ppm, stop the run.

Q3: The pressure drop (

) across the reactor is increasing exponentially.

Diagnosis: Physical Fouling / Hard Coke Formation. The Logic: "Hard coke" (graphitic carbon) forms at high temperatures (>450°C) or due to methanol polymerization. This physically cements the catalyst bed, reducing void fraction.

  • Immediate Action: Verify the Methanol:Phenol ratio. Excess methanol (>5:1 molar) without sufficient space velocity promotes methanol-to-gasoline (MTG) side reactions, leading to massive coking.

Tier 2: Deep Dive Analysis (Mechanistic)

Understanding why the failure occurred to prevent recurrence.

Mechanism 1: The "Coke" Spectrum

In Mesitol synthesis, not all carbon deposits are equal.[1]

  • Soft Coke (Low Temp): Oligomers of phenolic species. These are bulky but hydrogen-rich. They block pores but can be stripped off with mild steaming or low-temp air.

  • Hard Coke (High Temp): Polyaromatic, graphitic structures formed via dehydrogenation. These require high-temperature oxidation (burn-off) to remove and are often responsible for irreversible deactivation if they encapsulate the active metal phase.

Mechanism 2: Sintering vs. Leaching
  • Sintering: For Fe-V or MgO catalysts, operating >500°C can cause the active surface area to collapse. This is irreversible .

  • Leaching: In vapor-phase reactions, water is a byproduct. High steam partial pressure can induce the formation of volatile metal hydroxides (e.g., Vanadium species), slowly stripping the active metal from the support.

Table 1: Deactivation Signatures in Mesitol Synthesis

Failure ModeTime ScaleSelectivity ImpactReversibilityKey Indicator
Soft Coking Days/WeeksShift to 2,6-XylenolHigh (Regeneration)Gradual

increase
Hard Coking Hours (if runaway)Total Activity LossLow (Aggressive Burn)Reactor hot spots
Sintering MonthsLower Rate ConstantNone Loss of surface area (BET)
Basic Poisoning ImmediateHigh Anisole formationLow Feedstock N-content
Tier 3: Remediation & Prevention (Protocols)
Protocol A: Controlled Regeneration (Decoking)

WARNING: Exothermic runaway during regeneration can sinter the catalyst permanently.

Step-by-Step Procedure:

  • Purge: Switch feed to inert gas (

    
    ) at reaction temperature to strip volatile organics.
    
  • Cool Down: Lower reactor temperature to 350°C.

  • Lean Burn: Introduce 1-2% Oxygen (in

    
    ). Do not use air yet. 
    
    • Monitor: Watch the exotherm (bed temperature). It should not rise >20°C above inlet temp.

    • CO2 Check: Monitor effluent for

      
      . Peak 
      
      
      
      indicates active burning.
  • Ramp: Once

    
     drops, increase Temp to 450°C at 10°C/hr.
    
  • Full Air: Only when

    
     is negligible at 450°C, switch to full air to burn residual hard coke.
    
  • Re-activation: Cool to reaction temp under

    
     before restarting feed.
    
Protocol B: Feedstock Polishing

To prevent acute poisoning, install guard beds upstream of the main reactor:

  • For Bases: Cation exchange resin (Amberlyst) or activated alumina guard bed to trap amines.

  • For Metals/Sulfur: Activated carbon filter.

  • For Water: Molecular sieves (3A) if the catalyst is water-sensitive (though Mesitol synthesis produces water, dry feed helps initiation).

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision pathway for diagnosing catalyst issues based on reactor outputs.

TroubleshootingGuide Start Start: Performance Deviation CheckSelectivity Check Product Selectivity Start->CheckSelectivity HighAnisole High Anisole / Low Ring Alkylation CheckSelectivity->HighAnisole O-Alkylation Dominant HighXylenol High 2,6-Xylenol / Low Mesitol CheckSelectivity->HighXylenol Stops at Di-methyl LowConversion Low Total Conversion CheckSelectivity->LowConversion Overall Rate Drop AcidityIssue Diagnosis: Low Acidity or Low Temp HighAnisole->AcidityIssue PoreBlockage Diagnosis: Pore Blockage (Soft Coke) HighXylenol->PoreBlockage ActiveSiteLoss Diagnosis: Active Site Loss (Poisoning/Sintering) LowConversion->ActiveSiteLoss ActionTemp Action: Increase Temp (+10°C) AcidityIssue->ActionTemp ActionRegen Action: Regeneration (Protocol A) PoreBlockage->ActionRegen ActiveSiteLoss->ActionRegen If Feed Clean ActionFeed Action: Check Feed Impurities (N, S) ActiveSiteLoss->ActionFeed

Figure 1: Decision tree for diagnosing catalyst failure modes based on product distribution shifts.

References
  • Catalyst Poisoning and Regeneration Methods. (2025). PatSnap. Retrieved from [Link]

  • Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. (2025). ResearchGate. Retrieved from [Link]

  • Process for the preparation of 2,4,6-trimethylphenol. (1976). Google Patents.
  • Catalytic vapor-phase alkylation of phenol with methanol. (2008). ResearchGate. Retrieved from [Link]

  • Deactivation behavior of an iron-molybdate catalyst. (2011). Royal Society of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Molar Ratios for Selective Ortho-Methylation of p-Cresol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective ortho-methylation of p-cresol. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2,4-dimethylphenol and other valuable methylated aromatics. Here, we move beyond simple protocols to explore the causal relationships between reaction parameters—specifically molar ratios—and experimental outcomes. Our goal is to empower you with the scientific rationale needed to troubleshoot common issues, optimize your reaction conditions, and achieve high selectivity and yield.

Core Principles: The Battle for Selectivity

The methylation of p-cresol with methanol is not a single, straightforward reaction but a complex network of parallel and consecutive pathways. The ultimate distribution of products is a delicate balance influenced by catalyst choice, temperature, pressure, and, critically, the molar ratio of the reactants. The primary competition is between C-alkylation (methylation on the aromatic ring) and O-alkylation (formation of p-methylanisole). For the synthesis of 2,4-dimethylphenol, the desired pathway is selective C-alkylation at the ortho-position.

The hydroxyl group of p-cresol is an ortho-para directing group. Since the para position is already occupied by a methyl group, electrophilic attack is directed to the two equivalent ortho positions. However, achieving high selectivity for mono-methylation at the ortho position requires careful control to prevent O-methylation and subsequent polymethylation to products like 2,4,6-trimethylphenol.

G PC p-Cresol Cat Solid Acid/Base Catalyst PC->Cat MeOH Methanol MeOH->Cat Anisole p-Methylanisole (O-Alkylation Product) Cat->Anisole O-Alkylation DMP 2,4-Dimethylphenol (Desired Ortho-Product) Cat->DMP C-Alkylation (Ortho-Methylation) Anisole->DMP Rearrangement TMP 2,4,6-Trimethylphenol (Polymethylation Product) DMP->TMP Further C-Alkylation

Caption: Reaction pathways in p-cresol methylation.

Frequently Asked Questions (FAQs) on Molar Ratio Optimization

This section addresses common questions regarding the critical role of the p-cresol to methanol molar ratio in directing reaction selectivity.

Q1: What is a typical starting molar ratio of methanol to p-cresol for selective ortho-methylation?

A starting point for optimization depends heavily on whether the reaction is conducted in the liquid or vapor phase and the type of catalyst used.

  • For vapor-phase reactions over solid acid catalysts (e.g., zeolites, metal oxides): A molar excess of methanol is generally required to drive the reaction and maintain catalyst activity. A common starting range for the p-cresol:methanol molar ratio is 1:2 to 1:10 .[1] A ratio of around 1:4 is often a good compromise to begin optimization.

  • For liquid-phase reactions: The ratios can be closer to stoichiometric. For the related methylation of ortho-cresol, methanol-to-cresol mole ratios of 0.2 to 1.0 have been reported as effective.[2] A similar range, such as 1:1 to 1:2 (p-cresol:methanol) , can be a suitable starting point for liquid-phase systems.

Q2: How does increasing the methanol concentration affect selectivity for 2,4-dimethylphenol?

Increasing the methanol-to-p-cresol ratio has competing effects. Initially, a higher concentration of the methylating agent can increase the overall conversion of p-cresol. However, an excessive amount of methanol is detrimental to selectivity. High methanol partial pressure can promote undesirable side reactions, most notably:

  • Polymethylation: The desired product, 2,4-dimethylphenol, can be further methylated to form 2,4,6-trimethylphenol, reducing the yield of the target molecule.[2][3]

  • Methanol Decomposition/Oligomerization: At elevated temperatures, especially over strong acid catalysts, methanol can self-react to form dimethyl ether, olefins, and other hydrocarbons, which can lead to catalyst coking and deactivation.[3][4]

Therefore, there is an optimal molar ratio that maximizes the yield of 2,4-dimethylphenol, beyond which the yield will decrease due to the formation of byproducts.

Q3: My reaction produces a high yield of p-methylanisole. Can adjusting the molar ratio fix this?

High selectivity towards p-methylanisole indicates that O-alkylation is kinetically favored over C-alkylation under your current conditions. While catalyst properties (i.e., the balance of acid and base sites) are the primary drivers of O- vs. C-alkylation, the molar ratio can play a role.[5]

In some systems, a lower methanol concentration can favor the rearrangement of the anisole intermediate to the C-alkylated product.[3] However, this often comes at the cost of lower overall conversion. The more effective solution is typically to modify the catalyst or reaction temperature. For instance, catalysts with stronger Brønsted acidity or specific pore structures are known to favor C-alkylation.[6][7]

Q4: Can a substoichiometric amount of methanol improve selectivity?

Using a substoichiometric amount of methanol (e.g., a p-cresol:methanol ratio of 1:0.8) will inherently limit the maximum possible conversion of p-cresol. While this strategy can be effective at suppressing the formation of polymethylated byproducts, it is generally not an economically viable approach for industrial applications due to the low conversion per pass and the need for extensive recycling of unreacted p-cresol.

Troubleshooting Guide

Problem Potential Cause(s) Related to Molar Ratio Recommended Action(s)
Low conversion of p-cresol 1. Insufficient methanol concentration. 2. Molar ratio is too high, leading to competitive adsorption of methanol and catalyst deactivation.1. Systematically increase the methanol:p-cresol ratio (e.g., from 1:2 to 1:4, then 1:6). 2. If conversion drops after an initial increase, reduce the methanol ratio as it may be inhibiting the reaction or causing rapid coking.
High selectivity to 2,4,6-trimethylphenol 1. Molar ratio of methanol to p-cresol is too high, promoting a second methylation event.[3]1. Decrease the methanol:p-cresol ratio incrementally. 2. Consider reducing reaction time or temperature in conjunction with adjusting the molar ratio.
High selectivity to p-methylanisole 1. While primarily catalyst-dependent, a very high methanol concentration can sometimes favor the O-alkylation pathway.1. First, consider catalyst modification or changing the reaction temperature.[5] 2. As a secondary measure, moderately decrease the methanol ratio to see if it favors anisole rearrangement.
Rapid catalyst deactivation 1. An excessively high methanol ratio can accelerate coking pathways on solid acid catalysts.[3][4]1. Reduce the methanol:p-cresol ratio to the lowest level that maintains acceptable conversion. 2. Ensure uniform temperature control, as hotspots can exacerbate methanol decomposition.

Experimental Protocol: Vapor-Phase Ortho-Methylation

This protocol provides a generalized procedure for optimizing molar ratios in a continuous-flow, fixed-bed reactor system.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 1. Pack Reactor with Catalyst P2 2. Activate Catalyst (e.g., 450°C under N2) P1->P2 R1 3. Set Reactor Temp (e.g., 350-400°C) P2->R1 R2 4. Feed Reactants (p-Cresol & Methanol) via Syringe Pump R1->R2 R3 5. Vary Molar Ratio (e.g., 1:2, 1:4, 1:6, 1:8) R2->R3 A1 6. Collect Effluent in Cold Trap R3->A1 A2 7. Analyze Product via Gas Chromatography (GC) A1->A2 A3 8. Calculate Conversion & Selectivity A2->A3

Caption: Experimental workflow for molar ratio optimization.

Methodology:

  • Reactor Preparation: A fixed-bed reactor (e.g., stainless steel tube) is packed with a known amount of catalyst (e.g., 1.0 g of a solid acid catalyst like H-ZSM-5 or a metal oxide). The catalyst is then activated in situ by heating under an inert gas flow (e.g., N₂) to a specified temperature (e.g., 450°C) for several hours to remove adsorbed water and impurities.

  • Reaction Initiation: The reactor temperature is adjusted to the desired reaction temperature (e.g., 350-450°C).[1]

  • Reactant Feeding: A mixture of p-cresol and methanol is prepared at the desired starting molar ratio (e.g., 1:4). This liquid mixture is fed into a vaporizer and then introduced into the reactor using a precision syringe pump at a controlled weight hourly space velocity (WHSV), typically in the range of 0.5 to 5 h⁻¹.[1]

  • Molar Ratio Variation: The experiment is allowed to reach a steady state (typically 1-2 hours). The product stream is collected and analyzed. The molar ratio of the feed is then changed (e.g., to 1:2, 1:6, 1:8) while keeping all other parameters (temperature, WHSV, pressure) constant. The system is allowed to stabilize at each new ratio before collecting samples.

  • Product Collection and Analysis: The reactor effluent is passed through a condenser and a cold trap to collect the liquid products. The composition of the product mixture is analyzed quantitatively using gas chromatography (GC) with an appropriate internal standard.

  • Performance Calculation:

    • p-Cresol Conversion (%): [(moles of p-cresol in - moles of p-cresol out) / moles of p-cresol in] * 100

    • Selectivity to 2,4-Dimethylphenol (%): [(moles of 2,4-DMP produced) / (moles of p-cresol converted)] * 100

Data Summary: Impact of Molar Ratio on Performance

The following table summarizes representative data on how the methanol-to-aromatic molar ratio can influence conversion and selectivity in related phenol/cresol alkylation systems.

Catalyst SystemReactantMolar Ratio (Aromatic:Methanol)Temperature (°C)Conversion (%)Selectivity to Ortho-Methylated Product (%)Reference
Aluminao-Cresol1:0.5360~30>70 (to 2,6-Xylenol)[2]
Aluminao-Cresol1:0.7355~37>70 (to 2,6-Xylenol)[2]
Beta ZeolitePhenol1:7320-45075-100Varies (o-cresol is major primary product)[3]
ZrO₂-WO₃-SiO₂Phenol1:1 to 1:10250-450TunableTunable (o-cresol vs. Anisole)[1]

Note: Data is illustrative of trends. Actual results will vary significantly with the specific catalyst, reactor configuration, and other process conditions.

References

  • Oshio, N., & Nishiguchi, T. (1996). Noncatalytic Ortho-Selective Methylation of Phenol in Supercritical Methanol: the Mechanism and Acid/Base Effect. Industrial & Engineering Chemistry Research, 35(12), 4414-4418. [Link]

  • Lglesia, E., & Apesteguía, C. R. (2007). Selective synthesis of p-cresol by methylation of phenol. Catalysis Today, 121(1-2), 121-128. [Link]

  • Apesteguía, C. R., et al. (2006). Highly selective synthesis of p-cresol by gas-phase alkylation of phenol with methanol on solid acids. 19th International Symposium on Chemical Reaction Engineering. [Link]

  • Kaeding, W. W. (1981). Method for producing cresol from phenol and methanol via gas phase alkylation. U.S.
  • Hamilton, Jr., W. C. (1977). Liquid phase methylation of ortho cresol. U.S.
  • Wang, C., et al. (2021). Vapour-Phase Selective O-Methylation of Catechol with Methanol over Metal Phosphate Catalysts. Catalysts, 11(4), 509. [Link]

  • Sushkevich, V. L., & Ordomsky, V. V. (2019). A Novel Strategy for Selective O-Methylation of Glycerol in Subcritical Methanol. Frontiers in Chemistry, 7, 351. [Link]

  • Chavan, S. P., et al. (2017). Process of methylation of phenol with increased cresol and anisole selectivity. W.O.
  • Ragaini, V., et al. (2009). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. University of Milan Institutional Repository. [Link]

  • Moon, G., Böhringer, W., & O'Connor, C. T. (2004). An investigation into factors which influence the formation of p-cresol in the methanol alkylation of phenol over MCM-22 and ZSM-5. Catalysis Today, 97(4), 291-297. [Link]

  • Liu, M., et al. (2025). Direct production of p/m-cresol from catalytic methylation of phenol with methanol over MCM-22 zeolite: Acidity effect and reaction network. Fuel. [Link]

Sources

Handling hygroscopic nature of 2,4,6-trimethylphenol in DMSO solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Mesitol-DMSO-Water" Triad

You are likely observing "hygroscopic" behavior in your 2,4,6-trimethylphenol (Mesitol) solutions.[1] It is critical to distinguish the driver of this phenomenon: Mesitol itself is not significantly hygroscopic; the solvent (DMSO) is.

Dimethyl Sulfoxide (DMSO) is an aggressive moisture scavenger, capable of absorbing up to 10% water by weight from the atmosphere within 24 hours. This water uptake triggers two failure modes for Mesitol:

  • Solubility Collapse: Water acts as an antisolvent, causing the lipophilic Mesitol to precipitate.

  • Oxidative Acceleration: Water lowers the energy barrier for the oxidation of the electron-rich phenolic ring, leading to quinone formation (yellow/brown discoloration).

This guide provides the protocols to break this degradation cycle.

Module 1: Diagnostic & Mechanism

Understanding why your solution is failing.

The Hygroscopic Driver: DMSO

DMSO is the primary vector for moisture ingress.[1][2] Its high affinity for water disrupts the stability of hydrophobic solutes like Mesitol.

PropertyValueImplication for Mesitol
DMSO Hygroscopicity High (Absorbs >30% w/w water at equilibrium)Rapidly changes solvent polarity, forcing Mesitol out of solution.[3]
DMSO Freezing Point 18.5°C (Pure)Diagnostic Indicator: If your DMSO solution does not freeze in the fridge (4°C), it contains significant water (>5%).[3]
Mesitol Solubility High in organics; Low in water (~1 g/L)highly susceptible to "crashing out" upon water ingress.[3]
The Chemical Risk: Oxidation

2,4,6-trimethylphenol is sterically hindered, which offers some protection, but it remains an electron-rich phenol. In the presence of moisture and light, it oxidizes to form 2,3,5-trimethyl-1,4-benzoquinone .

Visual Indicator:

  • Clear/Colorless: Stable Mesitol.

  • Pale Yellow: Early oxidation (Quinone formation).

  • Brown/Red: Advanced degradation/Polymerization.

Visualization: The Degradation Cycle

Figure 1: The mechanistic pathway of Mesitol failure in DMSO solutions.

MesitolDegradation cluster_0 Environment cluster_1 The Solution System cluster_2 Failure Modes Atmosphere Atmospheric Moisture (H2O) DMSO_Dry Anhydrous DMSO (Hygroscopic Driver) Atmosphere->DMSO_Dry Absorption (Rapid) DMSO_Wet Hydrated DMSO (Polarity Shift) DMSO_Dry->DMSO_Wet + H2O Accumulation Mesitol 2,4,6-Trimethylphenol (Solute) Mesitol->DMSO_Dry Dissolves Oxidation Oxidation to Trimethyl-benzoquinone Mesitol->Oxidation Slow Intrinsic Oxidation Precip Precipitation (Antisolvent Effect) DMSO_Wet->Precip Solubility Collapse DMSO_Wet->Oxidation Catalyzes (with Light/O2)

Caption: Figure 1. Moisture ingress via DMSO triggers both physical precipitation and chemical oxidation of 2,4,6-trimethylphenol.

Module 2: Preparation & Storage Protocols

Follow these steps to ensure experimental reproducibility.

Protocol A: The Inert Loop Preparation

Use this for preparing stock solutions >10 mM.

  • Equilibrate: Allow the DMSO bottle to reach room temperature before opening to prevent condensation on the cold liquid surface.

  • Dry the Solvent: If the DMSO has been opened previously, add activated 4Å Molecular Sieves (20% w/v) and let stand for 24 hours.

    • Validation: The DMSO should freeze solid if placed in a refrigerator (4°C) for 30 minutes. If it remains liquid, it is too wet.

  • Weighing: Weigh 2,4,6-trimethylphenol quickly. Do not leave the solid powder exposed on the balance for extended periods.

  • Dissolution:

    • Add DMSO to the vial first, then add the solid Mesitol.

    • Flush the headspace with Argon or Nitrogen gas immediately.

    • Cap tightly (Parafilm is insufficient for long-term storage; use screw caps with PTFE liners).[3]

Protocol B: Thawing Frozen Stocks

DMSO freezes at 18.5°C. Improper thawing pulls in water.

  • Do not open the vial immediately upon removal from the freezer.

  • Place the vial in a desiccator or a sealed bag until it reaches room temperature.

  • Why? Opening a cold vial (−20°C) in humid lab air causes immediate condensation of water into the DMSO, degrading the stock for the next use.

Module 3: Troubleshooting & FAQs

Visualization: Troubleshooting Decision Tree

Figure 2: Logic flow for resolving common solution issues.

Troubleshooting Start Issue Detected CheckType Identify Symptom Start->CheckType Precip Cloudiness / Solids CheckType->Precip Color Yellow / Brown Color CheckType->Color Freezing Won't Freeze at 4°C CheckType->Freezing Heat Action: Gentle Warm (37°C) + Vortex Precip->Heat Physical Change Discard Action: Discard Solution (Irreversible Oxidation) Color->Discard Chemical Change Dry Action: Add 4Å Mol Sieves or Purchase Fresh DMSO Freezing->Dry Water Contamination

Caption: Figure 2.[3] Decision matrix for handling Mesitol/DMSO anomalies. Color change indicates chemical degradation; precipitation is often reversible.

FAQ: Common Issues

Q1: My solution turned yellow overnight. Is it still usable?

  • Answer: No. The yellow color indicates the formation of quinones (likely 2,3,5-trimethyl-1,4-benzoquinone). These are chemically distinct from Mesitol and will interfere with biological assays (acting as electrophiles or redox cyclers). Discard the solution and prepare fresh under inert gas.

Q2: I see crystals at the bottom of the tube after thawing. Did the compound degrade?

  • Answer: Likely not.[3] This is usually precipitation , not degradation.

    • Cause: As DMSO freezes, it pushes the solute into a hyper-concentrated liquid phase before solidifying. Upon thawing, the compound may not redissolve immediately.

    • Fix: Warm the tube to 37°C and vortex. If it redissolves clear and colorless, it is safe to use.

Q3: Can I use "anhydrous" DMSO from a bottle opened 3 months ago?

  • Answer: Risky. Even with a septum, DMSO absorbs moisture.

    • Test: Place 1 mL in a glass tube and put it in the fridge (4°C). If it doesn't freeze solid within 1 hour, the water content is >5%. Do not use this for Mesitol stock preparation.

Q4: Why does my pipette drip when handling this solution?

  • Answer: DMSO has a low surface tension and high wetting capability. This is normal. Use positive displacement pipettes for higher accuracy, or pre-wet standard tips by aspirating and dispensing the solution 3 times before the final draw.

References

  • Gaylord Chemical. (2021).[4] Dimethyl Sulfoxide (DMSO) Physical Properties and Handling Guide.[4] Gaylord Chemical Company.[4][5][6][7]

  • PubChem. (n.d.). 2,4,6-Trimethylphenol (Compound Summary).[8][9] National Library of Medicine.

  • Echemi. (2014).[3][10] Hygroscopic behaviour of DMSO - Absorption Rates.[2][10] Chemistry Stack Exchange / Echemi Archives.

  • MedChemExpress. (n.d.). 2,4,6-Trimethylphenol Product & Solubility Guide.

  • Royal Society of Chemistry. (2014). Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone.[3][11] Catalysis Science & Technology.

Sources

Technical Support Center: Purification of 2,4,6-Trimethylphenol (Mesitol)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #SEP-TMP-2026 Subject: Separation of 2,4,6-trimethylphenol from 2,6-xylenol byproducts Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are likely encountering difficulty separating 2,4,6-trimethylphenol (Mesitol) from 2,6-xylenol (2,6-dimethylphenol) due to two converging physical factors:

  • "Cryptophenol" Character: Both molecules possess ortho-methyl substitution, rendering them sterically hindered.[1] They do not form stable salts with aqueous sodium hydroxide, making standard acid-base extraction ineffective.[1]

  • Thermal Proximity: While their boiling points differ by

    
    , their structural similarity often leads to non-ideal distillation behavior (entrainment) unless specific reflux ratios are maintained.[1]
    

This guide provides a troubleshooting workflow combining High-Efficiency Vacuum Rectification (for bulk separation) and Melt Crystallization (for ultra-purification).[1]

Part 1: Physical Property Analysis

Before troubleshooting, verify your target parameters against this validated data set.

Property2,4,6-Trimethylphenol (Target)2,6-Xylenol (Impurity)Separation Implication
Boiling Point (1 atm) 220°C203°C

.[1] Distillation is feasible but requires high plate count.[1]
Melting Point 70–73°C43–45°CCRITICAL: High MP of Mesitol poses a freezing risk in condensers.[1]
pKa (Acidity) 10.88 (Very Weak)10.62 (Weak)Both are too weak for quantitative extraction with aq.[1] NaOH.
Solubility (Water) ~1.0 g/L~6.0 g/LLow water solubility limits aqueous processing.[1]

Part 2: Troubleshooting Guides (Q&A)

Module A: Distillation & Rectification

Q: I am distilling the mixture, but the Mesitol fraction still contains 5-10% Xylenol. Why isn't the separation sharp?

A: This is likely a Reflux Ratio or Column Efficiency issue. While a


 difference suggests easy separation, the vapor pressure curves of these homologs are parallel.
  • The Fix: You need a column with at least 30–40 theoretical plates .[1] A simple Vigreux column is insufficient.[1] Use a packed column (e.g., Sulzer packing or Raschig rings).

  • Protocol Adjustment: Set your Reflux Ratio (R:D) to at least 10:1 during the transition phase. Xylenol is the "light key" (comes off first). You must sacrifice yield for purity at the cut-point.[1]

Q: My distillation column keeps plugging up, causing dangerous pressure spikes. What is happening?

A: You are experiencing Condenser Freezing . Mesitol melts at


.[1][2] If you use standard tap water (

) or a chiller in your condenser, the Mesitol vapor will desublime or freeze immediately upon contact, blocking the path.
  • The Fix: Use a tempered water loop for your condenser.[1] The coolant temperature must be maintained between 50°C and 60°C .[1] This keeps the Mesitol liquid (supercooled) or just warm enough to flow back down without solidifying, while still condensing the vapor.

Q: Can I use vacuum distillation to lower the temperatures?

A: Yes, and it is highly recommended to prevent thermal oxidation.

  • Target Pressure: 10–20 mbar.

  • Effect: At 20 mbar, the boiling point of 2,6-xylenol drops to

    
     and Mesitol to 
    
    
    
    .
  • Warning: The

    
     often compresses slightly under vacuum.[1] Do not go below 5 mbar, or the separation efficiency per plate will drop significantly.
    
Module B: Crystallization (The Polishing Step)

Q: Distillation got me to 95% purity, but I need >99%. Recrystallization from ethanol isn't working well.

A: Solvent recrystallization is often inefficient here due to high solubility of both components in organic solvents.[1] Switch to Melt Crystallization . Because Mesitol has a significantly higher melting point (


) than the eutectic mixture with Xylenol, it is an ideal candidate for purification by cooling.

Q: The mixture is "oiling out" instead of forming crystals. How do I fix this?

A: This occurs when the impurity concentration is too high, depressing the melting point below the phase separation temperature.

  • The Fix: Seed the mixture.

    • Cool the crude melt to

      
      .
      
    • Add a small crystal of pure 2,4,6-trimethylphenol (seed).[1]

    • Ramp the temperature down very slowly (

      
      /min) to 
      
      
      
      .
    • The Mesitol will crystallize out, leaving the Xylenol enriched in the liquid "mother liquor."

Module C: Chemical Extraction

Q: Why can't I just wash the Xylenol out with Sodium Hydroxide (NaOH)?

A: You are dealing with Cryptophenols .[1] Both 2,6-xylenol and 2,4,6-trimethylphenol have methyl groups flanking the hydroxyl (-OH) group. These methyl groups create a "steric fence," preventing water molecules from solvating the phenoxide ion.

  • Result: Even if NaOH deprotonates the phenol, the salt is unstable in water and hydrolyzes back to the oil.

  • Alternative: If you must use chemical separation, you require Claisen’s Alkali (KOH dissolved in methanol with a small amount of water). The methanolic environment allows for better solvation of the hindered phenoxides.[1] However, since both molecules are hindered, selectivity will be poor. Stick to physical separation (Distillation/Crystallization).

Part 3: Visual Workflows

Workflow 1: Recommended Purification Cascade

This diagram outlines the logical flow from crude reaction mixture to pharmaceutical-grade purity.[1]

PurificationProtocol Crude Crude Mixture (Mesitol + Xylenol) VacDist Vacuum Rectification (30+ Plates, Reflux 10:1) Crude->VacDist Feed Distillate Distillate (Top) Enriched 2,6-Xylenol VacDist->Distillate T < 100°C (at 20 mbar) Bottoms Bottoms (Residue) >90% Mesitol VacDist->Bottoms T > 100°C MeltCryst Melt Crystallization (Cool to 50°C) Bottoms->MeltCryst Polishing MotherLiq Mother Liquor (Recycle to Distillation) MeltCryst->MotherLiq Oil/Residue FinalProd Final Product Mesitol (>99.5%) MeltCryst->FinalProd Crystals MotherLiq->VacDist Recycle Loop

Caption: Integrated workflow for isolating Mesitol. Note the recycle loop for the mother liquor to maximize yield.

Workflow 2: The "Cryptophenol" Effect

Understanding why standard extraction fails is crucial for experimental design.[1]

StericHindrance Phenol Standard Phenol (Unblocked) NaOH Aq. NaOH Wash Phenol->NaOH Mesitol 2,4,6-Trimethylphenol (Sterically Hindered) Mesitol->NaOH Result1 Stable Phenoxide (Dissolves in Water) NaOH->Result1 Accessible -OH Result2 Unstable Salt (Hydrolyzes -> Oils Out) NaOH->Result2 Blocked by ortho-Methyls

Caption: Mechanistic failure of aqueous extraction due to steric shielding of the hydroxyl group.

Part 4: Validated Experimental Protocol

Protocol: High-Efficiency Vacuum Rectification

Objective: Isolate 2,4,6-trimethylphenol to >95% purity from a xylenol-rich matrix.

  • Equipment Setup:

    • Flask: Round-bottom flask with magnetic stirring (or capillary bubbler).[1]

    • Column: Vacuum-jacketed silvered column (60 cm length) packed with glass helices or Sulzer EX packing.

    • Head: Solenoid-controlled reflux divider.[1]

    • Condenser: IMPORTANT: Connect to a circulating bath set to 55°C . Do not use cold tap water.[1]

  • Procedure:

    • Step 1: Charge flask and apply vacuum (Target: 20 mbar ).

    • Step 2: Heat oil bath to

      
       to initiate boil-up.
      
    • Step 3: Total Reflux (Infinity:1) for 30 minutes to equilibrate the column.

    • Step 4: Collect Fore-run (Xylenol fraction).[1] Set Reflux Ratio to 10:1 .

      • Observation: Vapor temp will stabilize around

        
         (at 20 mbar).[1]
        
    • Step 5: Transition. When vapor temp rises rapidly >

      
      , switch receivers. This is the "slop" cut.[1]
      
    • Step 6: Product Collection. Vapor temp stabilizes

      
       (at 20 mbar).[1] Collect until pot temp rises significantly.
      
  • Safety Check: Ensure the vacuum trap is cooled with dry ice/acetone to catch any volatiles that bypass the warm condenser.[1]

References

  • National Institute of Standards and Technology (NIST). (2025).[1][3] Phenol, 2,4,6-trimethyl- Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[1][3] Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.).[1] 2,6-Xylenol Physical Properties. Retrieved February 9, 2026, from [Link]

  • Google Patents. (1976).[1] Process for the preparation of 2,4,6-trimethylphenol (US3968172A). Retrieved February 9, 2026, from

  • ResearchGate. (2025). Purification of the 2,6-Xylenol/m-Cresol Mixture by a New Separation Technique Combining Distillation and Crystallization. Retrieved February 9, 2026, from [Link]

Sources

Validation & Comparative

1H NMR and 13C NMR spectral data for 2,4,6-trimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1H and 13C NMR Spectral Analysis of 2,4,6-Trimethylphenol

Executive Summary & Application Scope

2,4,6-Trimethylphenol (Mesitol, CAS: 527-60-6) is a critical sterically hindered phenol used as a radical scavenger, antioxidant intermediate, and precursor in the synthesis of Vitamin E analogues and photo-oxidation probes. In drug development, its precise identification is paramount because its methylation pattern dictates its metabolic stability and steric protection of the hydroxyl group.[1]

This guide provides a definitive spectral analysis of 2,4,6-trimethylphenol, focusing on nuclear magnetic resonance (NMR) spectroscopy. Unlike standard datasheets, this document distinguishes Mesitol from its structural isomers (e.g., 2,3,5-trimethylphenol) through symmetry-based spectral logic, providing researchers with a self-validating method for purity assessment.[1]

Experimental Methodology & Protocol

To ensure reproducible spectral data, the following protocol adheres to rigorous analytical standards. Causal factors such as solvent choice and concentration significantly impact the phenolic hydroxyl (-OH) proton shift.[1]

Sample Preparation Protocol
  • Solvent Selection:

    • Chloroform-d (CDCl₃): Recommended for routine structural confirmation.[1] The -OH signal typically appears broad and concentration-dependent (approx.[1] 4.0–4.5 ppm).[1][2]

    • DMSO-d₆: Recommended for quantitative analysis of the hydroxyl proton.[1] The strong hydrogen-bonding capability of DMSO shifts the -OH signal downfield (approx.[1] 8.0–9.0 ppm) and sharpens the peak, decoupling it from exchange processes.[1]

  • Concentration: Prepare a 10–15 mg/mL solution. Higher concentrations in non-polar solvents (CDCl₃) can cause the -OH peak to drift downfield due to intermolecular hydrogen bonding.[1]

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1][3]

Instrument Parameters
  • Frequency: 400 MHz (1H) / 100 MHz (13C) or higher is recommended to resolve long-range coupling, though the high symmetry of Mesitol makes 90 MHz sufficient for basic ID.[1]

  • Temperature: 298 K (25°C).[1]

1H NMR Spectral Analysis

The proton NMR spectrum of 2,4,6-trimethylphenol is characterized by its high molecular symmetry (


), which simplifies the signal pattern significantly compared to its isomers.[1]
1H NMR Data Table (in CDCl₃)
AssignmentShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Structural Insight
Ar-H (3, 5)6.77 Singlet (s)2H-Equivalent meta-protons due to symmetry axis through C1-C4.[1]
-OH 4.42 *Broad Singlet1H-Position is highly variable; concentration/solvent dependent.[1]
p-CH₃ (4)2.22 Singlet (s)3H-Unique methyl environment at the para-position.[1]
o-CH₃ (2, 6)2.20 Singlet (s)6H-Two equivalent methyls at ortho-positions.[1]

*Note: The -OH shift can range from 4.0 to 5.0 ppm in CDCl₃ depending on water content and concentration.

Interpretation Logic
  • Symmetry Check: The aromatic region shows only one singlet (2H).[1] If you see doublets or multiple aromatic signals, the sample is not 2,4,6-trimethylphenol (likely an asymmetric isomer like 2,3,5-TMP).[1]

  • Methyl Ratio: The aliphatic region must show two distinct singlets with a 2:1 integration ratio (6H : 3H).[1] The ortho-methyls (6H) are slightly shielded relative to the para-methyl (3H) or very close in shift.[1]

13C NMR Spectral Analysis

The Carbon-13 spectrum further validates the symmetry.[1] A pure sample will display a minimal number of signals due to the equivalence of carbon pairs.[1]

13C NMR Data Table (in CDCl₃)
Carbon EnvironmentShift (δ, ppm)Signal CountAssignment
C-OH (Quaternary)150.8 1C1 (Deshielded by Oxygen)
C-Me (Quaternary)129.2 1C4 (Para-position)
C-H (Methine)129.0 1 (2C equivalent)C3, C5 (Meta-positions)
C-Me (Quaternary)122.7 1 (2C equivalent)C2, C6 (Ortho-positions)
Methyl (Aliphatic)20.4 1Para-Methyl (C4-C H₃)
Methyl (Aliphatic)15.8 1Ortho-Methyls (C2,6-C H₃)

Note: Chemical shifts are approximate (±0.5 ppm) and solvent dependent.[1]

Interpretation Logic
  • Total Signals: You should observe exactly 6 distinct signals (4 aromatic, 2 aliphatic).[1]

  • Differentiation: Isomers like 2,4,5-trimethylphenol lack this symmetry and will display 9 distinct signals (6 aromatic, 3 aliphatic).[1]

Comparative Performance: Mesitol vs. Isomers

This section objectively compares 2,4,6-trimethylphenol with its most common impurity/isomer, 2,3,5-trimethylphenol , to aid in rapid identification.[1]

Table 3: Isomer Differentiation Matrix
Feature2,4,6-Trimethylphenol (Mesitol) 2,3,5-Trimethylphenol Diagnostic Action
Symmetry High (

)
None (

)
Check signal count.[1]
Methyl Peaks (1H) 2 Signals (Ratio 2:1)3 Signals (Ratio 1:1:1)Count methyl singlets.
Aromatic Peaks (1H) 1 Singlet (2H)2 Singlets (1H each)Check aromatic splitting/count.
13C Signal Count 6 Signals Total9 Signals TotalCount total carbon lines.
Melting Point 70–73 °C92–95 °CSecondary validation.[1]

Visualization: Identification Workflow

The following diagram illustrates the logical decision tree for validating 2,4,6-trimethylphenol purity using NMR data.

NMR_Identification Start Start: Acquire 1H NMR (CDCl3) Aromatic Analyze Aromatic Region (6.5 - 7.5 ppm) Start->Aromatic OneSignal 1 Singlet (2H) Symmetric Aromatic->OneSignal Yes TwoSignals 2 Signals (1H each) Asymmetric Aromatic->TwoSignals No Methyl Analyze Aliphatic Region (2.0 - 2.4 ppm) OneSignal->Methyl Result_Fail IDENTIFIED ISOMER: Likely 2,3,5- or 2,4,5-TMP TwoSignals->Result_Fail TwoMePeaks 2 Singlets Integration 2:1 Methyl->TwoMePeaks Yes ThreeMePeaks 3 Singlets Integration 1:1:1 Methyl->ThreeMePeaks No Result_Pass CONFIRMED: 2,4,6-Trimethylphenol TwoMePeaks->Result_Pass ThreeMePeaks->Result_Fail

Caption: Logical workflow for distinguishing 2,4,6-trimethylphenol from asymmetric isomers using 1H NMR signal multiplicity.

References

  • National Institute of Standards and Technology (NIST). Phenol, 2,4,6-trimethyl- Spectral Data.[1] NIST Chemistry WebBook, SRD 69.[1][4] Available at: [Link][1]

  • PubChem. 2,4,6-Trimethylphenol Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[1][2][5][6] Available at: [Link]

Sources

Technical Guide: FTIR Analysis of Steric Effects on the O-H Stretch in 2,4,6-Trimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of 2,4,6-trimethylphenol (Mesitol) , specifically focusing on the O-H stretching vibration. In drug development and antioxidant research, the O-H stretch serves as a critical molecular probe for steric hindrance and hydrogen bonding capacity .

Unlike standard phenols, 2,4,6-trimethylphenol exhibits a unique spectral signature due to the "ortho-effect" of the methyl groups. This guide compares its performance against unhindered alternatives (Phenol) and highly hindered alternatives (BHT), providing a validated experimental protocol to distinguish "free" versus "hydrogen-bonded" hydroxyl species.

Fundamental Mechanism: The O-H Oscillator as a Steric Probe

The O-H stretching vibration is highly sensitive to its local environment. In FTIR analysis, it exists in two distinct states:[1]

  • Free O-H (

    
    ):  A sharp, high-frequency band (~3600–3650 cm⁻¹) representing a hydroxyl group vibrating in isolation, free from intermolecular interactions.
    
  • Hydrogen-Bonded O-H (

    
    ):  A broad, lower-frequency band (~3200–3550 cm⁻¹) caused by the weakening of the O-H bond as the proton interacts with an acceptor (usually the oxygen of another phenol molecule).
    
The Steric Gate

The "performance" of 2,4,6-trimethylphenol is defined by the steric gating provided by the two ortho-methyl groups. These groups create a physical barrier that impedes—but does not fully block—the approach of other molecules. This results in a spectral profile that is intermediate between unhindered phenols and "cryptophenols" (sterically isolated phenols).

Comparative Analysis: Mesitol vs. Alternatives

To understand the specific spectral behavior of 2,4,6-trimethylphenol, we must compare it against the baseline (Phenol) and the sterically saturated alternative (BHT).

Alternative 1: Phenol (Unhindered Baseline)
  • Structure: No ortho-substituents.

  • Behavior: Forms strong intermolecular hydrogen bonds (dimers, trimers, polymers).

  • Spectrum: In neat liquid or solid form, the spectrum is dominated by a massive, broad absorption centered around 3300 cm⁻¹ . The sharp "free" O-H peak is often invisible unless the sample is diluted to <0.01 M in a non-polar solvent.

The Product: 2,4,6-Trimethylphenol (Mesitol)
  • Structure: Methyl groups at positions 2 and 6.

  • Behavior: The ortho-methyl groups provide moderate steric hindrance. They reduce the equilibrium constant for dimerization.

  • Spectrum:

    • Free O-H: Appears as a sharp, distinct peak at ~3620 cm⁻¹ . Unlike phenol, this peak is often visible even in more concentrated solutions because a significant fraction of molecules remains monomeric.

    • Bonded O-H: A broad band is still present (indicating some association), but it is less intense and shifted to a higher frequency compared to phenol, reflecting weaker H-bonds.[2]

Alternative 2: BHT (Sterically Saturated)
  • Structure: tert-Butyl groups at positions 2 and 6 (2,6-di-tert-butyl-4-methylphenol).[3]

  • Behavior: The bulky tert-butyl groups effectively "lock" the O-H group, preventing the close approach required for intermolecular hydrogen bonding.

  • Spectrum: Exhibits a single, sharp peak at ~3650 cm⁻¹ (Free O-H).[2] The broad H-bonded band is virtually absent, even in the solid state.

Summary Data Table
FeaturePhenol (Unhindered)2,4,6-Trimethylphenol (Target)BHT (Highly Hindered)
Steric Class NoneIntermediate (Methyl)High (tert-Butyl)
Free O-H (

)
~3610 cm⁻¹ (Weak/Hidden)~3620 cm⁻¹ (Distinct) ~3650 cm⁻¹ (Dominant)
Bonded O-H (

)
~3300 cm⁻¹ (Very Strong/Broad)~3400–3500 cm⁻¹ (Moderate) Absent / Very Weak
H-Bonding State Polymeric aggregatesMonomer/Dimer Equilibrium Monomer (Isolated)
Detection Limit (Free OH) Requires high dilution (<0.01 M)Visible at moderate dilution Visible in solid/neat form

Visualization: Steric Modulation Pathway

The following diagram illustrates the equilibrium pathway and how steric bulk inhibits the transition from the "Free" state to the "Bonded" state.

StericPathway cluster_mesitol 2,4,6-Trimethylphenol Dynamics Free Free O-H Monomer (Sharp Peak ~3620 cm⁻¹) Collision Molecular Collision Free->Collision Diffusion Bonded H-Bonded Polymer (Broad Band ~3400 cm⁻¹) Collision->Bonded Association Blocker_Me Ortho-Methyl Effect (Partial Blockage) Blocker_Me->Collision Reduces Frequency Blocker_tBu Ortho-t-Butyl Effect (Total Blockage) Blocker_tBu->Collision Prevents Interaction

Caption: Figure 1. Steric gating mechanism. Ortho-methyl groups (Mesitol) partially inhibit H-bonding, maintaining a population of free monomers, whereas t-butyl groups (BHT) completely block this pathway.

Experimental Protocol: The Dilution Validation

To scientifically validate the identity of the O-H stretch in 2,4,6-trimethylphenol, one cannot rely on a single scan. You must perform a Dilution Series . This protocol uses the concentration-dependence of the equilibrium to distinguish free from bonded peaks.

Reagents & Equipment[4][5]
  • Analyte: 2,4,6-Trimethylphenol (High Purity >99%).

  • Solvent: Carbon Tetrachloride (CCl₄) or Carbon Disulfide (CS₂). Note: These non-polar solvents are chosen because they do not form H-bonds with the phenol.

  • Instrument: FTIR Spectrometer with liquid cell (NaCl or KBr windows). Path length: 0.1 mm to 1.0 mm (variable path length is ideal).

Step-by-Step Methodology
  • Preparation of Stock Solution (Concentrated):

    • Dissolve 2,4,6-trimethylphenol in CCl₄ to create a 1.0 M solution.

    • Prediction: At this concentration, intermolecular H-bonding is significant.[2] Expect a visible broad band at ~3450 cm⁻¹ and a smaller sharp peak at ~3620 cm⁻¹.[2]

  • Serial Dilution:

    • Prepare a series of dilutions: 0.1 M , 0.01 M , and 0.001 M .

    • Crucial Step: As you dilute, you must increase the path length of the cell (if possible) or increase gain to maintain signal-to-noise ratio, as the absolute number of molecules in the beam path decreases.

  • Data Acquisition:

    • Scan each sample from 4000 cm⁻¹ to 3000 cm⁻¹.

    • Subtract the pure solvent background carefully.

  • Analysis of Trends (Self-Validation):

    • Self-Validating Check: Observe the ratio of the two peaks.

    • As concentration decreases :

      • The broad band (~3450 cm⁻¹) should decrease in intensity (relative to the sharp peak).

      • The sharp peak (~3620 cm⁻¹) should persist and become the dominant feature.

References

  • Doc Brown's Chemistry. Infrared spectrum of phenol. Retrieved from [Link]

  • LibreTexts Chemistry. Spectroscopy of Alcohols and Phenols. Retrieved from [Link][1][4][5][6][7][8][9][10][11][12][13][14]

  • Royal Society Publishing. Solvent effects on the infra-red spectra of hindered phenols. Retrieved from [Link]

  • National Institutes of Health (PubChem). 2,6-Di-tert-butyl-4-methylphenol (BHT) Compound Summary. Retrieved from [Link]

  • ResearchGate. IR spectra of the OH stretching vibrations of methoxyphenol. Retrieved from [Link]

Sources

Comparative Guide: Crystal Structure Analysis of Metal-Mesitol Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Ligand

In the engineering of metal-organic frameworks and catalytic active sites, ligand sterics dictate performance. While unsubstituted phenols often lead to uncontrollable oligomerization and 2,6-di-tert-butylphenols (BHT) frequently shut down reactivity due to excessive bulk, Mesitol (2,4,6-trimethylphenol) occupies the critical "Goldilocks" zone.

This guide provides a technical comparison of Metal-Mesitol complexes against their steric alternatives, focusing on crystallographic outcomes, structural stability, and synthesis protocols. We analyze why the mesityl scaffold is the preferred choice for isolating reactive monomeric species without completely occluding the metal center.

Part 1: The Steric-Electronic Nexus (Comparative Analysis)

The choice of aryloxide ligand fundamentally alters the coordination geometry and nuclearity of the resulting metal complex. The following comparison evaluates Mesitol against its primary alternatives using a Group 4 (Titanium/Zirconium) or Group 13 (Aluminum) metal center as the standard model.

Comparative Performance Matrix
FeaturePhenol (PhOH) Mesitol (MesOH) BHT (2,6-di-tBu-PhOH)
Steric Bulk LowMedium High
Primary Structure Oligomeric / PolymericMonomeric / Dimeric Strictly Monomeric
Coordination Mode Bridging (

)
Terminal & Bridging Terminal Only
M-O-C Angle



(Linear)
Reactivity Access High (Unstable)Balanced (Tunable) Low (Inert)
Crystallization Difficult (Amorphous ppt)Excellent (Facile) Good (Disorder common)
Mechanistic Insight
  • Phenol: Lacks ortho-substituents, allowing the oxygen lone pairs to bridge multiple metal centers. This results in insoluble polymeric "brick dust" that is useless for catalysis or structural analysis.

  • Mesitol: The ortho-methyl groups provide just enough steric pressure to prevent infinite polymerization, often stabilizing discrete dimers or monomers. Crucially, the methyl groups are not so bulky that they prevent the approach of substrates (like ethylene or lactide) during catalysis.

  • BHT: The massive tert-butyl groups force a linear M-O-C bond to relieve steric strain, often chemically "wrapping" the metal in a protective shell that kills catalytic activity.

Part 2: Visualization of Ligand Logic

The following decision tree illustrates the logical pathway for selecting Mesitol over alternatives based on structural goals.

LigandSelection Start Target Metal Complex Goal Define Structural Goal Start->Goal Polymer Polymeric/Cluster (High Nuclearity) Goal->Polymer Stable Cluster Discrete Discrete Molecular Species Goal->Discrete Catalyst/Active Site Phenol Use Phenol (PhOH) Result: Bridging Oxides Polymer->Phenol Reactivity Is Substrate Access Required? Discrete->Reactivity BHT Use BHT (2,6-tBu) Result: Inert Monomer Reactivity->BHT No (Stabilization Only) Mesitol Use Mesitol (2,4,6-Me3) Result: Reactive Monomer/Dimer Reactivity->Mesitol Yes (Catalysis)

Figure 1: Decision matrix for aryloxide ligand selection. Green path indicates the optimal use case for Mesitol.

Part 3: Experimental Protocol (Synthesis & Crystallization)

Objective: Synthesis and crystallization of [Al(OMes)3], a representative Lewis acidic complex used in ring-opening polymerization.

Safety: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line or Glovebox techniques.

Materials
  • Precursor: Trimethylaluminum (

    
    ) (2.0 M in Toluene). Pyrophoric.
    
  • Ligand: 2,4,6-Trimethylphenol (Mesitol), sublimed prior to use.

  • Solvent: Toluene (anhydrous), Hexane (anhydrous).

Step-by-Step Workflow
  • Ligand Preparation:

    • Dissolve Mesitol (3.0 equiv) in anhydrous Toluene in a Schlenk flask.

    • Cool to

      
       using an ice bath.
      
  • Metallation:

    • Slowly add

      
       (1.0 equiv) via syringe against a counter-flow of inert gas.
      
    • Observation: Vigorous evolution of Methane gas (

      
      ).
      
    • Reaction:

      
      
      
  • Equilibration:

    • Allow the solution to warm to room temperature and stir for 2 hours.

    • Note: Ensure complete gas evolution ceases to verify full substitution.

  • Crystallization (The Critical Step):

    • Concentrate the toluene solution under vacuum to approx. 50% volume.

    • Layer anhydrous Hexane (ratio 1:1) carefully on top of the toluene solution.

    • Place at

      
       for 24-48 hours.
      
    • Why? Mesitol complexes are highly soluble; cold layering is required to induce the formation of X-ray quality block crystals rather than rapid powder precipitation.

Crystallization Workflow Diagram

CrystallizationProtocol React Reaction (Toluene, 25°C) Conc Concentrate (Vac, 50% Vol) React->Conc Remove volatiles Layer Layering (+Hexane) Conc->Layer Reduce solubility Cool Cooling (-30°C, 48h) Layer->Cool Nucleation Harvest Harvest (Cold Oil) Cool->Harvest Crystal growth Mount X-Ray Mount (Cryoloop) Harvest->Mount Analysis

Figure 2: Workflow for isolating air-sensitive Metal-Mesitol crystals.

Part 4: Structural Analysis & Refinement

When solving the crystal structure of Metal-Mesitol complexes, specific crystallographic challenges arise.

Key Structural Parameters to Verify

Upon solving the structure (using SHELX or OLEX2), verify the following metrics to confirm the "Goldilocks" effect:

  • M-O-C Bond Angle:

    • Expect a range of

      
       .
      
    • Significance: Angles

      
       indicate insufficient steric bulk (potential for oligomerization). Angles approaching 
      
      
      
      suggest significant
      
      
      -donation from the oxygen to the metal, often seen in highly electron-deficient metal centers.
  • Agostic Interactions:

    • Check for short contacts between the Metal center and the ortho-methyl hydrogens (

      
      ).
      
    • Significance: These interactions stabilize the low-coordinate metal center, a unique feature of Mesitol ligands that BHT cannot offer (due to the distance of t-butyl methyls).

Handling Disorder

Mesitol complexes often exhibit rotational disorder of the mesityl ring about the M-O bond.

  • Symptom: Elongated thermal ellipsoids on the ortho-methyl carbons.

  • Fix: Use the AFIX 66 (rigid group) command in SHELX for the phenyl ring or split the position of the methyl groups if two distinct conformers are visible.

References

  • Rothwell, I. P. (1988). The organometallic chemistry of metal alkoxides and aryloxides. Accounts of Chemical Research, 21(4), 153-159. Link

  • Durfee, L. D., & Rothwell, I. P. (1988). Cyclometallation of 2,6-di-tert-butylphenoxide ligands by early transition metals. Chemical Reviews, 88(7), 1059-1079. Link

  • Hitchcock, P. B., Lappert, M. F., et al. (1983). Synthesis and structures of some bulky aryloxides of aluminium. Journal of the Chemical Society, Dalton Transactions, (11), 2433-2441. Link

  • Munoz-Hernandez, M. A. (2002). Synthesis and structures of aluminum alkanethiolate complexes. Inorganic Chemistry, 41(15), 3843-3849.[1] Link

Sources

Comparative Guide: Mass Spectrometric Differentiation of Trimethylphenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trimethylphenols (TMPs) are critical intermediates in the synthesis of Vitamin E, polyphenolic antioxidants, and pharmaceuticals. With a molecular weight of 136.19 g/mol , all TMP isomers share identical elemental composition (


). Under standard Electron Ionization (EI) at 70 eV, these isomers exhibit highly congruent fragmentation patterns, making definitive identification via mass spectrometry (MS) alone prone to false positives.

This guide provides a technical comparison of the fragmentation kinetics of symmetric (e.g., 2,4,6-TMP) versus asymmetric (e.g., 2,3,5-TMP) isomers. It establishes a validated workflow combining spectral abundance ratios with retention indexing to ensure data integrity in drug development and environmental monitoring.

Mechanistic Fragmentation Analysis

To interpret the spectra of TMPs, one must understand the causality of the ion formation. The fragmentation is governed by the stability of the resulting carbocation and the "Ortho Effect."

The Dominant Pathway: Benzylic Cleavage

The universal feature of TMP spectra is the intense base peak at m/z 121 .

  • Ionization: The molecular ion (

    
    , m/z 136) is formed.
    
  • 
    -Cleavage:  A methyl radical (
    
    
    
    , 15 Da) is lost.
  • Rearrangement: The resulting cation (m/z 121) is not merely a benzyl cation but rearranges into a highly stable hydroxytropylium ion or a quinone methide structure. This stability explains why m/z 121 often constitutes 100% relative abundance.

Isomer-Specific Nuances
  • Symmetry Factor: 2,4,6-TMP is

    
     symmetric. The loss of any methyl group results in energetically equivalent cations, often leading to a sharper, more defined fragmentation path compared to asymmetric isomers like 2,3,5-TMP.
    
  • The Ortho-Effect: Isomers with methyl groups at the C2 or C6 positions (ortho to the -OH) can undergo hydrogen transfer, facilitating the loss of CO (

    
    ) or CHO (
    
    
    
    ) from the m/z 121 intermediate.
Visualization: Fragmentation Pathway

The following diagram illustrates the competitive pathways defining TMP spectral signatures.

TMP_Fragmentation M_Ion Molecular Ion (M+) m/z 136 M_15 [M-CH3]+ Hydroxytropylium m/z 121 (Base Peak) M_Ion->M_15 -CH3 (15 Da) M_15_CO [M-CH3-CO]+ m/z 93 M_15->M_15_CO -CO (28 Da) (Ring Contraction) M_15_C2H2 [M-CH3-C2H2]+ m/z 95 M_15->M_15_C2H2 -C2H2 M_91 Tropylium Ion m/z 91 M_15->M_91 -CH2O (30 Da) M_77 Phenyl Cation m/z 77 M_15_CO->M_77 -O M_91->M_77 -CH2

Figure 1: Mechanistic pathway of Trimethylphenol fragmentation under 70 eV Electron Ionization. The stability of the m/z 121 ion dominates the spectrum.

Comparative Profiling: 2,4,6-TMP vs. 2,3,5-TMP

While the major ions are identical, the Relative Abundance (RA) of minor ions provides the "fingerprint" necessary for differentiation.

Table 1: Spectral Fingerprint Comparison

Data normalized to Base Peak (m/z 121 = 100%).

Ion (m/z)Fragment Identity2,4,6-Trimethylphenol (Symmetric)2,3,5-Trimethylphenol (Asymmetric)Diagnostic Significance
136

(Molecular Ion)
50 - 60% 60 - 75% 2,3,5-TMP often retains a higher

abundance due to lack of steric crowding at the ortho-positions compared to 2,4,6-TMP.
121

100%100%Non-diagnostic (Base peak for both).
107

< 5%5 - 10%Higher in isomers where ring contraction is sterically favored.
91

(Tropylium)
10 - 15%15 - 20%Secondary rearrangement indicator.
77

(Phenyl)
5 - 8%8 - 12%Indicates complete ring degradation.

Critical Insight: The ratio of


 136 to 

121 is the primary mass spectral differentiator.
  • 2,4,6-TMP Ratio: ~0.55

  • 2,3,5-TMP Ratio: ~0.70

  • Note: These ratios are instrument-dependent (quadrupole vs. TOF) and must be calibrated with authentic standards.

Validated Experimental Protocol

To ensure reproducibility, the following GC-MS workflow is recommended. This protocol prioritizes chromatographic separation to support the subtle MS spectral differences.

Sample Preparation
  • Solvent: Dissolve 1 mg of TMP isomer in 1 mL of Dichloromethane (DCM) or Methanol (HPLC Grade).

  • Derivatization (Optional but Recommended): If peak tailing occurs due to the -OH group, silylate using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Reaction: Incubate 100 µL sample + 50 µL MSTFA at 60°C for 30 mins.

    • Shift: This shifts

      
       to m/z 208, drastically improving isomer resolution.
      
Instrumental Parameters (Agilent 7890/5977 Equivalent)
ParameterSettingRationale
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)Non-polar phase provides boiling-point based separation suitable for alkylphenols.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal van Deemter efficiency.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Oven Program 50°C (1 min)

10°C/min

280°C (5 min)
Slow ramp rate is crucial to separate isomers with close boiling points.
Ion Source EI, 70 eV, 230°CStandard ionization energy for library matching (NIST).
Scan Range m/z 40 - 350Captures low mass fragments and potential high-mass contaminants.
Analytical Workflow Diagram

Workflow Sample Crude Sample (Mixture of Isomers) Prep Dilution/Derivatization (MSTFA) Sample->Prep GC Gas Chromatography (DB-5ms Column) Prep->GC Injection MS Mass Spectrometry (EI Source 70eV) GC->MS Elution Data Data Processing (Extracted Ion Chromatogram) MS->Data TIC/SIM Decision Isomer ID (RI + Ion Ratio) Data->Decision Compare m/z 136:121

Figure 2: Step-by-step analytical workflow for unambiguous identification of TMP isomers.

Advanced Differentiation Strategy: Retention Indices (RI)

Since MS spectra are >90% similar, Retention Indices (RI) are the fail-safe mechanism for trustworthiness. You cannot rely on MS matching scores alone.

Protocol for RI Calculation:

  • Inject a

    
     n-alkane standard mix under the exact same conditions as the TMPs.
    
  • Calculate RI using the Van den Dool and Kratz equation.

  • Reference Values (on DB-5):

    • 2,4,6-TMP: RI

      
       1085
      
    • 2,3,5-TMP: RI

      
       1150
      
    • Note: 2,4,6-TMP elutes significantly earlier due to "shielding" of the hydroxyl group by the two ortho-methyls, reducing hydrogen bonding with the stationary phase.

Conclusion

While 2,4,6-TMP and 2,3,5-TMP share identical molecular weights and base peaks, they can be distinguished through a rigorous combination of ion abundance ratios (136/121) and chromatographic retention behavior . The symmetric 2,4,6-isomer displays a lower retention index and a lower relative abundance of the molecular ion compared to its asymmetric counterparts.

References

  • NIST Mass Spectrometry Data Center. 2,4,6-Trimethylphenol Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • NIST Mass Spectrometry Data Center. 2,3,5-Trimethylphenol Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms). [Link]

A Comparative Guide to the UV-Vis Absorption of 2,4,6-Trimethylphenoxyl Radical: Generation, Spectroscopy, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of the 2,4,6-trimethylphenol (TMP) phenoxyl radical, a transient species of significant interest in studies of antioxidant mechanisms, lignin degradation, and combustion chemistry. Designed for researchers, scientists, and professionals in drug development, this document details experimental protocols for the radical's generation and spectroscopic analysis, alongside a comparative assessment with other relevant phenoxyl radicals.

Introduction: The Significance of Phenoxyl Radicals

Phenoxyl radicals are critical intermediates in a vast array of chemical and biological processes. Their high reactivity stems from the unpaired electron delocalized over the aromatic ring and the oxygen atom. Understanding the electronic structure and reactivity of substituted phenoxyl radicals, such as the 2,4,6-trimethylphenoxyl radical, is paramount for elucidating reaction mechanisms and designing novel antioxidants and inhibitors of oxidative stress. UV-Vis spectroscopy serves as a powerful tool for the detection and characterization of these transient species, with their absorption maxima providing insights into their electronic structure and the influence of substituents.

The 2,4,6-trimethylphenoxyl radical is a particularly interesting case due to the presence of three electron-donating methyl groups on the aromatic ring. These substituents are expected to influence the stability and electronic transitions of the radical, and consequently, its UV-Vis absorption spectrum. This guide will explore the experimental determination of its absorption maxima and provide a framework for comparison with other phenoxyl radicals.

Generation of the 2,4,6-Trimethylphenoxyl Radical for Spectroscopic Analysis

The transient nature of the 2,4,6-trimethylphenoxyl radical necessitates in-situ generation for spectroscopic analysis. A common and effective method is through laser flash photolysis, a technique that allows for the creation of transient species and their immediate characterization.

Causality Behind Experimental Choices

The chosen method involves the generation of a primary radical species that subsequently reacts with the parent phenol (2,4,6-trimethylphenol) to produce the desired phenoxyl radical. This indirect approach is often favored as it allows for more controlled generation of the target radical and minimizes interference from the direct photolysis of the parent compound. The use of a photosensitizer, such as 2-acetonaphthone, is a classic example of this approach. The photosensitizer absorbs the laser pulse and, through intersystem crossing, forms a triplet state which can then initiate the radical reaction cascade.

Experimental Protocol: Laser Flash Photolysis

The following protocol outlines a representative method for generating the 2,4,6-trimethylphenoxyl radical and measuring its transient absorption spectrum.

Materials:

  • 2,4,6-Trimethylphenol (TMP)

  • 2-Acetonaphthone (photosensitizer)

  • 4-Cyanophenol

  • Aqueous buffer solution (e.g., phosphate buffer, pH 7)

  • High-purity nitrogen gas

  • Spectrophotometric grade solvent (e.g., water, acetonitrile)

Instrumentation:

  • Nanosecond transient absorption spectrometer

  • Pulsed laser system (e.g., Nd:YAG laser with appropriate wavelength selection, e.g., 266 nm or 355 nm)

  • Xenon arc lamp (for probe beam)

  • Monochromator

  • Photomultiplier tube (PMT) or CCD detector

  • Digital oscilloscope

Procedure:

  • Sample Preparation:

    • Prepare a solution of 2-acetonaphthone and 4-cyanophenol in the chosen aqueous buffer. A typical concentration for the photosensitizer is in the micromolar range (e.g., 150 µM), while the 4-cyanophenol concentration is higher (e.g., 2 mM).

    • Prepare a separate stock solution of 2,4,6-trimethylphenol in the same buffer.

    • Deoxygenate the solutions by bubbling with high-purity nitrogen gas for at least 30 minutes to prevent quenching of the radical species by oxygen.

  • Generation of the Primary Radical (4-Cyanophenoxyl Radical):

    • In a quartz cuvette, irradiate the deoxygenated solution of 2-acetonaphthone and 4-cyanophenol with a laser pulse. The excited triplet state of 2-acetonaphthone will abstract a hydrogen atom from 4-cyanophenol, generating the 4-cyanophenoxyl radical.

  • Generation of the 2,4,6-Trimethylphenoxyl Radical:

    • To the solution containing the 4-cyanophenoxyl radical, add an aliquot of the deoxygenated 2,4,6-trimethylphenol solution. The 4-cyanophenoxyl radical will then abstract a hydrogen atom from 2,4,6-trimethylphenol to generate the target 2,4,6-trimethylphenoxyl radical. A typical concentration of TMP for this step is in the micromolar range (e.g., 250 µM).

  • Transient Absorption Measurement:

    • The transient absorption spectrum is recorded by passing a probe light beam (from the xenon lamp) through the sample, perpendicular to the laser beam.

    • The change in absorbance of the probe light is measured at various wavelengths and at different time delays after the laser flash.

    • The data is collected using a monochromator and a detector (PMT or CCD) connected to a digital oscilloscope.

    • The difference in absorbance before and after the laser flash provides the transient absorption spectrum of the generated radical species.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_gen Radical Generation cluster_measure Spectroscopic Measurement prep1 Prepare 2-acetonaphthone & 4-cyanophenol solution prep2 Prepare 2,4,6-trimethylphenol solution prep1->prep2 prep3 Deoxygenate solutions (N2 bubbling) prep2->prep3 gen1 Laser flash photolysis of photosensitizer solution prep3->gen1 gen2 Formation of 4-cyanophenoxyl radical gen1->gen2 gen3 Addition of TMP solution gen2->gen3 gen4 Formation of 2,4,6-trimethylphenoxyl radical gen3->gen4 meas1 Probe with xenon arc lamp gen4->meas1 meas2 Record transient absorption spectrum meas1->meas2 meas3 Analyze data (ΔAbs vs. wavelength & time) meas2->meas3

Caption: Experimental workflow for the generation and spectroscopic measurement of the 2,4,6-trimethylphenoxyl radical.

UV-Vis Absorption Maxima: A Comparative Analysis

The UV-Vis absorption spectrum of the 2,4,6-trimethylphenoxyl radical exhibits a characteristic absorption maximum in the near-UV region. This section presents the reported absorption maximum for this radical and compares it with other relevant phenoxyl radicals.

Phenoxyl Radical DerivativeSubstituentsλmax (nm)SolventMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
2,4,6-Trimethylphenoxyl Radical 2,4,6-trimethyl~395 AqueousNot Reported
Phenoxyl RadicalUnsubstituted~400AcetonitrileNot Reported
2,4,6-Tri-tert-butylphenoxyl Radical2,4,6-tri-tert-butyl~400, 626Acetonitrile2120 (at 400 nm), 400 (at 626 nm)

Analysis of Spectral Data:

The absorption maximum of the 2,4,6-trimethylphenoxyl radical at approximately 395 nm is consistent with the general observation that many phenoxyl radicals exhibit a strong absorption band around 400 nm. The presence of three electron-donating methyl groups at the ortho and para positions influences the electron density distribution in the aromatic ring and, consequently, the energy of the electronic transitions.

In comparison, the unsubstituted phenoxyl radical also absorbs around 400 nm. The significantly bulkier 2,4,6-tri-tert-butylphenoxyl radical displays a more complex spectrum with two distinct absorption bands. The band around 400 nm is still present, but a second, weaker band appears at a much longer wavelength (626 nm). This additional band is likely due to the significant steric hindrance imposed by the tert-butyl groups, which can affect the planarity of the molecule and the nature of the electronic transitions.

The lack of a reported molar extinction coefficient for the 2,4,6-trimethylphenoxyl radical highlights an area for future research. This parameter is crucial for quantitative studies of reaction kinetics and mechanisms involving this radical.

Self-Validating Systems and Trustworthiness

The experimental protocol described above incorporates several features to ensure the trustworthiness and validity of the results:

  • Deoxygenation: The removal of oxygen is critical as it is a known quencher of radical species. Performing the experiment under an inert atmosphere of nitrogen ensures that the observed transient absorption is not an artifact of reactions with oxygen.

  • Control Experiments: To definitively assign the observed transient absorption to the 2,4,6-trimethylphenoxyl radical, control experiments should be performed. This includes recording the transient absorption spectra of the photosensitizer alone and the photosensitizer with 4-cyanophenol in the absence of 2,4,6-trimethylphenol. These control spectra can then be subtracted from the spectrum obtained in the presence of all three components to isolate the signal of the target radical.

  • Kinetic Analysis: The decay kinetics of the transient absorption signal can provide further validation. The decay of the 2,4,6-trimethylphenoxyl radical should follow predictable kinetics, and the rate of its formation should correlate with the decay of the primary 4-cyanophenoxyl radical.

Logical Relationship Diagram:

G cluster_validation Experimental Validation cluster_trust Trustworthiness of Results Deoxygenation Deoxygenation Trust Reliable Identification of 2,4,6-Trimethylphenoxyl Radical Deoxygenation->Trust Prevents quenching ControlExpts Control Experiments ControlExpts->Trust Eliminates artifacts KineticAnalysis Kinetic Analysis KineticAnalysis->Trust Confirms reaction pathway

Caption: Logical relationship between experimental controls and the trustworthiness of the results.

Conclusion

This guide has provided a comprehensive overview of the UV-Vis absorption characteristics of the 2,4,6-trimethylphenoxyl radical. The absorption maximum at approximately 395 nm, determined through laser flash photolysis, aligns with the spectral properties of other phenoxyl radicals. The detailed experimental protocol and discussion of self-validating measures offer a robust framework for researchers seeking to study this and other transient radical species. The comparative analysis highlights the influence of substituents on the electronic spectra of phenoxyl radicals, providing valuable insights for future studies in antioxidant chemistry and related fields. Further research is warranted to determine the molar extinction coefficient of the 2,4,6-trimethylphenoxyl radical to facilitate more quantitative investigations.

References

  • Manner, V. W., Markle, T. F., Freudenthal, J. H., Roth, J. P., & Mayer, J. M. (2008). The first crystal structure of a monomeric phenoxyl radical: 2,4,6-tri-tert-butylphenoxyl radical. Chemical Communications, (2), 256–258. [Link]

  • Platz, J., Nielsen, O. J., Wallington, T. J., Ball, J. C., Hurley, M. D., Straccia, A. M., Schneider, W. F., & Sehested, J. (1998). Atmospheric Chemistry of the Phenoxy Radical, C6H5O(•): UV Spectrum and Kinetics of Its Reaction with NO, NO2, and O2. The Journal of Physical Chemistry A, 102(41), 7964–7974. [Link]

  • Remke, M., Canonica, S., & von Gunten, U. (2021). Photochemical oxidation of phenols and anilines mediated by phenoxyl radicals in aqueous solution. Water Research, 205, 117677. [Link]

Electrochemical oxidation potentials of 2,4,6-trimethylphenol vs phenol

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to the Electrochemical Oxidation of 2,4,6-Trimethylphenol vs. Phenol

For researchers, chemists, and drug development professionals, understanding the redox behavior of phenolic compounds is paramount. It informs everything from antioxidant mechanisms and drug metabolism pathways to the development of novel biosensors and strategies for environmental remediation. This guide provides an in-depth comparison of the electrochemical oxidation of 2,4,6-trimethylphenol (also known as mesitol) and its parent compound, phenol. We will delve into the structural nuances that dictate their electrochemical potentials, the mechanistic pathways of their oxidation, and provide a robust experimental protocol for their characterization using cyclic voltammetry.

Fundamental Principles: The Electrochemistry of Phenols

The electrochemical oxidation of phenols is fundamentally a process of electron removal from the molecule. The initial step is typically a one-electron transfer from the phenolic oxygen to the electrode surface, generating a highly reactive phenoxy radical. The potential at which this occurs, the oxidation potential, is a direct measure of how easily the compound can be oxidized. A lower, less positive oxidation potential signifies a compound that is more readily oxidized.

This initial oxidation is often irreversible, as the resulting phenoxy radical can undergo subsequent chemical reactions, most commonly dimerization or polymerization. This subsequent reaction is a critical factor in the electrochemical behavior of phenols, often leading to the formation of an insulating polymer film on the electrode surface, a phenomenon known as electrode fouling or passivation.[1]

Head-to-Head Comparison: 2,4,6-Trimethylphenol vs. Phenol

The differences in the electrochemical behavior of 2,4,6-trimethylphenol and phenol are a classic illustration of structure-function relationships in physical organic chemistry. These differences are dictated by two primary factors: electronic effects and steric effects.

Electronic Effects: The Impact of Methyl Substitution

The three methyl groups on the 2,4,6-trimethylphenol ring are electron-donating groups. Through a combination of the inductive effect (pushing electron density through the sigma bonds) and hyperconjugation (delocalization of sigma-bond electrons into the pi-system), they increase the electron density of the aromatic ring. This enrichment of electron density makes the lone pairs on the phenolic oxygen more available and easier to remove.

The Causality: Increased electron density at the reaction center (the hydroxyl group) lowers the energy barrier for electron abstraction. Consequently, 2,4,6-trimethylphenol is oxidized at a significantly lower potential than phenol. This makes it a better electron donor and, in many contexts, a more potent antioxidant.

Steric Effects: Dictating the Reaction Pathway

While phenol's unsubstituted ortho and para positions are vulnerable to attack by the phenoxy radical, leading to polymerization, 2,4,6-trimethylphenol presents a starkly different scenario.

The Causality: The bulky methyl groups at both ortho positions (2 and 6) and the para position (4) create significant steric hindrance.[2] This physical barrier effectively blocks the sites where radical coupling and polymerization would typically occur. The phenoxy radical of 2,4,6-trimethylphenol is therefore stabilized against these follow-up reactions. This "sterically hindered" nature is a key feature of many synthetic antioxidants designed to be stable radical scavengers.[2][3]

This steric blockade prevents electrode fouling, resulting in a more stable and electrochemically well-behaved system compared to phenol, which often shows a rapid decrease in current on subsequent voltammetric scans due to the formation of the passivating polymer layer.

Quantitative Data Summary

The anodic peak potential (Epa) is the potential at which the maximum oxidation current is observed in a cyclic voltammogram and serves as a practical measure of the oxidation potential.[4] The data below, compiled from authoritative sources, quantifies the difference between the two compounds.

CompoundAnodic Peak Potential (Epa) vs. Ag/AgClExperimental ConditionsSource
Phenol~ +0.97 VpH 2.8 Phosphate Buffer[ACSNano, 2014]
2,4,6-Trimethylphenol~ +0.75 VpH 5.1-5.6 IPA/Buffer[Pavitt et al., 2017][5]

Note: Oxidation potentials are highly dependent on experimental conditions such as pH, solvent, and electrode material. The values presented are for comparative purposes.

Visualizing the Mechanisms and Workflow

Diagrams created using Graphviz provide a clear visual representation of the concepts discussed.

Experimental Workflow

The following diagram outlines the logical flow for the electrochemical analysis of phenolic compounds.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Electrolyte Solution (e.g., 0.1 M TBAPF6 in ACN) B Polish Working Electrode (e.g., Glassy Carbon) A->B C Assemble 3-Electrode Cell (WE, RE, CE) B->C D Add Analyte (Phenol or TMP) C->D E Run Cyclic Voltammetry (Set Scan Rate & Potential Window) D->E F Record Voltammogram (Current vs. Potential) E->F G Identify Anodic Peak Potential (Epa) F->G H Analyze Peak Shape & Reversibility G->H I Compare Voltammograms H->I

Caption: Workflow for Cyclic Voltammetry Analysis of Phenols.

Comparative Oxidation Mechanisms

This diagram contrasts the fate of the phenoxy radicals generated from phenol and 2,4,6-trimethylphenol.

G cluster_phenol Phenol Oxidation cluster_tmp 2,4,6-Trimethylphenol Oxidation P1 Phenol PRad Phenoxy Radical P1->PRad - e⁻, - H⁺ Poly Insulating Polymer Film (Electrode Fouling) PRad->Poly Radical Coupling T1 2,4,6-Trimethylphenol TRad Stable Phenoxy Radical T1->TRad - e⁻, - H⁺ Prod Further Oxidation Products (e.g., Quinone-like species) TRad->Prod No Polymerization (Steric Hindrance)

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of 2,4,6-Trimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Critical Identification & Chemical Verification

STOP AND VERIFY: The nomenclature "2,6-bis[methyl]-4-methylphenol" chemically translates to 2,4,6-Trimethylphenol (also known as Mesitol ).[1]

However, due to naming similarities, it is frequently confused with BHT (2,6-di-tert-butyl-4-methylphenol).[1] These two compounds have different hazard profiles and waste classifications. You must verify the CAS number on your reagent bottle before proceeding.

FeatureTarget Compound (Mesitol) Common Confusion (BHT)
Chemical Name 2,4,6-Trimethylphenol 2,6-Di-tert-butyl-4-methylphenol
CAS Number 527-60-6 128-37-0
Primary Hazard Corrosive (Skin/Eye Cat 1) Irritant / Aquatic Toxicity
Physical State Solid (Crystals/Needles)Solid (Crystals/Powder)
Disposal Class Class 8 (Corrosive) Class 9 (Misc.[1] / Environmentally Hazardous)

This guide is engineered specifically for 2,4,6-Trimethylphenol (CAS 527-60-6) .[1] If you possess BHT, standard organic solid waste protocols apply, but the corrosive precautions below are excessive.

Hazard Characterization & Regulatory Classification

As a Senior Application Scientist, I emphasize that safe disposal begins with understanding the mechanism of toxicity. Mesitol is an alkylphenol; unlike simple phenol, the methyl groups increase lipophilicity, potentially enhancing skin penetration while retaining the caustic properties of the phenolic hydroxyl group.

Waste Stream Classification
  • RCRA Status (USA): While not explicitly "U-Listed" (like Phenol U188), it typically triggers Characteristic Waste Code D002 (Corrosive) if in solution with pH

    
     2 or 
    
    
    
    12.5, or based on skin corrosion data.
  • DOT Shipping Name: Alkylphenols, solid, n.o.s.[1] (UN 2430).[2]

  • Aquatic Toxicity: Acute Category 2 / Chronic Category 2. Zero-discharge policy applies (No sink disposal).

Incompatibility Matrix (Segregation is Critical)

Phenolic compounds are reducing agents. Mixing them with strong oxidizers is a common cause of laboratory fires.

Incompatible ClassConsequence of MixingAction
Oxidizers (e.g., Nitric Acid, Peroxides)Exothermic Reaction / Explosion Segregate into distinct secondary containment.[1]
Bases (e.g., NaOH, Amines)Heat generation (Exothermic neutralization)Do not mix in waste streams unless part of a controlled neutralization protocol.[1]
Acid Chlorides / Anhydrides Vigorous reaction releasing toxic fumesKeep separate.[1]
Reactive Metals (Copper, Brass)Corrosion / Structural failure of containerUse only compatible plastics (HDPE, PP) or glass.[1]
Step-by-Step Disposal Protocol
A. Solid Waste (Crystals, Powder, Contaminated Wipes)
  • Primary Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for corrosive solids.

  • Labeling: Must be labeled "Hazardous Waste - Solid Corrosive." List "2,4,6-Trimethylphenol" explicitly.[3]

  • Debris: Contaminated gloves, weigh boats, and paper towels must be treated as hazardous waste, not trash. The lipophilic nature of Mesitol allows it to leach from standard trash bags.

B. Liquid Waste (Stock Solutions, Reaction Mixtures)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, DMSO) is compatible with the waste container.

  • pH Check: If the waste is an aqueous mixture, check pH. If pH < 2 or > 12, do not commingle with neutral organic solvents without consulting your EHS officer, as this may violate waste acceptance criteria for incinerators.

  • No Drain Disposal: Under no circumstances should this enter the sewer system. It is toxic to aquatic life and difficult for municipal water treatment to remove.

Visual Operational Workflow

The following diagram outlines the decision logic for disposing of 2,4,6-Trimethylphenol.

DisposalWorkflow Start Waste Generation: 2,4,6-Trimethylphenol CheckState Determine Physical State Start->CheckState Solid Solid Waste (Pure substance, wipes, debris) CheckState->Solid Liquid Liquid Waste (Solutions, Reaction mix) CheckState->Liquid ContainerSolid Containerize: Wide-mouth HDPE Jar (Avoid Metal) Solid->ContainerSolid Label Labeling: 'Hazardous Waste' 'Corrosive' (Class 8) 'Toxic to Aquatic Life' ContainerSolid->Label SolventCheck Check Solvent Compatibility & pH Level Liquid->SolventCheck Segregate CRITICAL: Segregate from Oxidizers & Strong Acids SolventCheck->Segregate Segregate->Label Storage Temp Storage: Secondary Containment Cool, Dry, Ventilated Label->Storage Pickup Schedule EHS Pickup (Incineration) Storage->Pickup

Figure 1: Decision matrix for the safe segregation and packaging of Mesitol waste streams.

Emergency Contingency (Spill Procedures)

Scenario: You have spilled 5g of solid 2,4,6-Trimethylphenol on the benchtop.

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE Upgrade: Wear nitrile gloves (double gloved) , safety goggles, and a lab coat. If dust is generated, use a NIOSH-approved N95 or P100 respirator.

  • Containment: Do not dry sweep (generates dust). Cover the spill with a damp absorbent pad or use a HEPA vacuum dedicated to hazardous materials.

  • Neutralization (Liquids): If a liquid solution is spilled, absorb with vermiculite or clay-based absorbent.

  • Clean Up: Wipe the surface with a soap/water solution (phenols are soluble in alcohols, but soapy water is safer for initial cleaning to avoid flammability risks).

  • Disposal: Place all cleanup materials into the Hazardous Waste Solid container.

Technical Data Summary
PropertyValueOperational Implication
Melting Point 70-73 °CSolid at room temp; may melt if stored near heat sources.[1]
Flash Point ~110 °CCombustible.[1] Keep away from Bunsen burners/hot plates.
Water Solubility LowDifficult to rinse off surfaces with water alone; use surfactant/soap.[1]
pKa ~10.6Weakly acidic; reacts with strong bases to form salts.[1]
References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10698, 2,4,6-Trimethylphenol. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). List of Lists: Consolidated List of Chemicals Subject to EPCRA, CERCLA and Section 112(r) of the Clean Air Act. Retrieved from [Link][1]

Sources

Personal Protective Equipment & Handling Guide: 2,4,6-Trimethylphenol (Mesitol)

Author: BenchChem Technical Support Team. Date: February 2026

Synonym Clarification: The user query "2,6-bis[methyl]-4-methylphenol" refers to 2,4,6-Trimethylphenol (CAS: 527-60-6), commonly known as Mesitol .[1] This guide addresses the safety profile of this specific substituted phenol.[2]

Executive Hazard Profiling

The "Why" Behind the Protocol

As a substituted phenol, 2,4,6-Trimethylphenol presents a dual-threat mechanism: corrosivity to mucous membranes and systemic toxicity via dermal absorption. Unlike simple irritants, phenolic compounds can anesthetize nerve endings upon contact, meaning severe chemical burns may occur without immediate pain sensation.[3]

The primary operational risk is the generation of airborne dust during weighing (solid phase) and splashes during solubilization (liquid phase).

Physicochemical & Hazard Data
PropertyValue/Description
CAS Number 527-60-6
Physical State Crystalline solid / Needles
Melting Point 70–73 °C
GHS Classification Skin Corr.[1][2][4][5] 1B / Irrit. 2 (Causes severe burns/irritation)Eye Dam. 1 (Causes serious eye damage)STOT SE 3 (Respiratory irritation)
Signal Word DANGER

The PPE Matrix (Personal Protective Equipment)

Do not rely on generic "lab safety" rules. For Mesitol, specific barrier materials are required to prevent rapid dermal permeation.

A. Eye & Face Protection (CRITICAL)[3]
  • Requirement: Chemical Splash Goggles (Indirect vented).

  • Prohibited: Standard safety glasses are insufficient .

  • Causality: Mesitol is classified as Eye Damage Category 1.[4] Crystalline dust or concentrated solution splashes can cause irreversible corneal opacity within seconds. Goggles provide the necessary seal against airborne dust and liquid entry.

B. Hand Protection[3]
  • Primary Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

  • Protocol:

    • Dry Handling: Standard nitrile exam gloves are acceptable for weighing solid powder.

    • Solution Handling: If dissolved in organic solvents (e.g., Acetone, Methanol), use Double Gloving or Silver Shield/Laminate gloves. Phenols can permeate thin nitrile rapidly when a solvent carrier is present.

  • Change Frequency: Immediately upon any splash; otherwise, every 60 minutes of active handling.

C. Respiratory Protection[5][7][8]
  • Engineering Control: All open handling must occur inside a certified Chemical Fume Hood .

  • PPE Backup: If fume hood access is compromised or during spill cleanup, use a Half-face respirator with P100 (HEPA) + Organic Vapor cartridges (e.g., 3M 60921).

  • Reasoning: The STOT SE 3 rating indicates high potential for respiratory tract inflammation from dust inhalation.

D. Body Protection[3][4][6][9]
  • Standard: 100% Cotton or flame-resistant lab coat (buttoned to the neck).

  • Enhanced: For quantities >50g or when heating solutions, wear a chemically resistant apron (Neoprene or Butyl) and Tyvek sleeves to bridge the gap between glove and coat.

Operational Workflow & Decision Logic

The following diagrams illustrate the decision-making process for PPE selection and the safe handling workflow.

Figure 1: PPE Selection Logic

PPE_Logic Start Start: Handling 2,4,6-Trimethylphenol State Physical State? Start->State Solid Solid (Powder/Crystals) State->Solid Liquid Solution (Dissolved) State->Liquid DustRisk Risk: Airborne Dust Solid->DustRisk SolventCheck Solvent Type? Liquid->SolventCheck SolidPPE PPE: Nitrile Gloves + Goggles Control: Fume Hood Required DustRisk->SolidPPE Volatile Volatile Organic (Acetone/MeOH) SolventCheck->Volatile Aqueous Aqueous/Buffer SolventCheck->Aqueous LiquidPPE_Vol PPE: Double Nitrile or Laminate Gloves + Goggles + Apron Volatile->LiquidPPE_Vol LiquidPPE_Aq PPE: Standard Nitrile (0.11mm) + Goggles Aqueous->LiquidPPE_Aq

Caption: Decision tree for selecting appropriate barrier protection based on physical state and solvent carrier.

Step-by-Step Handling Protocol

Phase 1: Preparation
  • Decontamination Station: Before opening the bottle, ensure a "Phenol First Aid Kit" is accessible. This should ideally contain Polyethylene Glycol 300 or 400 (PEG-300/400) .[3]

    • Why: Phenolic compounds are lipophilic. Water alone may not efficiently remove them from the skin; PEG acts as a solubilizing agent to draw the phenol out of the tissue.

  • Balance Setup: Place the analytical balance inside the fume hood. If this is impossible, use a tared container with a sealing lid.

Phase 2: Weighing & Solubilization
  • Don PPE: Goggles, Lab Coat, Nitrile Gloves.

  • Transfer: Use a stainless steel spatula. Avoid plastic spatulas as phenols can degrade certain polymers over time.

  • Dust Control: Transfer powder slowly to minimize aerosolization. If powder adheres to the glove, change gloves immediately—do not touch your face or equipment.

  • Dissolution: Add solvent after the solid is in the vessel. Cover immediately.

Phase 3: Cleanup & Disposal[5]
  • Surface Wipe: Wipe the balance area with a paper towel soaked in ethanol or acetone (to solubilize residual phenol), then follow with a water wipe.

  • Waste Stream:

    • Solid Waste: Hazardous Waste (Toxic).

    • Liquid Waste: Organic Solvent Waste (Halogenated or Non-Halogenated depending on solvent).

    • NEVER pour down the sink. 2,4,6-Trimethylphenol is toxic to aquatic life with long-lasting effects (H410).[5][6]

Figure 2: Operational Workflow

Workflow Prep 1. Prep (Check PEG-400 & Fume Hood) Weigh 2. Weighing (Inside Hood, Avoid Dust) Prep->Weigh Solubilize 3. Solubilize (Add Solvent, Cover Immediately) Weigh->Solubilize Clean 4. Decon (Solvent Wipe -> Water Wipe) Solubilize->Clean Waste 5. Disposal (Haz Waste Tag: Toxic/Corrosive) Clean->Waste

Caption: Linear workflow ensuring containment from preparation to disposal.

Emergency Response

In case of Skin Contact:

  • IMMEDIATE ACTION: Remove contaminated clothing.

  • Flush/Wash: If PEG 300/400 is available, apply liberally to the area and wipe off.[3] Repeat.

  • Rinse: If PEG is unavailable, flush with copious amounts of water for at least 15 minutes.[3]

  • Medical: Seek medical attention. Phenol burns can have delayed systemic effects.

In case of Eye Contact:

  • Flush: Immediately flush with water or eye wash station for 15 minutes, holding eyelids open.

  • Medical: Transport to emergency care immediately.

References

  • National Center for Biotechnology Information (PubChem). 2,4,6-Trimethylphenol (Compound) - Safety and Hazards. [Link]

  • Yale University Environmental Health & Safety. Standard Operating Procedure: Phenol. (Guidance on PEG usage and glove selection). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.